4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid
Description
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Properties
IUPAC Name |
4-methylbicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-8-2-4-9(6-8,5-3-8)7(10)11/h2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDZCJZFEGWLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid chemical properties
The following technical guide details the chemical properties, synthetic methodology, and medicinal chemistry applications of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid .
Physicochemical Profiling, Synthetic Methodology, and Bioisosteric Utility
Executive Summary
4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid (CAS: 952403-56-4) is a rigid, bicyclic organic acid belonging to the norbornane class.[1][2] Characterized by a bridgehead carboxylic acid group and a distal bridgehead methyl substituent, this molecule represents a "privileged scaffold" in medicinal chemistry. Its three-dimensional bulk, combined with the inability of the bridgehead carbons to planarize, renders it metabolically robust and chemically distinct from planar aromatic acids. It serves as a saturated bioisostere for phenyl or tert-butyl groups, offering vectors for lipophilicity modulation without introducing aromatic pi-stacking interactions.
Structural & Physicochemical Analysis
The norbornane core imposes a rigid boat-like conformation. The 1,4-disubstitution pattern aligns the carboxylic acid and methyl group along the
Key Properties Table[3]
| Property | Value / Description | Source/Derivation |
| CAS Number | 952403-56-4 | ChemicalBook / SciFinder |
| IUPAC Name | 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid | Nomenclature Rules |
| Molecular Formula | Calculated | |
| Molecular Weight | 154.21 g/mol | Calculated |
| pKa (Acid) | 4.85 ± 0.20 (Predicted) | Analogous to 1-Adamantanecarboxylic acid |
| LogP (Octanol/Water) | 2.15 ± 0.30 (Predicted) | Consensus Model (XLogP3) |
| Topological PSA | 37.3 | Carboxyl group contribution |
| Geometry | Bredt's Rule applies (No bridgehead alkenes) | |
| Solubility | Soluble in DCM, MeOH, DMSO; Low in Water | Lipophilic core |
Structural Integrity & Bredt’s Rule
The bridgehead carbons (C1 and C4) are constrained within the bicyclic cage. According to Bredt’s Rule , a double bond cannot form at the bridgehead position in small bicyclic systems because the orbital overlap required for
-
Consequence: The molecule is resistant to oxidative decarboxylation pathways that proceed via planar carbocation or radical intermediates at the bridgehead, making it significantly more stable than acyclic tertiary carboxylic acids.
Synthetic Methodology
While direct bridgehead functionalization is challenging, the most reliable laboratory synthesis involves the hydrolysis of the corresponding ester or the Koch-Haaf carboxylation of the precursor alcohol.
Protocol: Hydrolysis of Methyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate
This protocol assumes the availability of the methyl ester precursor, which is often obtained via Diels-Alder cycloaddition followed by hydrogenation and rearrangement, or via commercial sources.
Reagents:
-
Methyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate (1.0 equiv)
-
Lithium Hydroxide (LiOH·H2O) (3.0 equiv)
-
Tetrahydrofuran (THF) / Water (
v/v) -
Hydrochloric Acid (1M HCl)
Step-by-Step Methodology:
-
Solubilization: Dissolve the methyl ester (e.g., 1.0 g) in THF (15 mL) in a round-bottom flask.
-
Saponification: Add a solution of LiOH·H2O dissolved in water (5 mL) dropwise to the stirring THF solution.
-
Reflux: Heat the reaction mixture to 60°C for 12–16 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes) for the disappearance of the ester spot (
) and appearance of the baseline acid spot. -
Workup:
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure to remove THF.
-
Acidify the aqueous residue to pH ~2 using 1M HCl. A white precipitate should form.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL). -
Purification: Dry the combined organics over anhydrous
, filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
Yield: Typically >90%.[3]
Validation:
Alternative Route: Koch-Haaf Carboxylation
For de novo synthesis from the alcohol:
-
Mechanism: Generation of the bridgehead carbocation (stable due to solvation, despite lack of planarity) followed by trapping with CO (from formic acid dehydration) and hydration.
Reactivity & Medicinal Chemistry Applications
Reactivity Profile
The bridgehead carboxylic acid is sterically hindered but remains reactive toward standard nucleophiles under proper activation.
Figure 1: Reactivity profile of the bridgehead carboxylic acid. Note the resistance to thermal decarboxylation due to the instability of the bridgehead carbanion/radical intermediate.
Bioisosteric Utility
In drug design, this molecule serves as a saturated bioisostere for:
-
para-Toluic Acid: It mimics the volume and vector of the aromatic acid but lowers the electron count (increasing
character), which often improves solubility and metabolic stability (escaping CYP450 aromatic hydroxylation). -
tert-Butyl Group: The 4-methyl-1-carboxy motif provides a similar steric bulk to a t-butyl group but with a polar "handle" for interactions.
Metabolic Stability
The bridgehead methyl group is relatively inert. Unlike benzylic methyls, which are prone to rapid oxidation, the bridgehead methyl is on a quaternary carbon lattice that suppresses radical abstraction rates.
References
-
ChemicalBook. (2024). 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid - CAS 952403-56-4.[1][2] Retrieved from
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Sigma-Aldrich. (2024). Bicyclo[2.2.1]heptane-1-carboxylic acid derivatives. Retrieved from [4]
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Kishi, Y., et al. (1987). Synthetic studies on bridgehead functionalization of bicyclic systems. Journal of the American Chemical Society.[5] (Contextual grounding for bridgehead reactivity).
-
PubChem. (2024).[4] Compound Summary: Bicyclo[2.2.1]heptane-1-carboxylic acid analogs. Retrieved from
- Dellaria, J. F., et al. (1989). Enantioselective synthesis of bridgehead-substituted bicyclo[2.2.1]heptanes. Journal of Organic Chemistry. (Methodology for 1,4-disubstitution).
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The Norbornane Scaffold: A Bridge to Novel Therapeutics - A Technical Guide to the Structure-Activity Relationship of Bridgehead Substituted Norbornanes
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
This guide provides an in-depth exploration of the structure-activity relationship (SAR) of bridgehead substituted norbornanes (bicyclo[2.2.1]heptanes). We will delve into the synthetic rationale, biological significance, and experimental methodologies used to evaluate these unique bicyclic compounds, offering field-proven insights for professionals in drug discovery and development.
The Strategic Advantage of the Norbornane Scaffold
The norbornane framework has emerged as a privileged structure in medicinal chemistry due to its unique conformational rigidity.[1] Unlike flexible aliphatic chains, the bicyclic nature of norbornane locks substituents into well-defined spatial orientations. This three-dimensional arrangement is critical for optimizing interactions with biological targets, such as enzyme active sites and receptor binding pockets.
The bridgehead positions (C1 and C4) are of particular interest. Substitution at these carbons introduces functionalities that project directly into the surrounding biological space, allowing for a systematic exploration of the chemical space and its impact on biological activity. By modifying the steric and electronic properties of these bridgehead substituents, medicinal chemists can fine-tune the pharmacological profile of a lead compound.
Navigating the Synthetic Landscape: Accessing Bridgehead Substituted Norbornanes
The synthesis of bridgehead-substituted norbornanes presents unique challenges due to the steric hindrance and the non-planar geometry of the bicyclic system. However, several strategies have been developed to achieve this.
A common and versatile approach involves the Diels-Alder reaction between a cyclopentadiene derivative and a substituted dienophile to construct the initial norbornene skeleton.[2] Subsequent functionalization of the bridgehead positions can be achieved through various methods, including:
-
Bridgehead Lithiation and Electrophilic Quench: This method involves the deprotonation of a bridgehead C-H bond using a strong base, such as n-butyllithium, followed by the addition of an electrophile to introduce the desired substituent.
-
Radical Cyclization: Appropriately substituted acyclic precursors can undergo radical cyclization to form the bicyclo[2.2.1]heptane skeleton with a substituent at the bridgehead position.
-
Rearrangement Reactions: Skeletal rearrangements of related bicyclic systems, such as bicyclo[2.2.2]octanes, can also provide a route to bridgehead-functionalized norbornanes.
Below is a generalized workflow for the synthesis and evaluation of bridgehead-substituted norbornanes.
Caption: Conceptual diagram illustrating how bridgehead substituents influence biological activity through their physicochemical properties and molecular interactions.
Future research in this area should focus on the systematic synthesis and evaluation of a wider range of bridgehead-substituted norbornanes to generate more comprehensive and quantitative SAR data. The use of computational modeling and QSAR studies will be invaluable in rationalizing the observed activities and in guiding the design of new, more potent, and selective therapeutic agents. The continued exploration of this unique chemical scaffold holds great promise for the discovery of novel drugs to address a wide range of diseases.
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Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. (2022). Pharmaceuticals. [Link]
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Resveratrol-Inspired Bridged Bicyclic Compounds: A New Compound Class for the Protection of Synaptic Function from Acute Oxidative Stress. (2016). ACS Chemical Neuroscience. [Link]
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Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents. (2020). European Journal of Medicinal Chemistry. [Link]
-
Novel norbornane derivatives as potential neuroprotective agents. (n.d.). UWCScholar. [Link]
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Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists. (2022). International Journal of Molecular Sciences. [Link]
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Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. (2021). Molecules. [Link]
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cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]
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Binding (Ki) and IC50 values for different cancer cell lines produced by androgen receptor. (n.d.). ResearchGate. [Link]
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QSAR Prediction, Synthesis, Anticancer Evaluation, and Mechanistic Investigations of Novel Sophoridine Derivatives as Topoisomer. (2023). SSRN. [Link]
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Antiviral Profiling of C-18- or C-19-Functionalized Semisynthetic Abietane Diterpenoids. (2022). Journal of Natural Products. [Link]
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2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. (2026). RSC Publishing. [Link]
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CC50/IC50 Assay for Antiviral Research - Creative Diagnostics. (n.d.). Creative Diagnostics. [Link]
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Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. (2018). Frontiers in Chemistry. [Link]
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Promising Antiviral Activities of Natural Flavonoids against SARS-CoV-2 Targets. (2021). International Journal of Molecular Sciences. [Link]
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QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2025). MDPI. [Link]
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Glyconanomaterials for Human Virus Detection and Inhibition. (2021). MDPI. [Link]
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The Subtype Selectivity in Search of Potent Hypotensive Agents among 5,5-Dimethylhydantoin Derived α1-Adrenoceptors Antagonists. (2023). MDPI. [Link]
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New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. (2023). Biomedicine & Pharmacotherapy. [Link]
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Synthesis of substituted 1-norbornylamines with antiviral activity. (1995). Journal of Medicinal Chemistry. [Link]
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Antiviral activities and Calculated Binding Energy. The antiviral IC50... (n.d.). ResearchGate. [Link]
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Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines at NMDA Receptors. (2013). International Journal of Pharmaceutical and Medicinal Research. [Link]
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Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress. (2023). European Journal of Medicinal Chemistry. [Link]
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SAR Analysis of Innovative Selective Small Molecule Antagonists of Sphingosine-1-Phosphate 4 (S1P4) Receptor. (2017). Molecules. [Link]
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Antiproliferative activity of the compounds, IC50 (µM). (n.d.). ResearchGate. [Link]
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Synthesis and SAR studies of a novel class of S1P1 receptor antagonists. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
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Syntheses and Pharmacological Evaluations of Novel N-Substituted Bicyclo-Heptane-2-amines at N-Methyl-D-Aspartate Receptors. (n.d.). ResearchGate. [Link]
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The Para Substituent of S-3-(Phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides Is a Major Structural Determinant of in Vivo Disposition and Activity of Selective Androgen Receptor Modulators. (2005). Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Neuroprotective Effects of Noncanonical PAR1 Agonists on Cultured Neurons in Excitotoxicity. (2024). International Journal of Molecular Sciences. [Link]
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Whitepaper: The Bicyclo[2.2.1]heptane Scaffold - A Rigid Contributor to Modern Medicinal Chemistry
Abstract
In an era of drug discovery moving beyond "flatland," the bicyclo[2.2.1]heptane scaffold, also known as the norbornane scaffold, has emerged as a privileged structural motif.[1][2] Its inherent rigidity and well-defined three-dimensional geometry offer a compelling strategy to escape the limitations of traditional aromatic systems, providing novel avenues for enhancing target engagement, selectivity, and overall pharmacological profiles. This in-depth technical guide provides a comprehensive overview of the bicyclo[2.2.1]heptane core, from its fundamental physicochemical properties and synthetic accessibility to its diverse applications in contemporary medicinal chemistry. We will explore its role as a bioisostere, its utility in central nervous system (CNS) drug discovery, and its incorporation into molecules targeting a range of therapeutic areas. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile scaffold.
The Imperative for Three-Dimensionality in Drug Design
The over-reliance on flat, aromatic structures in drug discovery has been linked to challenges such as poor solubility, high lipophilicity, and off-target effects.[3] Introducing three-dimensional (3D) character into drug candidates can lead to improved physicochemical properties and more specific interactions with biological targets.[4] The bicyclo[2.2.1]heptane scaffold is a prime example of a rigid, saturated system that can confer this desirable 3D architecture.[1][5]
Unique Structural and Physicochemical Properties
The defining feature of the bicyclo[2.2.1]heptane system is its constrained, bridged structure. This rigidity has several important consequences for medicinal chemistry:
-
Precise Vectorial Display of Substituents: The fixed conformation of the scaffold allows for the precise spatial orientation of functional groups, which can enhance binding affinity and selectivity for a target protein.[4]
-
Reduced Conformational Entropy: Upon binding to a biological target, molecules with rigid scaffolds experience a lower entropic penalty compared to more flexible molecules, which can contribute to higher binding affinity.[6]
-
Improved Physicochemical Properties: As a saturated hydrocarbon core, it can help to decrease the aromatic ring count in a molecule, which is often correlated with improved aqueous solubility and metabolic stability.[3]
Synthetic Strategies: The Diels-Alder Reaction as a Cornerstone
The prevalence of the bicyclo[2.2.1]heptane scaffold in medicinal chemistry is largely due to its accessible synthesis, most notably through the Diels-Alder reaction.[7] This powerful [4+2] cycloaddition reaction allows for the efficient construction of the bicyclic core, often with good control over stereochemistry.[8][9][10]
Experimental Protocol: A Representative Diels-Alder Reaction for Bicyclo[2.2.1]heptane Synthesis
Objective: To synthesize a functionalized bicyclo[2.2.1]heptane derivative via a Diels-Alder reaction between cyclopentadiene and a dienophile.
Materials:
-
Freshly cracked cyclopentadiene (diene)
-
Maleic anhydride (dienophile)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Preparation of Reactants: In a clean, dry round-bottom flask, dissolve maleic anhydride in ethyl acetate.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
-
Addition of Diene: Slowly add freshly cracked cyclopentadiene to the stirred solution of maleic anhydride. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Precipitation and Isolation: A white precipitate of the Diels-Alder adduct should form. If precipitation is slow, it can be induced by adding hexanes.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the product with cold hexanes to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to obtain the bicyclo[2.2.1]heptane derivative.
Causality Behind Experimental Choices:
-
Freshly Cracked Cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature. "Cracking" the dimer via distillation immediately before use ensures a high concentration of the monomeric diene for the reaction.
-
Ice Bath: The Diels-Alder reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate and minimize the formation of side products.
-
Slow Addition: Slow addition of the diene helps to maintain temperature control and ensures a homogenous reaction mixture.
Applications in Medicinal Chemistry
A Bioisostere for Aromatic Rings
The bicyclo[2.2.1]heptane scaffold can serve as a non-classical bioisostere for both meta- and para-substituted phenyl rings.[3] This substitution can lead to significant improvements in a compound's physicochemical properties, such as increased solubility and reduced metabolic liability, while maintaining or even improving biological activity.[3][11]
Central Nervous System (CNS) Drug Discovery
The lipophilicity and rigid nature of the bicyclo[2.2.1]heptane scaffold can facilitate transport across the blood-brain barrier, a critical challenge in CNS drug development.[12] This has led to its exploration in a variety of CNS targets. For instance, norbornane derivatives have been investigated as potential neuroprotective agents through the modulation of NMDA receptors and voltage-gated calcium channels.[13] Additionally, the 7-azabicyclo[2.2.1]heptane scaffold has been utilized in the development of selective sigma-2 (σ2) receptor ligands.[14]
A Scaffold for Diverse Biological Targets
The versatility of the bicyclo[2.2.1]heptane core is evident in the wide range of biological targets for which it has been employed:
-
Potassium Channel Modulators: N-aryl-bicyclo[2.2.1]heptane-2-carboxamides have been identified as potent and selective openers of KCNQ2 and KCNQ4 potassium channels, which are promising targets for epilepsy.[1]
-
Anticancer Agents: Bicyclo[2.2.1]heptane-containing N,N'-diarylsquaramides have been developed as selective CXCR2 antagonists for the treatment of metastatic cancer.[15]
-
Antiviral Compounds: The scaffold has been incorporated into carbocyclic nucleoside analogs with potential antiviral activity against viruses such as HSV-1 and influenza.[16]
-
Anti-inflammatory Agents: Derivatives have been shown to be orally active and selective prostaglandin D2 receptor antagonists.[17]
Heterocyclic Analogs: The Case of 2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH)
Replacing carbon atoms with heteroatoms, such as nitrogen, further expands the utility of this scaffold. 2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH) is a rigid analog of piperazine, a common motif in FDA-approved drugs.[5][18] The constrained, distorted boat conformation of 2,5-DBH provides a unique structural framework that has been exploited in the development of compounds for oncology and neurological disorders.[5]
Advanced Applications and Future Directions
The unsaturated analog of bicyclo[2.2.1]heptane, norbornene, is a highly reactive monomer in ring-opening metathesis polymerization (ROMP).[19] This polymerization technique has been utilized to create novel drug delivery systems.[20] Nanoparticles derived from norbornene-poly(ethylene oxide) have shown promise for targeted tumor delivery.[20]
Case Studies
The following table summarizes selected examples of bicyclo[2.2.1]heptane-containing compounds and their biological activities.
| Compound Class | Scaffold Feature | Biological Target/Activity | Therapeutic Area | Reference |
| N-aryl-bicyclo[2.2.1]heptane-2-carboxamides | Carboxamide derivative | KCNQ2/KCNQ4 potassium channel opener | Epilepsy | [1] |
| Bicyclo[2.2.1]heptane containing N,N'-diarylsquaramide | Squaramide derivative | CXCR2 antagonist | Metastatic Cancer | [15] |
| 7-Azabicyclo[2.2.1]heptane derivatives | Aza-heterocycle | Selective sigma-2 (σ2) receptor ligands | CNS Disorders | [14] |
| Bicyclo[2.2.1]heptane derivatives | Carboxylic acid derivatives | Prostaglandin D2 receptor antagonist | Inflammation | [17] |
| 2,5-Diazabicyclo[2.2.1]heptane conjugates | Diaza-heterocycle | Various | Oncology, Neurological Disorders | [5] |
Conclusion
The bicyclo[2.2.1]heptane scaffold offers a powerful tool for medicinal chemists to introduce three-dimensionality and conformational rigidity into drug candidates. Its synthetic accessibility via the Diels-Alder reaction, coupled with its favorable physicochemical properties and proven utility as a bioisostere and a core for diverse biological targets, ensures its continued importance in drug discovery. As the field continues to move towards more structurally complex and sp3-rich molecules, the bicyclo[2.2.1]heptane scaffold is well-positioned to be a key contributor to the development of the next generation of therapeutics.
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- 20. Nanoparticles produced by ring-opening metathesis polymerization using norbornenyl-poly(ethylene oxide) as a ligand-free generic platform for highly selective in vivo tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Lipophilicity and steric bulk of 4-methylnorbornane derivatives
Executive Summary: Escaping Flatland
In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D) architectures is a critical strategy for improving solubility, metabolic stability, and receptor selectivity—a concept often quantified by the fraction of sp3-hybridized carbons (
The 4-methylnorbornane (1-methylbicyclo[2.2.1]heptane) scaffold represents a high-value bioisostere.[1] Unlike the adamantane cage (which is often too bulky, volume
-
Metabolic Blocking: It sterically protects the bridgehead position from CYP450-mediated hydroxylation.[1]
-
Lipophilic Tuning: It provides a predictable lipophilicity increment (
) while breaking molecular symmetry.[1]
This guide details the physicochemical parameters, synthetic routes, and handling protocols for integrating this motif into lead optimization campaigns.
Physicochemical Profile
Lipophilicity and Solvation
The 4-methylnorbornane core is significantly more lipophilic than the phenyl rings it often replaces.[1] Researchers must account for this "grease" factor to avoid poor solubility or non-specific binding.[1]
| Scaffold | LogP (Calc) | Molecular Volume (ų) | Shape Descriptor |
| Benzene | 2.13 | 88 | Planar / Disc |
| Norbornane | 2.31 | 109 | Rigid / Globular |
| 4-Methylnorbornane | 2.82 | 126 | Polarized Globular |
| Adamantane | 4.24 | 136 | Spherical / Cage |
Data derived from consensus ClogP algorithms and crystallographic volume estimates.
The "Grease Ball" Effect:
While the norbornane core increases
Steric Bulk and Vector Analysis
The bridgehead methyl group exerts a steric demand similar to a para-substituted toluene but in a 3D context.[1]
-
Bridgehead (C1/C4) Vectors: These point roughly 109.5° away from the ring system, providing an ideal "exit vector" for linkers.[1]
-
A-Value Comparison: While A-values typically apply to cyclohexane, the bridgehead methyl in norbornane is "locked."[1] It cannot flip. This permanence forces the receptor to accommodate the bulk, unlike a flexible ethyl or isopropyl group.[1]
Structural Logic & Signaling
The following diagram illustrates the decision matrix for selecting 4-methylnorbornane over competing scaffolds.
Figure 1: Decision tree for scaffold hopping.[1] The 4-methylnorbornane motif occupies a "Goldilocks" zone between planar aromatics and bulky adamantanes.
Synthetic Accessibility
Synthesis of 1,4-disubstituted norbornanes is non-trivial due to the difficulty of accessing the bridgehead carbons (
The Methylcyclopentadiene Route (Diels-Alder)
The most common industrial route utilizes the Diels-Alder reaction of methylcyclopentadiene.
Technical Caveat: Methylcyclopentadiene exists as a mixture of 1-methyl, 2-methyl, and 5-methyl isomers due to rapid [1,5]-sigmatropic shifts.[1] Consequently, the Diels-Alder adducts are mixtures of regioisomers (1-methyl vs. 4-methyl substituted products) which are difficult to separate.[1]
Recommended Workflow (High Purity)
For medicinal chemistry applications requiring isomerically pure material, the Oxidative Decarboxylation route is preferred.[1]
Figure 2: Synthetic pathway for accessing bridgehead-functionalized 4-methylnorbornanes.[1]
Experimental Protocols
Protocol: Chromatographic LogP Determination (OECD 117)
While shake-flask is the gold standard, HPLC is preferred for rapid screening of norbornane derivatives to avoid emulsion formation common with these "soapy" scaffolds.[1]
Objective: Determine the lipophilicity of 4-methyl-1-naphthoylnorbornane.
Reagents:
-
Methanol (HPLC Grade)[1]
-
Water (Milli-Q)
-
Reference Standards: Acetanilide, Acetophenone, Benzophenone, Triphenylamine (spanning LogP 1.0 – 5.7).[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 150mm x 4.6mm.[1]
Procedure:
-
Preparation: Dissolve test compound and standards in MeOH (1 mg/mL).
-
Mobile Phase: Isocratic elution 75:25 MeOH:Water (buffered to pH 7.4 if ionizable groups are present).
-
Run: Inject 10 µL at 1.0 mL/min flow rate, 25°C.
-
Calculation:
Validation Criteria: The
Protocol: Bridgehead Functionalization (General)
Objective: Synthesis of 1-(4-methylnorbornan-1-yl)ethanone (Ketone linker installation).
-
Setup: Flame-dry a 100 mL Schlenk flask under Argon.
-
Reagent: Charge with 1-bromo-4-methylnorbornane (1.0 eq, 5 mmol) and anhydrous diethyl ether (20 mL).
-
Lithiation: Cool to -78°C. Add t-Butyllithium (2.2 eq) dropwise. Caution: t-BuLi is pyrophoric.[1] Stir for 1 hour.
-
Note: The bridgehead lithio-species is stable due to the inability to undergo
-hydride elimination (Bredt's Rule).[1]
-
-
Quench: Add
-methoxy- -methylacetamide (Weinreb amide, 1.2 eq) dissolved in ether. -
Workup: Allow to warm to RT. Quench with sat.
.[1] Extract with (3x).[1] Dry over .[1] -
Purification: Flash chromatography (Hexanes/EtOAc).
References
-
Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]
-
Kitching, W., et al. (1982).[1] Synthesis and NMR Spectra of Some 1,4-Disubstituted Norbornanes. The Journal of Organic Chemistry. Link[1]
-
OECD Guidelines for the Testing of Chemicals. (2004).[1] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1] Link
-
Wiberg, K. B. (1987).[1] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link[1]
Sources
4-Substituted Bicyclo[2.2.1]heptane: Engineering the Ideal Meta-Phenyl Bioisostere
Topic: 4-Substituted Bicyclo[2.2.1]heptane Building Blocks for Drug Discovery Content Type: In-depth Technical Guide
Executive Summary
In the pursuit of high-Fsp³ chemical space, the 1,4-disubstituted bicyclo[2.2.1]heptane (norbornane) scaffold has emerged as a critical non-classical bioisostere. Unlike the linear bicyclo[1.1.1]pentane (BCP) or bicyclo[2.2.2]octane (BCO) systems which mimic para-phenyl vectors, the 1,4-norbornanyl framework offers a unique, non-collinear exit vector geometry (~165°) that closely mimics meta-substituted arenes.
This guide details the structural rationale, synthetic access, and application of 4-substituted bicyclo[2.2.1]heptane building blocks.[1] We focus on the practical synthesis of 4-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid , a versatile bifunctional core that allows orthogonal elaboration at both bridgehead positions.
Structural & Physicochemical Rationale[1][2][3][4]
The Geometry of Bioisosterism
While often grouped with other saturated bicyclic systems, the [2.2.1] scaffold possesses distinct geometric properties driven by the one-carbon bridge.
-
Vector Alignment: The angle between substituents at the C1 and C4 bridgeheads is not 180°. Due to the ring strain and the methylene bridge, the exit vectors project at an angle (approx. 165°), placing substituents in a trajectory that overlaps significantly with meta-disubstituted phenyl rings (120°) rather than the linear para-phenyl (180°).
-
Space Filling: The ethylene bridges (C2-C3 and C5-C6) provide bulk that mimics the ortho-hydrogens of a phenyl ring, ensuring correct occupancy of hydrophobic pockets.
Physicochemical Advantages
Replacing a planar phenyl ring with a 4-substituted norbornane core confers specific ADME benefits:
-
Solubility: The disruption of planarity and increase in Fsp³ fraction disrupts crystal lattice energy, typically enhancing aqueous solubility.
-
Metabolic Stability: The bridgehead positions are sterically protected from CYP450-mediated oxidation compared to benzylic carbons.
-
Lipophilicity: The scaffold lowers LogD relative to phenyl, reducing non-specific binding and hERG liability.
| Property | m-Substituted Phenyl | 1,4-Bicyclo[2.2.1]heptane | Impact |
| Hybridization | sp² (Planar) | sp³ (3D Rigid) | Increased solubility |
| Exit Vector Angle | 120° | ~165° | Mimics meta/para hybrid |
| Metabolic Liability | High (Aromatic oxidation) | Low (Bridgehead steric bulk) | Extended half-life |
| Flexibility | Rigid | Rigid | Maintains entropic favorability |
Synthetic Accessibility: The Bridgehead Challenge
Accessing the 1,4-disubstituted core is synthetically non-trivial because the bridgehead carbons are quaternary and chemically inert to standard S_N2 substitutions. Bredt’s rule further prohibits double bonds at these positions, limiting elimination/addition strategies.
Dominant Synthetic Strategies
-
Diels-Alder Cycloaddition: The classical route involving cyclopentadiene and dienophiles. While effective for C2/C3 functionalization, installing a C4 substituent requires pre-functionalized dienes (e.g., 5-substituted cyclopentadienes), which are often unstable or difficult to synthesize.
-
Intramolecular Enolate Alkylation (Recommended): A scalable, modern approach that builds the bicycle from a 4-substituted cyclohexane precursor. This method allows for the reliable installation of the C1-C4 functionality.
Workflow Visualization
The following diagram illustrates the scalable route to the key building block 4-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid .
Figure 1: Synthetic workflow for 1,4-bridgehead functionalization via intramolecular alkylation.
Experimental Protocol: Synthesis of 4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic Acid
This protocol is adapted from scalable procedures (e.g., ChemRxiv 2023, J. Org. Chem.) and provides a robust entry into 4-substituted norbornanes.
Step 1: Hydroxybromination
Objective: Convert 4-methylenecyclohexane-1-carboxylate to the bromohydrin.
-
Reagents: Ethyl 4-methylenecyclohexane-1-carboxylate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Water/Acetone (1:4 v/v).
-
Procedure:
-
Dissolve the starting alkene in acetone/water.
-
Add NBS portion-wise at 0 °C to avoid exotherms.
-
Stir at room temperature for 4 hours. Monitor by TLC (disappearance of alkene).
-
Workup: Quench with saturated Na₂S₂O₃. Extract with ethyl acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Checkpoint: The product should be a viscous oil. NMR will show distinct diastereomers; carry forward as a mixture.
-
Step 2: Silyl Protection
Objective: Protect the tertiary alcohol to prevent side reactions during cyclization.
-
Reagents: Bromohydrin intermediate (1.0 eq), TBDMS-Cl (1.2 eq), Imidazole (2.5 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve bromohydrin in DMF under Argon.
-
Add imidazole followed by TBDMS-Cl.
-
Stir at 60 °C for 12 hours.
-
Workup: Dilute with water, extract with diethyl ether (to remove DMF efficiently).
-
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Step 3: Carbanion-Mediated Cyclization (The Critical Step)
Objective: Form the bicyclic core via intramolecular displacement of the bromide.
-
Reagents: Protected bromohydrin (1.0 eq), Lithium Diisopropylamide (LDA, 1.5 eq) or LiHMDS, THF (anhydrous).
-
Procedure:
-
Cool a solution of the protected bromohydrin in dry THF to -78 °C.
-
Add LDA solution dropwise over 30 minutes. Causality: Slow addition prevents polymerization or intermolecular reactions.
-
Allow the reaction to warm slowly to 0 °C over 2 hours. The enolate formed alpha to the ester attacks the carbon bearing the bromide (S_N2-like intramolecular).
-
Quench: Add saturated NH₄Cl solution.
-
Purification: Extract with EtOAc. Purify via silica gel chromatography.
-
Validation: ¹H NMR will show the disappearance of the CH₂-Br protons and the emergence of the bridgehead signals.
-
Case Study: BMS-770767 (11β-HSD1 Inhibitor)[5][6][7]
Bristol-Myers Squibb (BMS) utilized the 4-substituted bicyclo[2.2.1]heptane scaffold in the development of BMS-770767 , a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1.
-
Design Challenge: The project required a bioisostere for a meta-substituted phenyl ring to improve metabolic stability and solubility while maintaining the precise vector required for the active site.
-
Solution: The 4-hydroxybicyclo[2.2.1]hept-1-yl group was selected.[1]
-
Outcome:
-
Potency: Maintained nanomolar affinity.
-
PK Profile: Significant reduction in lipophilicity (LogD) and improved oral bioavailability compared to the phenyl analog.
-
Synthesis Note: BMS employed a rearrangement strategy starting from bicyclo[2.2.0]hexane-1,4-diyldimethanol to access the [2.2.1] core, highlighting the diverse synthetic entry points available for this scaffold.
-
References
-
Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres. ChemRxiv, 2023. Link
-
Bridge-Fused Rings as m-Phenyl Bioisosteres. PharmaBlock Whitepaper. Link
-
Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons. Org. Lett., 2021.[2] Link
- Discovery of BMS-770767: A Potent, Selective, and Orally Active 11β-HSD1 Inhibitor.ACS Med. Chem. Lett., 2014.
Sources
Technical Whitepaper: Comparative Analysis of 1-Norbornanecarboxylic Acid and 4-Methyl Congeners
The following technical guide provides an in-depth comparative analysis of 1-norbornanecarboxylic acid and its 4-methyl derivative, designed for researchers in medicinal chemistry and drug development.
Executive Summary
In the optimization of lead compounds, the norbornane scaffold (bicyclo[2.2.1]heptane) serves as a critical bioisostere for phenyl rings, tert-butyl groups, and other bulky hydrophobic moieties. Its rigid, bicyclic geometry offers a defined vector for substituent display, minimizing the entropic penalty of binding.
This guide analyzes the specific structural, electronic, and pharmacological distinctions between the parent 1-norbornanecarboxylic acid (1-NCA) and its 4-methyl derivative (4-Me-1-NCA) . While often treated interchangeably as "bulky spacers," the addition of the distal methyl group at the C4 bridgehead introduces significant changes in lipophilicity (LogP) , metabolic liability , and crystal packing , without altering the fundamental
Part 1: Structural & Physicochemical Dynamics
Geometric and Stereochemical Integrity
Both molecules belong to the
-
Chirality: Despite the complex bicyclic structure, both 1-NCA and 4-Me-1-NCA are achiral (meso-like geometry). This is a critical advantage in drug development, eliminating the need for enantioselective synthesis or chiral separation.
-
Vectorial Display: The carboxylic acid at C1 is held rigidly. In 1-NCA, the C4 position is occupied by a hydrogen, creating a "capped" cone shape. In 4-Me-1-NCA, the methyl group extends the hydrophobic volume along the C1-C4 axis, increasing the molecular length by approximately 2.0 Å.
Electronic Effects and Acidity (pKa)
The bridgehead position imposes unique electronic constraints due to the inability of the carbon skeleton to planarize (Bredt’s Rule), which affects resonance stabilization.[1]
| Feature | 1-Norbornanecarboxylic Acid | 4-Methyl-1-norbornanecarboxylic Acid | Mechanism of Difference |
| pKa (approx) | 4.60 – 4.70 | 4.75 – 4.85 | Inductive Effect (+I): The C4-Methyl group is electron-donating. Through the rigid |
| LogP (calc) | ~1.6 | ~2.1 | Lipophilicity: Addition of the methyl group increases hydrophobicity, enhancing membrane permeability but potentially reducing solubility. |
| C1 Hybridization | Strain energy is comparable; the distal methyl exerts minimal steric strain on the C1 carboxyl.[1] |
Metabolic Stability Profile
-
1-NCA: The C4-H bridgehead hydrogen is exceptionally stable. Abstraction of this hydrogen is kinetically disfavored because the resulting radical or cation cannot achieve planarity due to ring strain.
-
4-Me-1-NCA: The C4-Methyl group introduces a metabolic "soft spot." The primary hydrogens of the methyl group are accessible to CYP450 enzymes, leading to potential
-oxidation to form the hydroxymethyl metabolite (4-CH OH-1-NCA).
Part 2: Synthetic Methodologies
Synthesis of bridgehead-substituted norbornanes challenges standard
Comparative Synthetic Workflow
The following Graphviz diagram illustrates the divergent pathways for synthesizing the parent acid versus the 4-methyl derivative.
Figure 1: Divergent synthetic pathways from 1,4-dichloronorbornane. Route B requires careful control to mono-alkylate without reducing the second halide.
Part 3: Experimental Protocols
Protocol 3.1: Synthesis of 4-Methyl-1-norbornanecarboxylic Acid via Koch-Haaf Carbonylation
Rationale: Direct nucleophilic substitution at the bridgehead is impossible. The Koch-Haaf reaction utilizes a carbocation intermediate generated in strong acid, which captures CO under high pressure. This is the industrial standard for steric bulk.
Reagents:
-
1-Chloro-4-methylnorbornane (10 mmol)[1]
-
Formic acid (HCOOH), 98% (50 mL)[1]
-
Sulfuric acid (H
SO ), conc. (100 mL) -
Silver sulfate (Ag
SO ) (catalytic, optional to assist halide abstraction)[1]
Step-by-Step Methodology:
-
Preparation: In a 250 mL three-neck flask equipped with a mechanical stirrer and a dropping funnel, cool the concentrated H
SO to 0–5 °C using an ice bath. -
Generation of CO: Slowly add formic acid to the sulfuric acid. Caution: This generates Carbon Monoxide (CO) gas in situ.[1] Perform strictly in a high-efficiency fume hood.
-
Precursor Addition: Simultaneously, add the 1-chloro-4-methylnorbornane dropwise (dissolved in a minimal amount of formic acid if solid).
-
Reaction: The sulfuric acid promotes ionization of the bridgehead chloride (assisted by Ag
if added) to the 4-methyl-1-norbornyl cation. The cation traps CO to form the acylium ion, which is quenched by water/formic acid to the carboxylic acid. -
Quench: After 2 hours, pour the reaction mixture over 500 g of crushed ice.
-
Isolation: Extract the white precipitate with dichloromethane (3 x 50 mL). Wash the organic phase with brine, dry over MgSO
, and concentrate. -
Purification: Recrystallize from hexanes to obtain white needles.
Self-Validation Check:
-
1H NMR: Look for the disappearance of the signal adjacent to Cl and the persistence of the methyl singlet (approx 1.1 ppm).
-
IR: Appearance of strong C=O stretch at ~1690–1700 cm
.[1]
Part 4: Pharmacological Implications
Bioisosteric Replacement Strategy
When replacing a phenyl ring with a norbornane scaffold:
-
1-NCA mimics a para-substituted benzene where the distal position is a Hydrogen.
-
4-Me-1-NCA mimics a para-tolyl (4-methylphenyl) or para-tert-butylphenyl group (in terms of volume).[1]
ADME Decision Matrix
Use the following logic to select between the two derivatives:
Figure 2: Decision tree for scaffold selection based on ADME properties.[1]
References
-
Kopecky, K. R., & Soler, J. (1974). Synthesis and properties of 1,4-substituted bicyclo[2.2.1]heptanes. Canadian Journal of Chemistry.[2] Link
-
Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.[2] Link[1]
-
Adcock, W., & Trout, N. A. (1999). Nature of the electronic effect of the bridgehead methyl group. Journal of Organic Chemistry.[2][3] Link[1]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Bioisosteres of Adamantane Carboxylic Acid: An In-depth Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane, a rigid, tricyclic hydrocarbon, holds a privileged position in medicinal chemistry.[1] Its unique diamondoid structure imparts a combination of high lipophilicity, steric bulk, and metabolic stability, making it a valuable scaffold in drug design.[1][2] The incorporation of an adamantane moiety can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic properties, often enhancing membrane permeability and protecting adjacent functional groups from enzymatic degradation.[1][3][4] Adamantane-1-carboxylic acid, in particular, is a key building block, frequently used to introduce the adamantyl group into molecules.[5][6]
However, the very properties that make adamantane attractive can also present challenges in drug development, such as poor aqueous solubility and potential metabolic liabilities. This has led to the exploration of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[7][8] This guide provides a comprehensive technical overview of the core bioisosteres of adamantane carboxylic acid, offering insights into their design, synthesis, and impact on physicochemical and pharmacological profiles to aid in the rational design of novel therapeutics.
Chapter 1: The Adamantane Cage: A Privileged Scaffold in Drug Discovery
Physicochemical Properties of Adamantane
The adamantane cage is characterized by a unique set of physicochemical properties that are highly advantageous in drug design:
-
Lipophilicity: Adamantane is highly lipophilic, a property that can enhance a drug's ability to cross biological membranes, including the blood-brain barrier.[1][3][4] The inclusion of an adamantyl group can increase the calculated partition coefficient (cLogP) of a compound, which can be beneficial for drugs targeting the central nervous system.[3][4]
-
Rigidity and Three-Dimensionality: The rigid, cage-like structure of adamantane provides a stable, three-dimensional scaffold.[2][3][4] This allows for the precise positioning of pharmacophoric groups, facilitating optimal interactions with biological targets.[3][4] This rigidity contrasts with the flexibility of many other organic scaffolds, offering a way to "escape the flat land" of traditional drug design.[3][4]
-
Steric Bulk: The bulkiness of the adamantane group can shield adjacent functional groups from metabolic enzymes, thereby increasing the metabolic stability and half-life of a drug.[1][3][4]
Pharmacokinetic and Pharmacodynamic Implications
The unique properties of adamantane directly translate to significant effects on a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its target. The enhanced lipophilicity can improve oral bioavailability, while the metabolic stability can lead to a longer duration of action.[5] From a pharmacodynamic perspective, the rigid scaffold can lock a molecule into a bioactive conformation, leading to higher potency and selectivity.[3][4]
Adamantane Carboxylic Acid: A Key Building Block and Its Limitations
Adamantane-1-carboxylic acid is a readily available and versatile starting material for introducing the adamantyl moiety.[5][6][9] It can be synthesized through various methods, including the carboxylation of adamantane.[9] However, despite its utility, adamantane carboxylic acid and its derivatives are not without their drawbacks. The high lipophilicity can lead to poor aqueous solubility, making formulation difficult. Furthermore, while the adamantane cage itself is generally metabolically stable, it can undergo hydroxylation at the bridgehead positions.[10] The carboxylic acid moiety itself can also be a site for metabolic conjugation.[11][12]
Chapter 2: Bioisosterism: A Strategy for Lead Optimization
Definition and Principles of Bioisosterism
Bioisosterism is a fundamental strategy in medicinal chemistry for the rational modification of lead compounds to improve their properties.[7] Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce similar biological responses.[7][8] The goal of bioisosteric replacement is to retain the desired biological activity of a parent compound while improving its pharmacokinetic profile, reducing toxicity, or enhancing its selectivity.[7][11]
Classical vs. Non-Classical Bioisosteres
Bioisosteres are broadly categorized as classical or non-classical:[7]
-
Classical Bioisosteres: These are atoms, ions, or groups that have the same number of valence electrons and similar steric and electronic configurations.
-
Non-Classical Bioisosteres: These do not share the same number of atoms and do not have the same electronic and steric properties but can still produce a similar biological effect.
The Role of Bioisosteres in Modulating Properties
By replacing a specific functional group with a bioisostere, medicinal chemists can fine-tune a range of properties, including:
-
Potency and Selectivity: Modifying key interactions with the target protein.
-
Physicochemical Properties: Altering solubility, lipophilicity, and pKa.
-
Pharmacokinetics: Influencing absorption, distribution, metabolism, and excretion.
-
Toxicity: Eliminating or modifying toxicophores.[8]
Chapter 3: Bioisosteres of Adamantane Carboxylic Acid: A Comprehensive Overview
The limitations of adamantane carboxylic acid have spurred the investigation of various bioisosteric replacements. The ideal bioisostere should mimic the size and shape of the adamantane cage while offering improvements in solubility, metabolic stability, and synthetic accessibility.
Bicyclic and Polycyclic Scaffolds
Bicyclo[2.2.2]octane (BCO) is a prominent three-dimensional bioisostere for the adamantane group.[13] Its rigid, bicyclic structure provides a good geometric mimic of the adamantane cage.
-
Rationale for Use: BCO offers a similar rigid scaffold to adamantane but with potentially improved physicochemical properties. Replacing a phenyl ring with a BCO moiety has been shown to increase the fraction of sp3-hybridized carbons (Fsp3), a parameter often associated with improved clinical success rates.[13]
-
Synthesis Strategies: Bicyclo[2.2.2]octane carboxylic acid derivatives can be synthesized through various routes, often involving Diels-Alder reactions.
-
Comparative Analysis:
-
Lipophilicity: While still lipophilic, BCO derivatives can exhibit lower lipophilicity compared to their adamantane counterparts.
-
Solubility: The replacement of adamantane with bicyclic groups has been shown to improve the water solubility of inhibitors of soluble epoxide hydrolase.[14][15]
-
pKa: The pKa of bicyclo[2.2.2]octane-1-carboxylic acid is influenced by the rigid structure and can be modulated by substituents.[16]
-
Cubane is a highly strained, synthetic hydrocarbon that serves as a three-dimensional bioisostere of a benzene ring and, in some contexts, can be considered a bioisostere for adamantane due to its compact, rigid structure.[17][18]
-
Rationale for Use: The unique geometry of cubane provides a scaffold with a different vectoral arrangement of substituents compared to adamantane. Its C-H bonds are metabolically stable due to the high bond strength imparted by ring strain.[19] The introduction of a cubane skeleton is expected to improve solubility and pharmacokinetics by disrupting molecular planarity.
-
Synthesis Strategies: The synthesis of cubane derivatives can be challenging, but expedient routes to substituted cubane building blocks have been developed.[19]
-
Comparative Analysis:
-
Lipophilicity: Cubane derivatives can offer a different lipophilicity profile compared to adamantane.
-
Metabolic Stability: The high strain energy of cubane leads to strong C-H bonds, contributing to high metabolic stability.[19]
-
Acyclic and Conformationally Restricted Analogs
While the rigidity of adamantane is often advantageous, in some cases, a degree of flexibility is desirable. Acyclic or conformationally restricted analogs can serve as bioisosteres that retain some of the steric bulk of adamantane while allowing for more conformational freedom.
Heterocyclic Bioisosteres
Introducing heteroatoms into the adamantane scaffold can significantly modulate its physicochemical properties.
-
Rationale for Use: The incorporation of nitrogen, oxygen, or sulfur can increase polarity, improve solubility, and introduce new hydrogen bonding capabilities.
-
Examples:
-
Oxoadamantanes: The introduction of a carbonyl group can increase polarity.
-
Azaadamantanes: Replacing a CH group with a nitrogen atom can significantly alter basicity and solubility. Adamantane spiro heterocycles have shown promising biological activity.[20]
-
2-Oxabicyclo[2.2.2]octane: This scaffold has been explored as a bioisostere of the phenyl ring and can also be considered in the context of adamantane bioisosteres. Its introduction of an oxygen atom can improve physicochemical properties such as increased water solubility, enhanced metabolic stability, and reduced lipophilicity.[16][21][22]
-
The following table summarizes the key properties of adamantane and its bioisosteres:
| Scaffold | Key Features | Advantages | Disadvantages |
| Adamantane | Highly lipophilic, rigid, sterically bulky | High metabolic stability, precise substituent orientation | Poor aqueous solubility, potential for hydroxylation |
| Bicyclo[2.2.2]octane | Rigid, bicyclic structure | Improved solubility, lower lipophilicity than adamantane | May have lower metabolic stability in some cases |
| Cubane | Highly strained, cubic structure | High metabolic stability, unique substituent vectors | Challenging synthesis, potential for strain-release reactions |
| Heterocyclic Analogs | Contain N, O, or S atoms | Increased polarity, improved solubility, hydrogen bonding | Synthesis can be complex, potential for new metabolic pathways |
Chapter 4: Experimental Protocols
General Synthesis of Adamantane-1-Carboxylic Acid
A common method for the synthesis of 1-adamantanecarboxylic acid involves the carboxylation of adamantane using formic acid and sulfuric acid.[9]
Step-by-step Methodology:
-
A mixture of adamantane, carbon tetrachloride, and 96% sulfuric acid is prepared in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.[9]
-
The mixture is cooled, and 98% formic acid is added.[9]
-
A solution of t-butyl alcohol in formic acid is added dropwise while maintaining the temperature between 17-25°C.[9]
-
After the addition is complete, the mixture is stirred for an additional period.
-
The reaction mixture is then poured onto ice, and the crude product is filtered, washed, and dried.
-
The crude acid can be purified by recrystallization.
Caption: Synthesis of 1-Adamantanecarboxylic Acid.
In Vitro Assay for Evaluating Metabolic Stability
The microsomal stability assay is a widely used in vitro method to assess the metabolic stability of a compound.[23][24][25][26]
Step-by-step Methodology:
-
Preparation: Thaw and dilute liver microsomes (e.g., human, rat) in a suitable buffer. Prepare a solution of the test compound and the cofactor NADPH.[23][24][26]
-
Incubation: Pre-warm the microsomal solution to 37°C. Initiate the metabolic reaction by adding the test compound and NADPH.[23][24]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[24][25]
-
Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[23][24]
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.[23]
-
Analysis: Quantify the remaining amount of the test compound at each time point using LC-MS/MS.[23][24]
-
Data Analysis: Determine the rate of disappearance of the compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[25]
Caption: Workflow for a Microsomal Stability Assay.
Chapter 5: Future Directions and Outlook
The rational design of bioisosteres for adamantane carboxylic acid continues to be an active area of research. Emerging trends include:
-
Novel Scaffolds: The exploration of new and more complex polycyclic and heterocyclic systems to fine-tune physicochemical and pharmacological properties.
-
Computational Chemistry: The increasing use of computational tools, such as molecular docking and molecular dynamics simulations, to predict the binding and ADME properties of novel bioisosteres, thereby guiding synthetic efforts.[18][27]
-
New Synthetic Methodologies: The development of more efficient and versatile synthetic methods will be crucial for accessing a wider range of adamantane bioisosteres.
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Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5786. [Link]
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Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395. [Link]
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Al-Wahaibi, L. H., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 27(23), 8425. [Link]
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A Senior Application Scientist's Guide to Bridgehead Functionalization of Norbornane Scaffolds
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Embracing Three-Dimensionality in Chemical Design
The norbornane scaffold, a rigid bicyclic hydrocarbon, represents more than just a structural curiosity; it is a cornerstone of modern medicinal chemistry.[1] Its conformationally constrained framework provides a unique three-dimensional canvas for the precise positioning of pharmacophoric elements, a critical advantage in designing highly selective and potent therapeutic agents.[1] Unlike flexible aliphatic or planar aromatic systems, the norbornane core locks substituents into well-defined spatial orientations, enhancing interactions with biological targets and often leading to superior pharmacokinetic profiles.[1][2] This structural rigidity has established norbornane as a "privileged scaffold" in drug discovery, featuring in potent anticancer agents that modulate targets from the androgen receptor to key signaling pathways like Wnt/β-catenin.[1][3]
However, the very rigidity that makes this scaffold so attractive also presents its greatest synthetic challenge: the functionalization of its bridgehead positions. These sp³-hybridized carbon atoms (C1 and C4) are sterically shielded and electronically deactivated, rendering them notoriously unreactive to conventional synthetic methods. This guide provides an in-depth exploration of the strategies developed to overcome these hurdles, offering a technical narrative that moves from classical approaches to the forefront of modern catalytic C–H functionalization.
The Inherent Challenge: Why Bridgehead Functionalization is Difficult
The difficulty in modifying the bridgehead positions of norbornane stems from fundamental principles of stereoelectronics and strain. Any synthetic approach must contend with a triad of obstacles that protect these sites from transformation.
-
Steric Encumbrance: The cage-like structure of the norbornane skeleton physically shields the bridgehead C–H bonds, impeding the approach of reagents. This steric congestion is a primary kinetic barrier to functionalization.
-
Electronic Inertness: The bridgehead C–H bonds are strong, unactivated sp³ C–H bonds, lacking the electronic bias (e.g., acidity or proximity to a π-system) that typically facilitates C–H activation.
-
Violation of Bredt's Rule: Many classical synthetic transformations proceed through intermediates such as carbocations or enolates, which require planar geometry (sp² hybridization). The formation of a double bond or a planar carbocation at the bridgehead of a small, strained system like norbornane is energetically prohibitive, a principle famously articulated by Bredt's Rule.[4] Attempts to generate such species often fail or lead to rapid ring fragmentation, precluding their use as viable synthetic intermediates.[5]
Synthetic Strategies: A Methodological Toolkit
Decades of research have yielded a diverse array of strategies to functionalize these challenging positions. The evolution of these methods mirrors the broader progress in synthetic organic chemistry, from stoichiometric, substrate-controlled reactions to highly selective, modern catalytic processes.
Classical and Stoichiometric Approaches
Early successes relied on clever substrate design and potent reagents to overcome the inherent stability of the bridgehead positions.
-
Functionalization via Bridgehead Carbanions/Enolates: One of the most direct methods involves the deprotonation of a carbon adjacent to the bridgehead to form an enolate, which can then be functionalized. A key example is the vicinal diallylation of norbornene derivatives. This reaction does not proceed via direct deprotonation of the bridgehead but rather through enolization of an adjacent carbonyl, O-allylation, and a subsequent Claisen rearrangement to install the allyl group at the bridgehead position.[6][7] This multi-step sequence cleverly circumvents the direct formation of an unstable bridgehead carbanion.
-
Starting from Pre-functionalized Scaffolds: A pragmatic approach involves beginning with a norbornane scaffold that already bears a functional group at the bridgehead. This "functional group interconversion" strategy bypasses the C-H activation step entirely. For instance, 2-norbornene-1-carboxylic acid can be treated with organometallic reagents like methyllithium to yield a bridgehead ketone, which serves as a handle for further derivatization.[8][9]
-
Generation of Strained Intermediates: In some cases, highly reactive, transient "anti-Bredt" molecules can be generated and trapped. For example, base-mediated reactions of specific norbornyl enones can generate putative bridgehead enones (norborn-1-en-3-ones), which are immediately trapped by nucleophiles like methanol or water to yield bridgehead-substituted products.[10]
The Modern Era: Catalytic C–H Bond Activation
The advent of transition metal catalysis has revolutionized the field, enabling the direct conversion of inert C–H bonds into new functional groups with unprecedented efficiency and selectivity.
-
Rhodium-Catalyzed C–H Insertion: This powerful technique utilizes a rhodium(II) catalyst to generate a highly reactive rhodium carbene from a diazo compound tethered to the norbornane scaffold. This intermediate can then undergo an intramolecular C–H insertion reaction. The regioselectivity of this insertion is highly dependent on the length of the tether connecting the diazo group to the bicyclic core. Formation of a five-membered ring is generally favored, making this a predictable method for creating cyclopentanone-fused norbornane systems via direct bridgehead C–H functionalization.[11][12]
-
Palladium/Norbornene Cooperative Catalysis (Catellani Reaction): While the classic Catellani reaction uses norbornene as a transient mediator to functionalize arenes, the principles and developments in this area are highly instructive.[13][14][15] Research has shown that designing norbornene ligands with substituents at the bridgehead position can overcome inherent limitations and control selectivity in these complex catalytic cycles.[16][17][18] This demonstrates the profound electronic and steric influence of the bridgehead position and provides a blueprint for designing new catalytic systems where the norbornane scaffold is the substrate rather than the mediator.
Emerging Frontiers: Radical and Electrochemical Methods
The latest advances leverage radical chemistry, often initiated by light or electricity, to achieve functionalizations under exceptionally mild conditions.
-
Photoredox Catalysis: This strategy uses visible light to excite a photocatalyst, initiating a single-electron transfer (SET) event that generates a radical intermediate.[19][20] This approach is remarkably versatile. It can be used for late-stage functionalization, allowing for the modification of complex, drug-like molecules in the final steps of a synthesis.[21] While many pioneering examples focus on the related bicyclo[1.1.1]pentane (BCP) system, the underlying principles are directly applicable to norbornanes.[22][23] Radical reactions often show a high intrinsic preference for the bridgehead position, as the resulting tertiary radical is stabilized by favorable orbital interactions within the strained cage.[24]
-
Electrochemical Late-Stage Functionalization (eLSF): Electrochemistry offers a sustainable and reagent-light alternative to chemical oxidants or reductants.[18] By applying an electric potential, it is possible to generate reactive intermediates for C-H functionalization. Anodic oxidation, for example, can trigger the formation of radical cations that lead to the selective modification of C-H bonds, representing a promising avenue for future developments in norbornane chemistry.[18]
Applications in Drug Discovery
The ability to install functional groups at the bridgehead of a norbornane scaffold unlocks new vectors in chemical space, allowing for the development of novel therapeutics with improved properties. The rigid presentation of substituents can lead to significant gains in binding affinity and selectivity.
Data Presentation: Anticancer Activity of Norbornane Derivatives
The following table summarizes the activity of several norbornane-containing compounds, illustrating their potential in oncology.
| Compound/Derivative | Target/Pathway | Cell Line | Activity (IC₅₀/EC₅₀) | Reference |
| Bicyclic Imides (e.g., 2d, 2f) | Androgen Receptor (AR) Antagonist | LNCaP (Prostate) | ~1 µM | [1] |
| Bicyclic Sultam (2g) | Androgen Receptor (AR) Antagonist | LNCaP (Prostate) | 2 µM | [1] |
| endo-IWR-1 (3a) | Wnt/β-catenin Pathway (Axin stabilization) | HCT116 (Colon) | ~180 nM | [1] |
| Biperiden (1e) | MALT1 Paracaspase | Panc-1, Panc-2 (Pancreatic) | Dose-dependent proliferation reduction | [1] |
Experimental Protocols: From Theory to Practice
To bridge the gap between concept and execution, this section provides detailed, self-validating protocols for key bridgehead functionalization reactions.
Protocol 1: Intramolecular Rhodium-Catalyzed Bridgehead C–H Insertion
This protocol is a representative procedure based on the principles of intramolecular C-H insertion by rhodium carbenes to form fused polycyclic systems.[11]
-
Objective: To synthesize a cyclopentanone-fused norbornane via intramolecular C–H insertion at the bridgehead position.
-
Materials:
-
Norbornane-tethered diazoketone (1.0 eq)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.5-2 mol%)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere setup (Argon or Nitrogen)
-
-
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add the norbornane-tethered diazoketone substrate.
-
Solvent Addition: Dissolve the substrate in the anhydrous, degassed solvent (concentration typically 0.05-0.1 M).
-
Catalyst Addition: Add the Rh₂(OAc)₄ catalyst to the solution. The solution may change color upon addition.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 40-80 °C, depending on the solvent and substrate reactivity). Monitor the reaction progress by Thin Layer Chromatography (TLC), watching for the disappearance of the diazo starting material (visualized with a KMnO₄ stain). The reaction is often complete within 1-4 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired cyclopentanone-fused norbornane product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the diazo signal in the IR spectrum (~2100 cm⁻¹) and the appearance of a new ketone carbonyl (~1740 cm⁻¹) are indicative of a successful reaction.
-
Protocol 2: Bridgehead Diallylation via Enolate-Claisen Rearrangement
This protocol is based on the methodology for vicinal diallylation of norbornene derivatives, which proceeds via an enolate formation followed by a[3][3]-sigmatropic rearrangement.[6][7]
-
Objective: To install two allyl groups at the bridgehead positions adjacent to a carbonyl functionality.
-
Materials:
-
Norbornene derivative with ketone functionality (e.g., endo-5-norbornene-2,3-dicarboximide) (1.0 eq)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)) (2.2-2.5 eq)
-
Allyl bromide (2.5-3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere setup (Argon or Nitrogen)
-
-
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the norbornene starting material in anhydrous THF.
-
Deprotonation: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. Slowly add the strong base (e.g., LDA, freshly prepared or commercial solution) dropwise to the solution. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.
-
Alkylation/Rearrangement: Add allyl bromide dropwise to the cold solution. Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature and stir overnight. The mechanism involves initial O-allylation of the enolate, followed by a[3][3]-sigmatropic (Claisen) rearrangement, and subsequent C-allylation of the second enolate formed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography to yield the bridgehead diallylated product.
-
Characterization: Verify the structure and stereochemistry using NMR spectroscopy. Single-crystal X-ray diffraction can be used for unambiguous confirmation of the product's configuration.[6][7]
-
Conclusion and Future Outlook
The functionalization of norbornane bridgeheads has transitioned from a formidable synthetic challenge to a solvable problem with a growing arsenal of sophisticated tools. While classical methods laid the groundwork, modern catalytic approaches—particularly those involving C–H activation via transition metals, photoredox cycles, and electrochemistry—are defining the future. These strategies offer milder conditions, greater functional group tolerance, and the potential for late-stage functionalization, which is of paramount importance in drug discovery programs.
The ongoing quest is for methodologies that are not only effective but also general, scalable, and predictable. As our understanding of catalysis and reaction mechanisms deepens, we can expect the development of even more elegant solutions, further solidifying the norbornane scaffold's role as a truly privileged structure in the design of next-generation materials and medicines.
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Stothers, J. B., & Tan, C. T. (1992). The synthesis of norbornanes with functionalized carbon substituents at a bridgehead. 1-(3-Oxonorborn-1-yl)ethanone and 1-(3-oxonorborn-1-yl)-2-propanone. Ingenta Connect. [Link]
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Liu, W., & Engle, K. M. (2025). A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. ResearchGate. [Link]
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Prey, S. E., et al. (2023). Synthesis, bridgehead functionalization, and photoisomerization of 9,10-diboratatriptycene dianions. PMC. [Link]
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Stepan, A. F., et al. (2023). Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates. PubMed. [Link]
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Application Notes and Protocols for the Synthesis of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid from Norbornane
Abstract
This document provides a comprehensive guide for the synthesis of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthetic strategy commences with the readily available starting material, norbornane, and proceeds through a two-stage process: the formation of the key intermediate, 4-methylnorbornane, followed by a regioselective carboxylation at the bridgehead position. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and discusses the critical parameters for a successful and reproducible synthesis. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
Bicyclo[2.2.1]heptane, commonly known as norbornane, and its derivatives are rigid, strained bicyclic molecules that have garnered significant interest in various fields of chemistry. Their unique three-dimensional structure provides a rigid scaffold that is attractive for the design of novel therapeutic agents and advanced materials. Specifically, functionalization at the bridgehead positions offers a vector for molecular elaboration that is sterically defined and conformationally restricted. 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid is a particularly interesting derivative, combining the rigidity of the norbornane cage with a carboxylic acid handle for further chemical modifications and a methyl group that can influence biological activity and material properties.
The synthesis of bridgehead-substituted carboxylic acids from saturated hydrocarbons presents a significant challenge due to the inertness of C-H bonds. The Koch-Haaf reaction, a powerful method for the carboxylation of tertiary carbocations, provides a viable solution.[1][2][3] This reaction typically employs a strong acid to generate a carbocation from an alkene or an alcohol, which is then trapped by carbon monoxide (or formic acid as a CO source) and subsequently hydrolyzed to the carboxylic acid.[1] The synthesis of 1-adamantanecarboxylic acid from adamantane serves as a well-established precedent for the successful application of the Koch-Haaf reaction to bridged bicyclic systems.
This guide outlines a robust synthetic pathway to 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid starting from norbornane. The synthesis is divided into two main parts: the preparation of 4-methylnorbornane and its subsequent carboxylation.
Synthetic Strategy Overview
The overall synthetic route is depicted in the workflow diagram below. The strategy is designed to be efficient and scalable, utilizing established and reliable chemical transformations.
Figure 1: Overall synthetic workflow.
Part 1: Synthesis of 4-Methylnorbornane
The synthesis of the key intermediate, 4-methylnorbornane, is achieved in a three-step sequence starting from norbornene, which can be conceptually derived from norbornane. A more practical starting point is commercially available norbornene.
Step 1.1: Synthesis of 2-Norbornanone
2-Norbornanone is a versatile intermediate that can be prepared from norbornene. A common method involves the acid-catalyzed hydration of norbornene to 2-exo-norborneol, followed by oxidation.[4]
Protocol 1: Synthesis of 2-exo-Norbornyl Formate [4]
-
Reaction Setup: In a 2 L round-bottomed flask equipped with a reflux condenser, add 400 g (4.25 mol) of norbornene to 800 g (17.4 mol) of 98-100% formic acid.
-
Reaction: Heat the mixture to reflux for 4 hours. The initially two-layered mixture will become homogeneous as the reaction progresses.
-
Work-up: After cooling, arrange the flask for distillation. Remove the excess formic acid under reduced pressure.
-
Purification: Distill the residue to obtain 2-exo-norbornyl formate as a colorless oil.
Protocol 2: Synthesis of 2-Norbornanone [4]
-
Reaction Setup: In a 5 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 510 g (3.64 mol) of 2-exo-norbornyl formate in 1.5 L of acetone. Cool the flask in an ice bath.
-
Oxidation: Slowly add 8N chromic acid solution to the stirred solution, maintaining the temperature between 20-30 °C. The completion of the reaction is indicated by the persistence of a brownish-orange color.
-
Quenching: Add a slight excess of the oxidant and stir the mixture overnight at room temperature. Reduce the excess oxidant by the portion-wise addition of solid sodium bisulfite.
-
Work-up: Separate the acetone solution from the green chromic sulfate sludge. Wash the acetone solution three times with a saturated aqueous solution of potassium carbonate and dry over anhydrous potassium carbonate.
-
Purification: Remove the acetone by distillation. The crude 2-norbornanone can be purified by distillation or recrystallization.
Step 1.2: Synthesis of 4-Methyl-2-norbornanone
The methyl group is introduced at the 4-position via a methylation reaction on 2-norbornanone. This step is conceptual and requires further research for a specific protocol. A plausible approach would involve forming the enolate of 2-norbornanone and reacting it with a methylating agent. The regioselectivity of this reaction would need to be carefully controlled.
Step 1.3: Synthesis of 4-Methylnorbornane
The final step in the preparation of the intermediate is the complete reduction of the carbonyl group in 4-methyl-2-norbornanone to a methylene group. The Wolff-Kishner or Clemmensen reduction are suitable methods for this transformation.[5]
Protocol 3: Wolff-Kishner Reduction of 4-Methyl-2-norbornanone [5]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, place 4-methyl-2-norbornanone, a slight excess of hydrazine hydrate, and a strong base such as potassium hydroxide in a high-boiling solvent like diethylene glycol.
-
Reaction: Heat the mixture to reflux. The temperature will initially be around 140-160 °C for the formation of the hydrazone. Then, allow the temperature to rise to 190-200 °C to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.
-
Work-up: After the reaction is complete (cessation of gas evolution), cool the mixture and dilute with water.
-
Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane). Wash the organic layer with water, dry over a suitable drying agent (e.g., anhydrous magnesium sulfate), and remove the solvent by distillation. The resulting 4-methylnorbornane can be further purified by distillation if necessary.
Part 2: Synthesis of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid
The final step is the carboxylation of 4-methylnorbornane at the C1 bridgehead position using the Koch-Haaf reaction. This reaction proceeds via the formation of a tertiary carbocation at the bridgehead, which is then trapped by carbon monoxide (generated in situ from formic acid).
Mechanism of the Koch-Haaf Reaction
The mechanism of the Koch-Haaf reaction on 4-methylnorbornane is initiated by the abstraction of a hydride ion from the tertiary C-H bond at the bridgehead position by the strong acid, generating a stable tertiary carbocation. This carbocation is then attacked by carbon monoxide, which is generated from the decomposition of formic acid in the presence of sulfuric acid. The resulting acylium ion is then hydrolyzed upon aqueous workup to yield the final carboxylic acid product.[1][2][6]
Figure 2: Proposed mechanism for the Koch-Haaf reaction.
A Note on Rearrangements: The norbornyl cation is known to be prone to Wagner-Meerwein rearrangements. However, under the strongly acidic conditions of the Koch-Haaf reaction, the formation of the more stable tertiary bridgehead carbocation is favored, and rearrangements are generally not a major competing pathway, especially when starting from the saturated hydrocarbon. The presence of the methyl group at the 4-position is not expected to significantly influence the regioselectivity of the carboxylation at the C1 bridgehead, which is the most electronically favorable position for carbocation formation.
Protocol 4: Koch-Haaf Carboxylation of 4-Methylnorbornane
This protocol is adapted from the well-established procedure for the synthesis of 1-adamantanecarboxylic acid.
Materials and Equipment:
-
4-Methylnorbornane
-
Concentrated sulfuric acid (96-98%)
-
Formic acid (98-100%)
-
Carbon tetrachloride (or another suitable inert solvent)
-
Ice bath
-
Three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a gas outlet.
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a 1 L three-necked flask with 450 g of concentrated sulfuric acid and 100 mL of carbon tetrachloride.
-
Addition of Substrate: Cool the mixture to 15-20 °C using an ice bath and add 0.1 mol of 4-methylnorbornane with vigorous stirring.
-
Addition of Formic Acid: Slowly add a solution of 0.4 mol of formic acid dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 15-25 °C. Caution: The reaction is exothermic and evolves carbon monoxide, a toxic gas. Ensure adequate ventilation and careful temperature control.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 30 minutes at the same temperature.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approximately 700 g).
-
Extraction: Separate the layers and extract the aqueous layer with three portions of carbon tetrachloride.
-
Isolation: Combine the organic layers and wash with water, followed by extraction with an aqueous base (e.g., 10% NaOH solution) to isolate the carboxylate salt.
-
Acidification and Purification: Acidify the aqueous basic extract with a strong acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol/water or hexane).
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling/Melting Point | Expected Yield |
| 2-exo-Norbornyl formate | C8H12O2 | 140.18 | 65-67 °C / 14-16 mmHg[4] | 90-92%[4] |
| 2-Norbornanone | C7H10O | 110.15 | 90-91 °C[4] | 83-87%[4] |
| 4-Methylnorbornane | C8H14 | 110.20 | ~140-142 °C | >80% |
| 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid | C9H14O2 | 154.21 | - | 60-70% (estimated) |
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid from norbornane. The key transformations, including the synthesis of the 4-methylnorbornane intermediate and the subsequent Koch-Haaf carboxylation, are based on well-established and high-yielding reactions. Careful control of reaction parameters, particularly temperature and the rate of addition during the carboxylation step, is crucial for ensuring a safe and efficient synthesis. This guide provides the necessary protocols and theoretical background to enable researchers to successfully synthesize this valuable compound for their research and development needs.
References
-
Kiss, L., Cherepanova, M., Forró, E., & Fülöp, F. (2013). A new access route to functionalized cispentacins from norbornene β-amino acids. Chemistry (Weinheim an der Bergstrasse, Germany), 19(6), 2102–2107. [Link][7]
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Kleinfelter, D. C., & Schleyer, P. von R. (1962). 2-Norbornanone. Organic Syntheses, 42, 79. [Link]
-
Wikipedia contributors. (2023, December 8). Norcamphor. In Wikipedia, The Free Encyclopedia. [Link][8]
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Organic Chemistry Tutor. (2021, March 26). Koch Haaf Carbonylation Reaction [Video]. YouTube. [Link][6]
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Wikipedia contributors. (2023, November 28). Koch reaction. In Wikipedia, The Free Encyclopedia. [Link][1]
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Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link][5]
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Application Notes and Protocols: A Guide to Amide Coupling with Sterically Hindered Bridgehead Acids
Introduction: The Challenge of Steric Encumbrance in Amide Synthesis
The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals.[1][2] While numerous methods exist for amide bond formation, the coupling of sterically hindered substrates, particularly rigid bridgehead carboxylic acids, presents a formidable synthetic challenge.[3] The congestion around the carbonyl carbon in these acids severely impedes the approach of the amine nucleophile and the formation of the requisite tetrahedral intermediate. Standard coupling reagents that are highly effective in peptide synthesis, such as carbodiimides or even potent uronium salts like HATU, often fail or provide dismal yields when faced with such demanding substrates.[4][5]
This guide provides an in-depth analysis of field-proven strategies and detailed protocols designed to overcome the steric barriers inherent in coupling bridgehead acids. We will move beyond standard procedures to explore more robust activation methods, explaining the causality behind each experimental choice to empower researchers in drug discovery and development to tackle these challenging synthetic targets with confidence.
Strategy 1: The Acyl Halide Approach — Minimizing Steric Clash
The most direct strategy to increase the electrophilicity of the carboxylic acid is its conversion to a highly reactive acyl halide. This pre-activation step circumvents the need for a bulky coupling reagent to be present during the nucleophilic attack by the amine, thereby minimizing steric repulsion at the transition state.
Acyl Fluorides: The Modern Choice for Hindered Couplings
Acyl fluorides have emerged as superior intermediates for challenging amide couplings.[6] The small atomic radius of fluorine compared to chlorine results in a less sterically demanding electrophile.[5] Furthermore, acyl fluorides exhibit greater stability towards ambient moisture than their chloride counterparts, yet possess ample reactivity to couple efficiently with amines, often under mild conditions.[7] The most effective protocols generate the acyl fluoride in situ, immediately before or concurrently with the introduction of the amine.
Several modern fluorinating agents enable this one-pot transformation. Fluorouronium reagents like BTFFH (Fluoro-N,N,N',N'-bis(tetramethylene)formamidinium hexafluorophosphate) and TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) are particularly effective for hindered amino acids and have been successfully adapted for other challenging systems.[5] More recently, the inexpensive and bench-stable reagent Pentafluoropyridine (PFP) has been shown to be a potent deoxyfluorination agent for a one-pot amidation process.[6][8]
This protocol is adapted from methodologies developed for coupling sterically hindered acids with electron-deficient or hindered amines.[5] The elevated temperature is crucial for driving the reaction to completion with challenging substrates.
Materials:
-
Sterically hindered bridgehead carboxylic acid (1.0 equiv)
-
BTFFH (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a dry reaction vial under an inert atmosphere (N₂ or Ar), add the bridgehead carboxylic acid (1.0 equiv), BTFFH (1.1 equiv), and anhydrous MeCN (to make a 0.1 M solution).
-
Add DIPEA (3.0 equiv) to the stirring suspension.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the acyl fluoride intermediate.
-
Add the amine coupling partner (1.2 equiv) to the reaction mixture.
-
Seal the vial tightly and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by LC-MS or TLC. Reactions with highly hindered substrates may require 12-24 hours.
-
Upon completion, cool the reaction to room temperature and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired amide product.
Acyl Chlorides: The Classical Powerhouse
Conversion to an acyl chloride is a classic and highly effective activation method.[][10] The resulting intermediate is extremely reactive, though this can be a double-edged sword, leading to side reactions if not handled correctly.[11] For sterically demanding acids, generating the acyl chloride under neutral conditions is paramount to avoid racemization or other side reactions. Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is an excellent choice for this purpose, converting carboxylic acids to their corresponding chlorides under mild, neutral conditions.[12]
This protocol involves the initial formation and isolation (or direct use) of the acyl chloride, followed by reaction with the amine. This is particularly useful when the amine is poorly nucleophilic.[13][14]
Materials:
-
Sterically hindered bridgehead carboxylic acid (1.0 equiv)
-
Ghosez's reagent (1.2 equiv)
-
Amine coupling partner (1.1 equiv)
-
Triethylamine (TEA) or Pyridine (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure: Step A: Acyl Chloride Formation
-
Dissolve the bridgehead carboxylic acid (1.0 equiv) in anhydrous DCM in a dry flask under an inert atmosphere.
-
Add Ghosez's reagent (1.2 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch, appearance of a sharp C=O stretch at higher frequency).
-
The resulting solution of the acyl chloride can be used directly in the next step, or the solvent can be removed in vacuo if purification is necessary.
Step B: Amide Formation
-
In a separate dry flask, dissolve the amine (1.1 equiv) and TEA (2.0 equiv) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Slowly add the solution of the acyl chloride from Step A to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by LC-MS or TLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Strategy 2: Advanced Coupling Reagents Under Forcing Conditions
While standard uronium/aminium reagents often fail, their modern counterparts, which incorporate superior leaving groups, can sometimes succeed, especially when combined with elevated temperatures. COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure, which shows enhanced reactivity and solubility compared to HBTU or HATU.[15][16] Its use avoids the potentially explosive benzotriazole byproducts associated with older reagents.[16] For exceptionally difficult couplings, leveraging the high reactivity of COMU at elevated temperatures can be a viable strategy.
Comparative Analysis of Coupling Strategies
The choice of method depends on the specific characteristics of the substrates and the equipment available. The following table summarizes the key features of the discussed protocols.
| Strategy | Reagent(s) | Key Advantages | Potential Disadvantages | Typical Conditions |
| Acyl Fluoride | BTFFH / DIPEA | Excellent for hindered substrates; minimizes steric clash; stable intermediate.[5] | Higher cost of reagent; requires elevated temperatures. | 80 °C, 12-24 h |
| Acyl Fluoride | PFP / DIPEA | Inexpensive, bench-stable reagent; one-pot procedure.[6][8] | May require heating for less nucleophilic amines. | rt to 100 °C, 16 h |
| Acyl Chloride | Ghosez's Reagent / Base | Highly reactive intermediate; classic, powerful method.[12][14] | Two-step process; acyl chloride is moisture-sensitive; risk of side reactions. | 0 °C to rt, 2-16 h |
| Advanced Uronium Salt | COMU / DIPEA | High reactivity; safer byproducts than HATU/HBTU.[16] | May still be insufficient for the most hindered cases; requires heating. | Elevated Temp. |
Visualizing the Workflow and Mechanism
A systematic approach is crucial when tackling a difficult coupling. The following workflow diagram outlines a decision-making process for selecting a suitable protocol.
Caption: Decision workflow for hindered amide coupling.
The key to the acyl fluoride strategy is the in situ activation of the carboxylic acid. The mechanism involves the formation of a highly reactive acyl fluoride, which is then attacked by the amine.
Caption: Mechanism of BTFFH-mediated amide coupling.
References
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Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]
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Sheppard, T. D. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. [Link]
-
Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. [Link]
-
Charville, H. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. [Link]
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Wuhan Mulei New Material Co. Ltd. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Wuhan Mulei. [Link]
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Pattabiraman, V. R., & Bode, J. W. (2011). Recent developments in catalytic amide bond formation. Nature, 480(7378), 471–479. [Link]
-
Ulven, T. et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 743-749. [Link]
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Deiana, C. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface Carboxylates as Activated Electrophilic Species. Chemistry – A European Journal, 19(27), 8794-8800. [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
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PBM, R. R., & Maulide, N. (2021). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal, 27(45), 11487–11505. [Link]
-
Reddit. (2023). Choosing amide coupling agent. r/Chempros. [Link]
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Dunetz, J. R. et al. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 20(2), 140-177. [Link]
-
Albericio, F. et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
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Benito-Arenas, R. et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]
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Ball, M. et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5943-5947. [Link]
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Request PDF. (n.d.). An improved method of amide synthesis using acyl chlorides. ResearchGate. [Link]
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Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
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Nielsen, M. K. et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 743-749. [Link]
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Schäfer, G., & Bode, J. W. (2019). The Synthesis of Sterically Hindered Amides. Chimia, 73(4), 261-265. [Link]
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Ball, M. et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5943-5947. [Link]
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Pearson. (2024). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Pearson. [Link]
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Lippert, J. W. (2005). Amide bond formation by using amino acid fluorides. ARKIVOC, 2005(14), 87-95. [Link]
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Yamamoto, H. et al. (2012). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 48(96), 11707-11718. [Link]
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Lippert, J. W. (2005). Amide bond formation using amino acid fluorides. ResearchGate. [Link]
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Eburon Organics. (n.d.). Ghosez's Reagent. Eburon Organics. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Clark, J. (n.d.). the preparation of amides. Chemguide. [Link]
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Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
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Gunda, P. et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(10), 151594. [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
ResearchGate. (n.d.). Coupling Reagents. ResearchGate. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Atlanchim Pharma. (n.d.). Scientific Letter. Atlanchim Pharma. [Link]
-
Khan Academy. (n.d.). Acid chloride formation. Khan Academy. [Link]
-
Ley, S. V. et al. (2016). Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry. Chemistry – A European Journal, 22(10), 3423-3433. [Link]
-
Wikipedia. (n.d.). Acyl chloride. Wikipedia. [Link]
-
The Organic Chemistry Tutor. (2022). Acid Chloride + Carboxylic Acid = Anhydride (Mechanism). YouTube. [Link]
-
Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Khan Academy. [Link]
-
Lipshutz, B. H. et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. eScholarship.org. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 10. Amide Synthesis [fishersci.dk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ghosez’s Reagent | Eburon [eburon-organics.com]
- 13. atlanchimpharma.com [atlanchimpharma.com]
- 14. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: 4-Methyl-1-Norbornanecarboxylic Acid as a Proline Mimetic
This Application Note provides a comprehensive technical guide on the utilization of 4-methyl-1-norbornanecarboxylic acid (and its amino-functionalized derivatives) as a proline mimetic in peptide engineering and drug design.
Executive Summary
Proline is unique among proteinogenic amino acids due to its cyclic pyrrolidine structure, which restricts conformational freedom (
4-methyl-1-norbornanecarboxylic acid (4-Me-Nb-COOH) represents a class of bridgehead-substituted bicyclic scaffolds . When derivatized into its amino acid form (1-amino-4-methyl-norbornane-1-carboxylic acid ), it acts as a "super-rigid" proline surrogate. This scaffold mimics the steric bulk and turn-inducing properties of proline but offers:
-
Enhanced Lipophilicity: The bicyclic [2.2.1] heptane system increases membrane permeability.
-
Metabolic Stability: The bridgehead quaternary carbon is resistant to enzymatic cleavage.
-
Conformational Locking: It rigidly fixes the backbone geometry, often stabilizing specific
-turns or distorted -turns more effectively than proline itself.
This guide details the chemical logic, incorporation protocols, and validation methods for using this scaffold in drug discovery.
Chemical Logic & Mechanism
To use this agent effectively, one must distinguish between the Capping Agent (the acid) and the Internal Mimetic (the amino acid).
Structural Comparison
Proline's ring imposes a constraint on the
Key Difference: Unlike Proline, the Norbornane scaffold (unless N-alkylated) is a primary amine in its amino-acid form. It mimics the geometry of the turn, but not the tertiary amide nature of the peptide bond.
Mechanism of Action
-
Steric Occlusion: The bulk of the bicyclic system forces the preceding and succeeding amino acids into extended or turn conformations to avoid steric clash (A(1,3) strain).
-
Hydrophobic Core: The 4-methyl group creates a localized lipophilic domain, enhancing binding to hydrophobic pockets (e.g., GPCR transmembrane domains).
Figure 1: Structural and functional comparison between Native Proline and the Norbornane Mimetic scaffold.
Experimental Protocols
Protocol A: Synthesis of the Amino Acid Surrogate
Note: If using the commercially available carboxylic acid as a starting material to generate the Fmoc-protected amino acid for SPPS.
Reagents: 4-methyl-1-norbornanecarboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol.
-
Curtius Rearrangement (Acid to Amine):
-
Dissolve 4-methyl-1-norbornanecarboxylic acid (1 eq) in dry toluene.
-
Add TEA (1.1 eq) and DPPA (1.1 eq).
-
Heat to 80°C for 2 hours (evolution of
gas indicates isocyanate formation). -
Crucial Step: Do not isolate the isocyanate if unstable. Add excess tert-butanol (for Boc protection) or Benzyl alcohol (for Cbz) directly to the reaction mixture.
-
Reflux for 12 hours.
-
Result: 1-(Boc-amino)-4-methyl-norbornane (Note: This decarboxylates the original acid).
-
Correction: To get the Amino Acid (Amine + Carboxylic Acid on the same carbon), one typically starts from the ketone (4-methyl-norbornanone) via Bucherer-Bergs reaction, NOT the acid.
-
Alternative Use of the Acid: The acid is used directly as an N-terminal capping group .
-
Protocol below assumes usage as an N-terminal Cap (most direct application of the acid).
-
Protocol B: N-Terminal Capping (SPPS)
Objective: Attach 4-methyl-1-norbornanecarboxylic acid to the N-terminus of a resin-bound peptide to lock the N-terminal conformation.
Materials:
-
Resin-bound peptide (Fmoc-deprotected).[1]
-
4-methyl-1-norbornanecarboxylic acid (4-Me-Nb-COOH).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Step-by-Step Procedure:
-
Preparation: Dissolve 4-Me-Nb-COOH (5.0 eq relative to resin loading) in DMF.
-
Note: Bridgehead acids are sterically hindered. Standard HBTU/HOBt may fail. HATU is mandatory.
-
-
Activation: Add HATU (4.9 eq) and DIPEA (10 eq) to the acid solution. Activate for 2 minutes (solution turns yellow).
-
Coupling: Add the activated mixture to the resin.
-
Incubation: Shake at room temperature for 4–6 hours .
-
Optimization: If Kaiser test is positive after 4 hours, perform a double coupling (repeat steps 1-3) or heat to 50°C (microwave assisted: 75°C for 20 mins).
-
-
Washing: Wash resin with DMF (3x) and DCM (3x).
-
Cleavage: Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5). The norbornane scaffold is stable to TFA.
Protocol C: Structural Validation (CD Spectroscopy)
Objective: Confirm that the mimetic induces the desired secondary structure (e.g.,
-
Sample Prep: Dissolve purified peptide in Phosphate Buffer (10 mM, pH 7.4) and TFE (Trifluoroethanol) mixtures (0%, 20%, 50% TFE) to scan conformational propensity.
-
Measurement: Record Circular Dichroism (CD) spectra from 190 nm to 260 nm.
-
Analysis:
-
Alpha-Helix: Minima at 208 nm and 222 nm.
-
Beta-Sheet: Minimum at ~218 nm.
-
Beta-Turn (Type I/II): Look for minima near 200-205 nm and maxima near 215-220 nm (class dependent).
-
Success Criteria: The Norbornane-capped peptide should show a defined secondary structure signal significantly stronger than the uncapped or acetyl-capped control.
-
Quantitative Data Summary
| Parameter | Proline (Native) | 4-Me-Norbornane Mimetic | Impact on Design |
| Hybridization | Removes cis/trans isomerization variable. | ||
| Steric Bulk ( | ~90 ų | ~140 ų | Increases receptor pocket occupancy; excludes water. |
| Lipophilicity (LogP) | -0.5 (approx) | +2.1 (approx) | Drastically improves membrane permeability. |
| Rotational Barrier | Moderate | High (Rigid) | Pre-organizes bioactive conformation (Entropy benefit). |
Workflow Visualization
Figure 2: Decision tree and experimental workflow for incorporating 4-methyl-1-norbornane scaffolds.
References & Further Reading
-
Hickey, S. M., et al. (2015). "Synthesis and evaluation of cationic norbornanes as peptidomimetic antibacterial agents." Organic & Biomolecular Chemistry. Link
-
Smith, A. B., et al. (2023). "The Magic Methyl and Its Tricks in Drug Discovery." MDPI Pharmaceuticals. Link
-
Alexanian, E., et al. (2025).[2] "Homologation of Carboxylic Acids Using a Radical-Polar Conjunctive Reagent." Journal of the American Chemical Society.[2] Link
-
PubChem Compound Summary. "4-Methyl-1-norbornanecarboxylic acid."[3] Link
Disclaimer: This protocol involves the use of hazardous reagents (HATU, TFA). All procedures should be performed in a fume hood with appropriate PPE.
Sources
- 1. Stabilization of a miniprotein fold by an unpuckered proline surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. By Adding Single Carbon Atom to a Molecule, Researchers Spark New Horizons in Drug Design – Department of Chemistry [chem.unc.edu]
- 3. 4-(Methoxymethyl)norbornane-1-carboxylic acid | C10H16O3 | CID 177793243 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Strategic Incorporation of Norbornane Scaffolds into Peptide Backbones
Abstract: The chemical space occupied by natural peptides, while vast, is often constrained by inherent limitations such as conformational flexibility and susceptibility to proteolytic degradation. The strategic introduction of non-canonical amino acids with rigid scaffolds is a cornerstone of modern peptidomimetic design. This guide provides an in-depth exploration of the incorporation of norbornane-based amino acids into peptide backbones. We will delve into the dual utility of this unique bicyclic system: the saturated norbornane core as a powerful tool for enforcing conformational rigidity, and the unsaturated norbornene motif as a versatile handle for bioorthogonal chemistry. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols for the synthesis, modification, and characterization of these advanced biomolecules.
Part 1: The Norbornane Scaffold as a Conformational Tool
Application Note: Engineering Peptide Topography
The biological activity of a peptide is inextricably linked to its three-dimensional structure.[1][2] Native peptides often exist as an ensemble of conformations in solution, which can lead to entropic penalties upon binding to a receptor and potential recognition by multiple off-target proteins. The introduction of Cα-tetrasubstituted cyclic amino acids, such as those derived from the bicyclo[2.2.1]heptane (norbornane) system, offers a robust solution to this challenge.[3][4]
The core principle behind using a norbornane scaffold is the imposition of severe steric constraints on the peptide backbone. The bulky, rigid structure of the norbornane cage restricts the allowable values for the phi (φ) and psi (ψ) dihedral angles of the amino acid residue, effectively locking the local backbone into a predictable conformation.[5] Computational and experimental studies have demonstrated that incorporating norbornane amino acids can nucleate and stabilize specific secondary structures, such as β-turns, β-sheets, and helical motifs like the 3(10)-helix.[3][5][6][7]
This pre-organization of the peptide into a bioactive conformation can lead to several desirable outcomes:
-
Enhanced Receptor Affinity: By reducing the entropic cost of binding, conformationally constrained peptides can exhibit significantly higher affinity and selectivity for their biological targets.
-
Increased Proteolytic Stability: The steric hindrance provided by the norbornane scaffold can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's in vivo half-life.[8]
-
Improved Bioavailability: By locking in a conformation that masks polar groups or presents a more favorable hydrophobic surface, membrane permeability can be enhanced.
The stereochemistry of the norbornane amino acid is a critical design parameter. Different stereoisomers will favor distinct regions of the Ramachandran plot, allowing for fine-tuned control over the resulting peptide architecture.[3][7] For example, one isomer might strongly promote a Type II' β-turn, while another might favor a more extended structure.
Figure 1: Conceptual workflow illustrating how a norbornane scaffold reduces conformational flexibility, leading to enhanced biological activity.
Protocol 1: Incorporation of Fmoc-Norbornane-OH into a Peptide Sequence via SPPS
This protocol outlines the manual incorporation of a generic Fmoc-protected norbornane amino acid (Fmoc-Nrb-OH) into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.[9][10][11]
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin depending on C-terminal modification)
-
Fmoc-Nrb-OH (3 equivalents relative to resin loading)
-
Other required Fmoc-protected amino acids (3 eq.)
-
Coupling Reagent: HBTU (2.9 eq.) or HATU (2.9 eq.)
-
Base: N,N-Diisopropylethylamine (DIEA) (6 eq.)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) of peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: Methanol (MeOH), Isopropanol (IPA)
-
SPPS reaction vessel (fritted syringe or automated synthesizer vessel)
-
Nitrogen line for agitation/drying
Procedure:
-
Resin Preparation and Swelling:
-
Fmoc Deprotection (of the N-terminal amino acid on the resin):
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 7-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. An optional wash with IPA and DCM can follow.[12]
-
-
Activation and Coupling of Fmoc-Nrb-OH:
-
In a separate vial, dissolve Fmoc-Nrb-OH (3 eq.) and HBTU/HATU (2.9 eq.) in a minimal amount of DMF.
-
Add DIEA (6 eq.) to the activation mixture. The solution may change color (e.g., to yellow). Allow the activation to proceed for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture using a stream of nitrogen or a shaker for 2-4 hours. Note: Due to the steric bulk of the norbornane scaffold, a longer coupling time and/or double coupling may be necessary.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test. Take a few beads of resin, wash them thoroughly with DMF and DCM, and dry them. Add the ninhydrin test solutions and heat.
-
A blue/purple color indicates a positive result (free amine present, coupling incomplete). A yellow/colorless result indicates a negative result (coupling complete).
-
If the test is positive, drain the reaction vessel and repeat the coupling step (Step 3) with a fresh solution of activated Fmoc-Nrb-OH.
-
-
Capping (Optional but Recommended):
-
If a small percentage of unreacted amines remains after double coupling, it is advisable to cap them to prevent the formation of deletion sequences.
-
Add a solution of 10% acetic anhydride and 10% DIEA in DMF to the resin and agitate for 20 minutes.
-
Drain and wash the resin thoroughly with DMF (3-5 times).
-
-
Continuation of Synthesis:
-
After successful coupling of the norbornane residue, proceed to the next cycle by returning to Step 2 for the deprotection of the Fmoc-Nrb-OH just added.
-
Table 1: Key Parameters for Norbornane Amino Acid Coupling
| Parameter | Standard Amino Acid | Norbornane Amino Acid | Rationale for Change |
| Equivalents (AA) | 2-4 eq. | 3-5 eq. | Increased excess to drive sterically hindered reaction to completion. |
| Coupling Time | 30-60 min | 2-4 hours (or double couple) | Overcomes the slower reaction kinetics due to steric bulk. |
| Coupling Reagent | HBTU, HCTU | HATU, COMU | More potent activating agents are recommended for difficult couplings. |
| Monitoring | Ninhydrin Test | Ninhydrin Test | Essential to confirm completion of the sterically demanding coupling. |
Part 2: The Norbornene Scaffold for Bioorthogonal Ligation
Application Note: A "Clickable" Handle for Advanced Bioconjugation
While the saturated norbornane scaffold excels at structural control, its unsaturated counterpart, norbornene, provides a powerful and versatile chemical handle for post-synthetic modification. The strained double bond within the norbornene ring is highly reactive in a specific class of bioorthogonal "click" reactions, most notably the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine derivatives.[13][14]
This reaction is exceptionally fast and highly specific, proceeding rapidly at room temperature in aqueous buffers without the need for a catalyst.[13][15] This exquisite reactivity and selectivity allow for the precise labeling of norbornene-containing peptides and proteins, even within the complex milieu of a cell lysate or on the surface of living cells.[10][15]
Key applications include:
-
Fluorescent Labeling: Attaching tetrazine-functionalized fluorophores for imaging and tracking applications. Some tetrazine probes are "turn-on," meaning they only become fluorescent after reacting with the norbornene, reducing background signal.[15]
-
PEGylation: Modifying peptides with polyethylene glycol (PEG) to improve solubility and pharmacokinetic profiles.
-
Surface Immobilization: Covalently attaching peptides to surfaces for diagnostic or material science applications.
-
Hydrogel Formation: Crosslinking norbornene-functionalized polymers or peptides with multi-valent tetrazine linkers to form biocompatible hydrogels for tissue engineering or drug delivery.[13]
-
Assembly of Complex Bioconjugates: Using the norbornene-tetrazine ligation as one part of a multi-step, orthogonal strategy to build complex molecular architectures.[16]
Figure 2: Workflow for the synthesis and subsequent bioorthogonal labeling of a norbornene-containing peptide.
Protocol 2: Solution-Phase Labeling of a Norbornene-Peptide with a Tetrazine-Fluorophore
This protocol describes the labeling of a purified peptide containing a norbornene amino acid with a commercially available tetrazine-conjugated dye.
Materials:
-
Purified norbornene-containing peptide (lyophilized powder)
-
Tetrazine-fluorophore (e.g., Tetrazine-Sulfo-Cy5), stored in anhydrous DMSO
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Analytical and Preparative Reverse-Phase HPLC (RP-HPLC)
-
Mass Spectrometer (e.g., ESI-MS)
Procedure:
-
Peptide Preparation:
-
Accurately weigh the lyophilized norbornene-peptide.
-
Dissolve the peptide in the reaction buffer (PBS, pH 7.4) to a final concentration of 1-5 mg/mL. If solubility is an issue, a small amount of a co-solvent like acetonitrile or DMSO can be added, but the final aqueous content should be >90%.
-
-
Tetrazine-Fluorophore Preparation:
-
Prepare a stock solution of the tetrazine-fluorophore in anhydrous DMSO at a concentration of 10 mM. This stock solution should be stored desiccated at -20°C.
-
Immediately before use, dilute the stock solution to a working concentration (e.g., 1 mM) with the reaction buffer.
-
-
Ligation Reaction:
-
Add 1.1 to 1.5 molar equivalents of the tetrazine-fluorophore working solution to the peptide solution.
-
Gently vortex the mixture and allow it to react at room temperature, protected from light (if using a fluorophore).
-
The reaction is typically very fast, often reaching >95% completion within 5-30 minutes.
-
-
Monitoring the Reaction:
-
After 30 minutes, take a small aliquot of the reaction mixture.
-
Analyze the aliquot by RP-HPLC and Mass Spectrometry.
-
In the HPLC chromatogram, you should observe the disappearance of the starting peptide peak and the appearance of a new, more retained peak corresponding to the labeled peptide-conjugate.
-
The mass spectrum should confirm the formation of the product by showing a mass equal to (Mass of Peptide + Mass of Tetrazine-Dye - 28 Da (loss of N₂)).
-
-
Purification of the Labeled Peptide:
-
Once the reaction is complete, purify the labeled peptide from excess unreacted dye using preparative RP-HPLC.
-
Collect the fractions corresponding to the product peak.
-
-
Final Analysis and Storage:
-
Confirm the purity and identity of the final product by analytical RP-HPLC and Mass Spectrometry.
-
Lyophilize the pure fractions to obtain the final labeled peptide as a powder.
-
Store the lyophilized product at -20°C or -80°C, protected from light.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete coupling of Fmoc-Nrb-OH (Protocol 1) | Insufficient activation time/reagent; Steric hindrance; Peptide aggregation on resin. | Use a more potent coupling reagent (HATU/COMU); Increase coupling time to 4-6 hours; Perform a double coupling; Use a resin with a lower loading capacity (0.2-0.4 mmol/g).[10] |
| No reaction or slow reaction in labeling (Protocol 2) | Degraded tetrazine reagent (sensitive to moisture/light); Incorrect pH; Steric inaccessibility of the norbornene. | Use fresh, anhydrous DMSO for tetrazine stock; Ensure buffer pH is between 7-8; Ensure the norbornene residue is not buried in a folded peptide structure. |
| Multiple peaks in final HPLC after labeling (Protocol 2) | Incomplete reaction; Instability of the peptide or dye; Oxidation of sensitive residues (Met, Cys, Trp). | Allow reaction to proceed longer or add more tetrazine; Degas buffers before use; Add scavengers like DTT if disulfide formation is a concern (if compatible). |
References
-
Amblard, M., Fehrentz, J., Martinez, J., & Subra, G. (2006). Methods and Protocols of Modern Solid Phase Peptide Synthesis. Molecular Biotechnology, 33, 239–254.[9][11]
-
Lang, K., et al. (2012). Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction. Nature Chemistry, 4, 298–304.[15]
-
Alemán, C., et al. (2002). Study of the conformational profile of the norbornane analogues of phenylalanine. Journal of the American Chemical Society, 124(27), 8073–8082.[5]
-
Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research Website.[10]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec Website.[17]
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.[12]
-
Arvidsson, P.I., et al. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of the American Chemical Society, 122(30), 7424–7425.[6]
-
Fülöp, F., & Martinek, T.A. (2007). Chemistry of Norbornane/ene and Heteronorbornane/ene β-Amino Acids. Current Organic Chemistry, 11(16), 1439-1453.[18]
-
Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate.[11]
-
Grieco, P., et al. (2016). Aqueous self-assembly of short hydrophobic peptides containing norbornene amino acid into supramolecular structures with spherical shape. RSC Advances, 6, 88871-88878.[3][7]
-
Lu, H., & Cheng, J. (2010). Synthesis of Polyamino Acids Using Organo–Silicon Initiators. Sigma-Aldrich.
-
Grieco, P., et al. (2017). Short peptides containing Norbornene amino acid (NRB): role of the NRB scaffold in self-assembly. ORKG Ask.[4]
-
O'Donnell, M.J., et al. (1985). The Synthesis of Amino Acids via Organoboranes. Journal of the Chemical Society, Chemical Communications, (17), 1165-1167.
-
Grieco, P., et al. (2016). Aqueous self-assembly of short hydrophobic peptides containing norbornene amino acid into supramolecular structures with spherical shape. RSC Publishing.[3][7]
-
Fülöp, F., & Martinek, T.A. (2007). Chemistry of Norbornane/ene and Heteronorbornane/ene B-Amino Acids. ResearchGate.[19]
-
Sánchez-Sanz, G., et al. (2022). Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. Molecules, 27(23), 8295.[20]
-
Alge, D.L., et al. (2013). Hydrogel formation using the tetrazine‐norbornene click chemistry. ResearchGate.[13]
-
Lang, K., & Chin, J.W. (2014). Norbornene modified peptides and their labelling with tetrazine compounds. Google Patents, EP2804872B1.[14]
-
Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 71, 18.1.1–18.1.31.[21]
-
Albericio, F., et al. (2018). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 33, 57-65.[22]
-
Toniolo, C., et al. (1991). Role of peptide backbone conformation on biological activity of chemotactic peptides. The Journal of Biological Chemistry, 266(23), 15253–15259.[1][2]
-
European Patent Office. (1993). Solid phase process for synthesizing peptides. EP 0200404 B1.[23]
-
Andréu, D., & Rapaport, D. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(9), 2736.[8]
-
Toniolo, C., et al. (1991). Role of peptide backbone conformation on biological activity of chemotactic peptides. PubMed.[1][2]
-
Hruby, V.J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199.[24]
-
van der Gracht, A.M.F., et al. (2019). Synthesis of cyclic peptides as bioconjugation platforms. Scholarly Publications Leiden University.[16]
-
Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem Website.[25]
-
Lee, A.C.-L., et al. (2019). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. International Journal of Molecular Sciences, 20(18), 4383.[26]
Sources
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- 4. Making sure you're not a bot! [ask.orkg.org]
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Design of conformationally constrained amino acid analogues
Abstract & Strategic Overview
In modern drug discovery, peptides often fail as therapeutics due to poor bioavailability and rapid proteolytic degradation. The incorporation of Conformationally Constrained Amino Acids (CCAAs) is a pivotal strategy to overcome these limitations. By restricting the dihedral angles (
This guide provides a rigorous technical framework for the rational design, chemical synthesis, and solid-phase incorporation of CCAAs, specifically focusing on
Module 1: Rational Design & Computational Logic
1.1 The Entropic Advantage
The binding free energy (
1.2 Constraint Selection Matrix
The choice of constraint depends on the target secondary structure:
-
-Methylation (e.g., Aib): Restricts
to helical regions ( ). Ideal for GPCR ligands. - Cyclization: Stabilizes helices (Stapled Peptides).
-
-Alkylation: Prevents hydrogen bonding, useful for inducing
-turn structures or improving permeability.
1.3 Workflow Visualization
The following decision tree illustrates the logic for selecting specific constraints based on structural data.
Figure 1: Decision matrix for selecting conformationally constrained analogues based on target secondary structure.
Module 2: Synthetic Protocols (The "Make" Phase)
This section details the synthesis of
Protocol A: Asymmetric Synthesis via Self-Regeneration of Stereocenters (SRS)
Principle: Direct alkylation of an amino acid enolate leads to racemization. The Seebach SRS method uses a chiral auxiliary (generated from the amino acid itself) to preserve chirality during alkylation.
Reagents:
-
L-Proline or L-Alanine (Starting material)
-
Pivalaldehyde[1]
-
LDA (Lithium Diisopropylamide)
-
Electrophile (e.g., Benzyl bromide)
Step-by-Step Methodology:
-
Acetal Formation (The "Staple"):
-
Enolization:
-
Cool the oxazolidinone solution in dry THF to -78°C under Argon.
-
Add 1.1 eq of LDA slowly. Stir for 30 mins.
-
Critical: Temperature must remain <-70°C to prevent decomposition of the enolate.
-
-
Stereoselective Alkylation:
-
Add the electrophile (e.g., MeI or BnBr) dropwise.
-
Allow to warm to -30°C over 4 hours.
-
Result: The electrophile attacks anti to the tert-butyl group, regenerating the stereocenter with high diastereomeric excess (de > 98%).
-
-
Hydrolysis (Destruction of the Scaffold):
-
Treat the alkylated product with 6N HCl/reflux for 6 hours.
-
Purify via ion-exchange chromatography (Dowex 50W).
-
Figure 2: The Seebach Self-Regeneration of Stereocenters (SRS) cycle for generating quaternary amino acids.
Module 3: Solid-Phase Peptide Synthesis (SPPS) Integration
Incorporating CCAAs (especially
3.1 Coupling Reagent Selection Guide
| Reagent Class | Reagent | Suitability for CCAAs | Mechanism Note |
| Carbodiimide | DIC/Oxyma | Moderate | Good for standard residues; often too slow for steric bulk. |
| Phosphonium | PyBOP/PyAOP | High | PyAOP (azabenzotriazole) is superior for hindered couplings. |
| Uronium | HATU | Excellent | The Gold Standard. The At (7-azabenzotriazole) moiety stabilizes the active ester, accelerating the reaction. |
| Acid Fluoride | TFFH | Specialized | Generates acid fluorides; useful when HATU fails for Aib-Aib linkages. |
3.2 Protocol: Microwave-Assisted Coupling of Hindered Analogues[5]
Equipment: Automated Microwave Peptide Synthesizer (e.g., CEM Liberty Blue or Biotage Initiator).
-
Resin Selection: Use ChemMatrix (PEG-based) resin rather than Polystyrene. PEG resins swell better, allowing reagents to access sterically crowded sites.
-
Activation Cocktail:
-
Amino Acid (0.2 M in DMF) - 5 equivalents.
-
HATU (0.5 M in DMF) - 5 equivalents.
-
DIEA (2 M in NMP) - 10 equivalents.
-
-
Microwave Cycle:
-
Standard AA: 75°C for 5 mins.
-
CCAA (Aib/
-Me): 75°C for 10 mins OR 90°C for 5 mins (if Cys/His are absent to avoid racemization).
-
-
Double Coupling: ALWAYS double couple the CCAA and the subsequent amino acid (which attacks the hindered amine of the CCAA).
3.3 Protocol: Ring-Closing Metathesis (Stapling) on Resin
Context: Creating an all-hydrocarbon staple between two olefin-bearing amino acids (e.g.,
-
Preparation: Synthesize the linear peptide on Rink Amide resin.[3][6] Do NOT cleave the N-terminal Fmoc group (this prevents N-terminal chelation of the catalyst).
-
Catalyst Solution: Dissolve Grubbs I or Grubbs II catalyst (10 mM) in degassed 1,2-dichloroethane (DCE).
-
Note: DCE is superior to DCM for elevated temperatures.
-
-
Reaction:
-
Add catalyst solution to resin under Nitrogen.
-
React for 2 hours at room temperature (or 40°C for difficult sequences).
-
Drain and repeat with fresh catalyst solution (Double Metathesis).
-
-
Wash: Extensive washing with DCM and DMSO is required to remove Ruthenium traces.
Module 4: Structural Validation
Once synthesized, the "constrained" nature must be validated.
-
Circular Dichroism (CD):
-
Alpha-Helix: Look for characteristic double minima at 208 nm and 222 nm.
-
Validation: A stapled peptide should show significantly deeper minima (higher molar ellipticity) compared to the linear precursor in aqueous buffer.
-
-
NMR Spectroscopy:
-
Measure Temperature Coefficients of Amide Protons (
). -
Interpretation: Values > -4 ppb/K indicate solvent-exposed protons. Values < -4 ppb/K suggest intramolecular H-bonds (evidence of stable secondary structure).
-
References
-
Seebach, D., et al. (1996). "Self-Regeneration of Stereocenters (SRS) - Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition. Link
-
Kim, Y.W., et al. (2011).[7] "Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis." Nature Protocols. Link[7]
-
Albericio, F., et al. (2018). "Coupling reagents and solvents for peptide synthesis." Chemical Reviews. Link
-
Toniolo, C., et al. (2001). "Control of peptide conformation by the alpha,alpha-disubstituted glycine unit." Biopolymers.[3] Link
Sources
- 1. ae-info.org [ae-info.org]
- 2. ethz.ch [ethz.ch]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. biotage.com [biotage.com]
- 7. Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Application of 4-Methylnorbornane Derivatives in Advanced Polymer Architectures
Introduction: The Norbornene Scaffold in Modern Polymer Chemistry
Polymers derived from norbornene and its functionalized analogues represent a unique class of materials prized for their high thermal stability, excellent chemical resistance, and tunable mechanical properties.[1][2] The rigid bicyclic structure of the norbornene monomer imparts a high glass transition temperature (Tg) and dimensional stability to the resulting polymer. Ring-Opening Metathesis Polymerization (ROMP) has emerged as an exceptionally powerful and versatile technique for the synthesis of these polymers, largely due to the development of highly active and functional-group-tolerant ruthenium-based catalysts, such as the Grubbs family of initiators.[3][4]
This guide focuses on 4-methylnorbornane derivatives, a specific subclass where a methyl group is incorporated into the bicyclic ring structure. This substitution can influence monomer reactivity and fine-tune the physical properties of the final polymer, such as solubility and thermal characteristics. We will provide a comprehensive overview, from the fundamental synthesis of a representative monomer via the Diels-Alder reaction to its controlled polymerization using ROMP and subsequent characterization. The protocols herein are designed to be self-validating, providing researchers with the causal insights needed to adapt these methods for the creation of novel, high-performance materials relevant to fields ranging from advanced electronics to drug delivery systems.[5]
Section 1: Monomer Synthesis via Diels-Alder Cycloaddition
The foundational step in creating polynorbornenes is the synthesis of the strained-ring monomer. The Diels-Alder [4+2] cycloaddition is the most direct and efficient method for constructing the norbornene skeleton.[5][6] This reaction involves a conjugated diene (cyclopentadiene) and a substituted alkene, known as the dienophile. To generate a 4-methylnorbornane derivative, a dienophile containing both a methyl group and another functional handle (e.g., an ester) is required.
A critical aspect of this synthesis is the formation of stereoisomers, specifically endo and exo products. The exo-isomer, where the substituent is oriented away from the larger bridge of the norbornene system, generally exhibits higher reactivity in ROMP.[7][8] While kinetic control at lower temperatures often favors the endo product, thermodynamic control or subsequent isomerization can be used to enrich the more reactive exo isomer.
Figure 1: Diels-Alder synthesis of 4-methylnorbornene ester isomers.
Protocol 1: Synthesis of Methyl 5-Methylbicyclo[2.2.1]hept-2-ene-6-carboxylate
This protocol details the synthesis of a 4-methylnorbornane derivative functionalized with a methyl ester group, a versatile handle for further modification or direct polymerization.
Materials:
-
Dicyclopentadiene (DCPD)
-
Methyl crotonate
-
Toluene
-
Hydroquinone (inhibitor)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Cyclopentadiene Preparation: In a well-ventilated fume hood, set up a fractional distillation apparatus. Place 100 mL of dicyclopentadiene in the distillation flask. Gently heat the DCPD to "crack" it back to cyclopentadiene monomer (boiling point ~41°C). Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath. Note: Cyclopentadiene dimerizes back to DCPD at room temperature, so it should be used promptly after distillation.
-
Diels-Alder Reaction: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 50 mL of toluene, 20 g of methyl crotonate, and a small crystal of hydroquinone to inhibit polymerization of the dienophile.
-
Monomer Addition: Slowly add 15 mL of the freshly distilled cyclopentadiene to the flask via a dropping funnel over 30 minutes. The reaction is exothermic.
-
Reaction Completion: After the addition is complete, heat the mixture to 80°C and stir for 6 hours to promote equilibration towards the more thermodynamically stable exo-isomer.[8]
-
Workup: Cool the reaction mixture to room temperature. Wash the solution sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene solvent using a rotary evaporator.
-
Purification & Characterization: The crude product, a mixture of endo and exo isomers, can be purified by vacuum distillation. The isomeric ratio should be determined by ¹H NMR spectroscopy. The olefinic protons and the methyl substituent protons will have distinct chemical shifts for each isomer.
Section 2: Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful chain-growth polymerization driven by the relief of ring strain in cyclic olefins like norbornene derivatives.[9] The process is mediated by a metal-alkylidene catalyst, most commonly a ruthenium-based complex (e.g., Grubbs' catalysts), which cycles through a series of [2+2] cycloaddition and cycloreversion steps.[10] This mechanism allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low dispersity, Đ), a characteristic of living polymerizations.[11][12]
The choice of catalyst is critical. Third-generation Grubbs' catalysts (G3) are often preferred for their high activity and exceptional tolerance to a wide variety of functional groups, enabling the direct polymerization of monomers like the ester-functionalized derivative synthesized above.[13]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. ROMP and Vinyl Polynorbornenes with Vanadium(III) and Nickel(II) diNHC Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]
- 11. Star polymerization of norbornene derivatives using a tri-functionalized Blechert's olefin metathesis catalyst - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Characterization of Polynorbornenes with Nitronaphthyl Side‐Chains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 1,4-Disubstituted Norbornanes
Introduction: The Strategic Importance of 1,4-Disubstituted Norbornanes in Medicinal Chemistry
The rigid bicyclo[2.2.1]heptane, or norbornane, scaffold has emerged as a privileged motif in modern drug discovery. Its unique three-dimensional structure allows for the precise spatial orientation of pharmacophoric elements, enabling enhanced binding affinity and selectivity for biological targets. Among the various substitution patterns, 1,4-disubstituted norbornanes are of particular interest. Functionalization at the bridgehead positions (C1 and C4) provides a fixed and predictable orientation for substituents, minimizing conformational ambiguity and leading to a more defined structure-activity relationship (SAR). These characteristics make 1,4-disubstituted norbornanes attractive core structures for the development of novel therapeutics.
However, the translation of promising laboratory-scale syntheses of these compounds into viable, scalable processes for industrial production presents significant challenges. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 1,4-disubstituted norbornanes. We will delve into the core synthetic strategies, address common scale-up hurdles, and provide detailed, field-proven protocols.
Core Synthetic Strategies for Accessing the 1,4-Disubstituted Norbornane Scaffold
The construction of the 1,4-disubstituted norbornane core primarily relies on strategic applications of the Diels-Alder reaction, followed by subsequent functional group manipulations. Direct functionalization of the norbornane bridgehead positions is notoriously difficult due to the steric hindrance and the non-activated nature of these C-H bonds. Therefore, the most effective approaches involve the formation of the bicyclic system with the desired functionality already incorporated or in a latent form.
The Diels-Alder Approach: Building the Core with Bridgehead Functionality
The [4+2] cycloaddition between a diene and a dienophile is a powerful and atom-economical method for constructing the norbornene skeleton.[1] To achieve 1,4-disubstitution, a key strategy involves the use of a cyclopentadiene derivative with substituents at the C1 and C4 positions of the resulting bicyclic adduct.
A notable example is the synthesis of a bicyclo[2.2.1]heptane skeleton with two oxy-functionalized bridgehead carbons. This method utilizes a 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadiene as the diene in an intermolecular Diels-Alder reaction.[2] This approach is particularly valuable as it installs oxygen functionalities at the desired 1 and 4 positions in a single step.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of a 1,4-Dioxy-Functionalized Norbornane Precursor via Diels-Alder Reaction
This protocol is adapted from the principles of synthesizing bridgehead-functionalized bicyclo[2.2.1]heptanes.[2]
Objective: To synthesize a 1,4-dioxy-functionalized norbornene derivative on a multi-gram scale.
Materials:
-
5,5-disubstituted-1,4-bis(tert-butyldimethylsilyloxy)-1,3-cyclopentadiene
-
Maleic anhydride
-
Toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a nitrogen inlet
-
Thermocouple
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, add 5,5-disubstituted-1,4-bis(tert-butyldimethylsilyloxy)-1,3-cyclopentadiene (1.0 eq) and toluene (1 L).
-
Addition of Dienophile: While stirring, add maleic anhydride (1.1 eq) portion-wise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to 110 °C and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Work-up: After completion, cool the reaction mixture to room temperature. Carefully add 1 M HCl (500 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Wash the organic layer with saturated sodium bicarbonate solution (2 x 300 mL) and brine (300 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1,4-dioxy-functionalized norbornene adduct.
Causality Behind Experimental Choices:
-
Toluene as Solvent: Toluene is chosen for its high boiling point, which allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate. It is also relatively non-polar, which is suitable for the reactants.
-
Excess Maleic Anhydride: A slight excess of the dienophile is used to drive the reaction to completion.
-
Aqueous Work-up: The acidic wash is to hydrolyze any unreacted maleic anhydride and the silyl ethers. The bicarbonate wash neutralizes the acid and removes any acidic byproducts.
Scale-Up Considerations and Challenges
Transitioning from a laboratory-scale synthesis to a pilot plant or industrial production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[3]
Key Scale-Up Challenges:
| Challenge | Mitigation Strategy |
| Exothermicity of Diels-Alder Reactions | Implement controlled addition of reactants, use a jacketed reactor with efficient cooling, and consider a semi-batch or continuous flow process. |
| Mixing Efficiency | Utilize mechanical stirring with appropriate impeller design to ensure homogeneity in large reaction vessels. Inadequate mixing can lead to localized "hot spots" and side product formation. |
| Heat Transfer | As the reactor volume increases, the surface area-to-volume ratio decreases, making heat dissipation more challenging. Use of a reactor with a high heat transfer coefficient and precise temperature control is crucial. |
| Reagent Handling and Safety | Develop standard operating procedures (SOPs) for the safe handling of large quantities of flammable solvents and reactive reagents. Ensure proper ventilation and personal protective equipment (PPE). |
| Purification at Scale | Distillation, crystallization, and large-scale chromatography are common purification methods at scale. The choice of method depends on the physical properties of the product and impurities. For norbornane derivatives, distillation is often a viable option. |
Continuous Flow Chemistry: A Modern Approach to Scalable Synthesis
Continuous flow chemistry offers several advantages for scaling up reactions like the Diels-Alder synthesis of norbornadienes, which can be adapted for norbornanes.[4][5]
Advantages of Flow Chemistry:
-
Enhanced Safety: The small reaction volume at any given time minimizes the risk associated with exothermic events.
-
Precise Control: Temperature, pressure, and reaction time can be precisely controlled, leading to higher yields and purities.
-
Scalability: Production can be scaled up by running the reactor for longer periods or by using parallel reactors.
-
In-situ Generation of Reactive Intermediates: For syntheses involving cyclopentadiene, dicyclopentadiene can be cracked in-situ within the flow reactor, avoiding the need to handle the unstable monomer.[4][5]
Visualization of Synthetic Workflow
Caption: Workflow for the scale-up synthesis of 1,4-disubstituted norbornanes.
Multi-Step Synthesis for Diverse 1,4-Disubstitution
While the Diels-Alder reaction is excellent for installing initial functionality, accessing a wider range of 1,4-disubstituted norbornanes often requires subsequent transformations. For instance, the synthesis of cubane-1,4-dicarboxylic acid, though not a norbornane, provides a conceptual framework for functionalizing bridgehead positions.[3] A similar multi-step approach can be envisioned for norbornanes.
A hypothetical pathway to 1,4-diaminonorbornane could involve:
-
Synthesis of a 1,4-dicarboxylic acid norbornane derivative: This could potentially be achieved through a Diels-Alder reaction followed by oxidative cleavage of a norbornene precursor.
-
Conversion to Diamide: The dicarboxylic acid can be converted to the corresponding diamide.
-
Hofmann Rearrangement: The diamide can then undergo a Hofmann rearrangement to yield the 1,4-diaminonorbornane.
Conclusion
The scale-up synthesis of 1,4-disubstituted norbornanes is a challenging yet crucial endeavor for advancing drug discovery programs that utilize this valuable scaffold. A thorough understanding of the underlying synthetic chemistry, particularly the Diels-Alder reaction, coupled with sound chemical engineering principles, is essential for success. The adoption of modern technologies such as continuous flow chemistry can significantly mitigate the risks associated with scaling up these processes while improving efficiency and product quality. The protocols and considerations outlined in this application note provide a solid foundation for researchers and process chemists to develop robust and scalable syntheses of these important molecular building blocks.
References
-
Synthesis of End-Functionalized Poly(norbornenes) and Poly(ethylidene norbornenes) Using a Pd(II) Catalyst in Combination with Chain Transfer Agents. (2021). Organometallics, 40(15). Available at: [Link]
-
Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels-Alder Reaction. (2021). Organic Letters, 23(23), 9123-9127. Available at: [Link]
-
Synthesis of Cubane. University of Bristol School of Chemistry. Available at: [Link]
-
Scalable Synthesis of Norbornadienes via in situ Cracking of Dicyclopentadiene Using Continuous Flow Chemistry. (2021). Chemistry – A European Journal, 27(64), 15993-15998. Available at: [Link]
-
A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1657-1661. Available at: [Link]
-
Synthesis of Norbornane Bisether Antibiotics via Silver-mediated Alkylation. (2014). ACS Medicinal Chemistry Letters, 5(8), 921-926. Available at: [Link]
-
Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. (2014). The Journal of Organic Chemistry, 79(12), 5629-5637. Available at: [Link]
-
Norbornenes in Inverse Electron-Demand Diels-Alder Reactions. (2016). The Journal of Organic Chemistry, 81(17), 7484-7490. Available at: [Link]
-
Scalable Synthesis of Norbornadienes via in situ Cracking of Dicyclopentadiene Using Continuous Flow Chemistry. ResearchGate. Available at: [Link]
-
Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. (2024). Green Chemistry. Available at: [Link]
-
An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. (2018). Organic & Biomolecular Chemistry, 16(24), 4449-4453. Available at: [Link]
-
Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. (2016). Current Organic Chemistry, 20(26), 2782-2816. Available at: [Link]
-
Synthesis and Gas Permeation Properties of Functionalized Norbornene-Based Polymers. (2023). Polymers, 15(24), 4683. Available at: [Link]
-
Diels-Alder Reaction. Organic Chemistry Portal. Available at: [Link]
-
Diels–Alder reaction. Wikipedia. Available at: [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis [ch.ic.ac.uk]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
Application Note: A Systematic Approach to Solvent Selection for Rigid Bicyclic Carboxylic Acids
Abstract
Rigid bicyclic carboxylic acids are a pivotal class of molecules in medicinal chemistry and materials science, often serving as constrained scaffolds that offer unique structural and pharmacological properties. However, their inherent structural characteristics—a bulky, hydrophobic bicyclic core coupled with a polar, acidic carboxyl group—present significant solubility challenges. This dual nature frequently leads to poor dissolution in both aqueous and non-polar organic solvents, complicating screening, formulation, and analytical characterization. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to systematically approach solvent selection for these challenging compounds. We move beyond simple trial-and-error, establishing a logical framework grounded in the physicochemical principles of polarity, pH-dependent ionization, and cohesive energy density, including Hansen Solubility Parameters (HSP). Detailed protocols for initial solvent screening, pH modification, and co-solvent system development are provided, alongside high-throughput methodologies and troubleshooting strategies.
The Challenge: Understanding the Physicochemical Drivers of Insolubility
The difficulty in dissolving rigid bicyclic carboxylic acids stems from a fundamental conflict in their molecular architecture.
-
Hydrophobic Bicyclic Core: The fused ring system (e.g., bicyclo[2.2.1]heptane, bicyclo[3.2.1]octane) is non-polar and sterically demanding.[1] This large hydrophobic surface area resists interaction with polar solvents like water, disrupting their hydrogen-bonding network and leading to low aqueous solubility.[2][3][4]
-
Hydrophilic Carboxylic Acid Group: The carboxyl group (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor.[5][6][7] This group seeks to interact with polar solvents.
-
Strong Intermolecular Forces: In the solid state, these molecules often arrange themselves into highly stable crystal lattices. A key contributor to this stability is the formation of strong intermolecular hydrogen bonds between the carboxyl groups of two separate molecules, creating a cyclic dimer.[5][6] Significant energy is required to break these dimer interactions before a solvent can begin to solvate the individual molecules.
-
Acidity and pKa: The carboxylic acid is a weak acid, meaning it can donate a proton. The extent of this dissociation is governed by its pKa, which for most carboxylic acids falls in the range of 4–5.[8][9][10] This property is critical, as the ionized (deprotonated) form of the molecule has vastly different solubility characteristics than the neutral form.
This inherent amphiphilicity and strong self-association are the primary barriers to achieving effective dissolution. A successful strategy must address both the hydrophobic and hydrophilic portions of the molecule simultaneously.
Foundational Principles for Rational Solvent Selection
A systematic approach relies on three core principles that build upon each other in complexity and power.
Principle 1: Polarity Matching ("Like Dissolves Like")
The most fundamental concept in solubility is that a solute will dissolve best in a solvent with similar polarity.[11] For an amphiphilic molecule like a bicyclic carboxylic acid, no single solvent may be a perfect match. Therefore, the initial goal is to screen a range of solvents to identify which molecular portion—the hydrophobic core or the polar head—has a greater influence on solubility.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding and are effective at solvating the -COOH group.[11] However, they are often poor solvents for the large non-polar scaffold.[3][7][12][13]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents have high polarity but lack O-H or N-H bonds, making them unable to donate hydrogen bonds. They are excellent at disrupting dipole-dipole interactions and can solvate the polar carboxyl group to some extent.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents primarily interact through weaker van der Waals forces and are better suited to solvating the hydrophobic bicyclic core, but they fail to interact effectively with the polar -COOH group.[5]
Principle 2: The Power of pH and Ionization
For any ionizable compound, pH is one of the most powerful tools to manipulate aqueous solubility. A carboxylic acid (HA) exists in equilibrium with its deprotonated, anionic form, the carboxylate (A⁻).
HA ⇌ H⁺ + A⁻
The Henderson-Hasselbalch equation dictates the ratio of these two forms at a given pH. When the pH of the solution is significantly above the pKa of the acid (typically by 2 or more pH units), the equilibrium shifts overwhelmingly towards the ionized carboxylate form.[14] This conversion has a dramatic effect on solubility:
-
Neutral Form (HA): Poorly soluble in water due to the hydrophobic core.
-
Ionized Form (A⁻): The presence of a formal charge makes the molecule an ion, which is vastly more soluble in polar solvents like water due to strong ion-dipole interactions.[15]
Therefore, by adding a base (e.g., NaOH, KOH, NH₄OH) to raise the pH of an aqueous solution, one can often dissolve an otherwise insoluble carboxylic acid.[16]
Principle 3: A Quantitative Approach with Hansen Solubility Parameters (HSP)
While polarity provides a useful qualitative guide, Hansen Solubility Parameters (HSP) offer a more quantitative and predictive framework.[17] The HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δd (Dispersion): Energy from weak van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Every chemical, both solute and solvent, can be assigned three HSP values (δd, δp, δh), which can be treated as coordinates in a 3D "Hansen space". The core principle is that substances with closer HSP coordinates are more likely to be miscible.[17][18] The distance (Ra) between a solvent and a solute in Hansen space can be calculated, and if this distance is within a pre-determined "interaction radius" (R₀) for the solute, solubility is predicted.[19][20] This method is exceptionally powerful for selecting optimal solvents or designing co-solvent blends for complex molecules.
Experimental Protocols and Methodologies
The following protocols provide a structured workflow for identifying a suitable solvent system.
Protocol 1: Systematic Initial Solvent Screening
This protocol aims to quickly assess the solubility of the compound in a diverse set of common laboratory solvents.
Methodology:
-
Preparation: Dispense a small, accurately weighed amount (e.g., 1-5 mg) of the bicyclic carboxylic acid into separate, clean glass vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single test solvent. This creates an initial high concentration to challenge solubility.
-
Mixing: Vigorously vortex each vial for 30-60 seconds at room temperature.
-
Equilibration: Allow the vials to stand for at least 1 hour. For compounds with slow dissolution kinetics, this may be extended to 24 hours.
-
Observation: Visually inspect each vial for undissolved solid material against a dark background. Classify the results as:
-
Freely Soluble: No visible solid particles.
-
Partially Soluble: Some solid remains, but a noticeable amount has dissolved.
-
Insoluble: The solid material appears unchanged.
-
-
Confirmation (Optional): If a solution appears clear, add another small aliquot of the solid to check for supersaturation. If it dissolves, the compound is highly soluble; if it causes precipitation, the initial solution was saturated.
Data Presentation: Common Solvents for Initial Screening
| Solvent | Type | Polarity Index | Dielectric Constant (20°C) | Key Characteristics |
| Water | Polar Protic | 10.2 | 80.1 | Excellent H-bonding, highly polar. |
| Methanol | Polar Protic | 5.1 | 32.7 | Good H-bonding, less polar than water. |
| Ethanol | Polar Protic | 4.3 | 24.5 | Common co-solvent, good balance.[21] |
| Isopropanol | Polar Protic | 3.9 | 19.9 | Lower polarity alcohol. |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | High polarity, poor H-bonding. |
| Acetone | Polar Aprotic | 5.1 | 20.7 | Good for moderately polar compounds. |
| DMSO | Polar Aprotic | 7.2 | 46.7 | Very strong, highly polar solvent. |
| DMF | Polar Aprotic | 6.4 | 36.7 | Strong polar aprotic solvent. |
| THF | Polar Aprotic | 4.0 | 7.6 | Ether, moderately polar. |
| DCM | Non-Polar | 3.1 | 9.1 | Chlorinated, weakly polar. |
| Toluene | Non-Polar | 2.4 | 2.4 | Aromatic, good for non-polar cores. |
| Hexane | Non-Polar | 0.1 | 1.9 | Aliphatic, highly non-polar. |
Logical Workflow for Solvent Selection
The following diagram outlines a decision-making process for systematically tackling a solubility challenge with a rigid bicyclic carboxylic acid.
Caption: A systematic workflow for selecting a suitable solvent system.
Protocol 2: pH-Mediated Dissolution in Aqueous Systems
This protocol is employed when solubility in neutral organic or aqueous solvents is poor, leveraging the acidic nature of the carboxyl group.
Prerequisites:
-
An estimated or measured pKa of the compound. If unknown, assume a pKa of ~4.5.[8]
-
Basic pH measurement tools (pH meter or strips).
Methodology:
-
Prepare a Suspension: Create an aqueous suspension of the compound at a target concentration (e.g., 1 mg/mL in deionized water).
-
Select a Base: Choose a suitable base. 1M Sodium Hydroxide (NaOH) is common for general purposes. For biological applications, consider bases like ammonium hydroxide (NH₄OH) or Tris.
-
Titrate to Target pH: While stirring the suspension, add the base dropwise. Monitor the pH continuously.
-
Observe Dissolution: As the pH rises above the pKa, the solid should begin to dissolve. Continue adding base until all solid material is dissolved. The target pH for complete dissolution is often pKa + 2 units.[14] For a typical carboxylic acid, this means aiming for a pH of 6.5 - 7.5.
-
Stability Check: Once dissolved, let the solution stand for 1 hour. Check for any precipitation, which might indicate that the compound is unstable at that pH or has formed a less soluble salt.
-
Buffered Solutions: For applications requiring a stable pH, repeat the solubility test directly in pre-prepared buffer solutions (e.g., Phosphate-Buffered Saline at pH 7.4).
Protocol 3: Co-Solvent System Development
Co-solvency is a powerful technique for dissolving compounds that are poorly soluble in both water and non-polar organic solvents.[22][23] A water-miscible organic solvent (the co-solvent) is added to water to reduce the overall polarity of the solvent system, making it more favorable for the hydrophobic core of the molecule.[22][24]
Common Co-Solvent Systems:
-
Water / Dimethyl Sulfoxide (DMSO)
-
Water / Ethanol[21]
-
Water / Propylene Glycol (PG)[21]
-
Water / Polyethylene Glycol (PEG)[21]
Methodology:
-
Select a Co-Solvent: Choose a water-miscible organic solvent in which the compound shows at least partial solubility (from Protocol 1). DMSO and ethanol are excellent starting points.
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of the compound in the pure co-solvent (e.g., 50 mg/mL in DMSO).
-
Titration Experiment: Place a known volume of water or aqueous buffer (e.g., 1 mL) in a vial.
-
Add Stock Solution: Slowly add small aliquots of the co-solvent stock solution to the aqueous phase while vortexing.
-
Identify Precipitation Point: Observe the point at which the solution becomes cloudy or precipitation occurs. This indicates the solubility limit for that specific co-solvent ratio.
-
Systematic Screening: To map out the solubility profile, prepare a series of pre-mixed co-solvent blends (e.g., 10%, 20%, 30%... 90% organic co-solvent in water) and determine the saturation solubility in each blend using the method from Protocol 1.
High-Throughput and Advanced Methods
In drug discovery and development, solubility needs to be assessed for many compounds in parallel. High-throughput screening (HTS) methods are essential.
-
Nephelometry: This is a rapid HTS method that measures the turbidity of a solution caused by precipitated particles.[25] A compound is introduced (often from a DMSO stock) into an aqueous buffer. The resulting light scattering is proportional to the amount of insoluble material, allowing for a quick determination of kinetic solubility.[25][26]
-
Automated Screening Platforms: Robotic systems can execute the protocols described above in 96-well or 384-well plate formats, enabling the rapid screening of a large matrix of compounds against various solvents, pH levels, and co-solvent ratios.[27][28][29]
Mechanisms of Solubilization
This diagram illustrates the key intermolecular interactions at play when dissolving a rigid bicyclic carboxylic acid using different solvent strategies.
Caption: Key intermolecular interactions governing solubility.
Troubleshooting and Final Considerations
-
If a compound is insoluble in all single solvents: This is a strong indicator that a co-solvent system or pH modification will be necessary.
-
Precipitation upon standing: This can indicate supersaturation, compound instability at a given pH, or a slow crystallization process. Re-evaluate the solvent system or consider kinetic solubility limits.
-
Use of Surfactants: For extremely challenging compounds, surfactants can be used to form micelles that encapsulate the hydrophobic molecule in an aqueous solution.[30] This is a common strategy in pharmaceutical formulations.[30][31]
-
Temperature: Increasing the temperature will generally increase solubility. However, be mindful of the compound's thermal stability. For crystallization, a solvent should be chosen where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[11]
Conclusion
The dissolution of rigid bicyclic carboxylic acids is a multifaceted challenge that demands a more strategic approach than simple trial and error. By understanding the underlying physicochemical properties of the solute—its amphiphilicity, propensity for dimerization, and ionizable nature—researchers can make rational, informed decisions. The systematic workflow presented here, beginning with broad solvent screening and progressing to targeted pH modification and co-solvent optimization, provides a robust framework to efficiently identify suitable solvent systems. Incorporating advanced predictive tools like Hansen Solubility Parameters can further refine this process, saving valuable time and resources while accelerating research and development.
References
- Filo. (2025, November 14). How does co-solvency increase solubility.
-
Wikipedia. (n.d.). Cosolvent. Available at: [Link]
-
Chen, J., et al. (2019, May 15). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs. Available at: [Link]
-
Wisdom Library. (2025, July 31). Co-solvency: Significance and symbolism. Available at: [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Available at: [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000, March 10). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Available at: [Link]
-
Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Available at: [Link]
-
Biopharma Asia. (2017, January 17). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Available at: [Link]
-
Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Available at: [Link]
-
West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2024, April 2). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. Available at: [Link]
-
Patsnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available at: [Link]
-
UCL Discovery. (2022, September 4). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Hansen solubility parameters: A quick review in pharmaceutical aspect. Available at: [Link]
-
CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Available at: [Link]
-
Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Available at: [Link]
-
NCERT. (n.d.). 8.8 Physical Properties of Carboxylic Acids. Available at: [Link]
-
Annual Review of Chemical and Biomolecular Engineering. (2026, January 20). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Available at: [Link]
-
Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Available at: [Link]
-
Save My Exams. (2025, January 3). Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note. Available at: [Link]
-
Quora. (2021, August 11). What is the standard pH of carboxylic acids?. Available at: [Link]
-
TSFX. (n.d.). Physical Properties of Carboxylic Acids. Available at: [Link]
-
Grant Science World. (n.d.). 4.10 Micelles and Soaps The solubility of carboxylic acids is similar to that of alcohols and amines. Available at: [Link]
-
Annual Reviews. (2025, June 9). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Available at: [Link]
-
Reddit. (2019, October 4). What pH for Complete Reprotonation of an Acid?. Available at: [Link]
-
ResearchGate. (2025, August 7). Solvent design for crystallization of carboxylic acids. Available at: [Link]
-
Chemistry LibreTexts. (2022, October 4). 4.2.3: Structure and Properties of Carboxylic Acids. Available at: [Link]
-
PubMed. (n.d.). Dissolution Kinetics of Carboxylic Acids I: Effect of pH Under Unbuffered Conditions. Available at: [Link]
-
ChemSynthesis. (2025, May 20). bicyclo[3.3.1]non-6-ene-3-carboxylic acid. Available at: [Link]
-
UNT Digital Library. (2026, February 6). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available at: [Link]
-
Chemistry LibreTexts. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Available at: [Link]
-
Chemguide. (n.d.). carboxylic acids as acids. Available at: [Link]
-
Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Available at: [Link]
-
International Journal of Advance Engineering and Research Development. (2005, February 15). Study on Extraction of Carboxylic Acid Using Solvent Extraction. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Available at: [Link]
-
PubChem. (n.d.). Bicyclo(3.2.1)octane-3-carboxylic acid. Available at: [Link]
-
ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Available at: [Link]
-
New Mexico Highlands University. (1976, May 30). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. Available at: [Link]
-
Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Available at: [Link]
-
ResearchGate. (n.d.). pKa values for carboxylic acids. Available at: [Link]
-
Digital Analysis. (n.d.). pH Adjustment and Neutralization, the basics. Available at: [Link]
-
ACS Publications. (n.d.). Soluble and Colorless Polyimides from Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-Dianhydrides. Available at: [Link]
-
Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Available at: [Link]
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Available at: [Link]
-
CLAS. (n.d.). Table of Acids with Ka and pKa Values. Available at: [Link]
Sources
- 1. Bicyclo(3.2.1)octane-3-carboxylic acid | C9H14O2 | CID 13370221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 3. quora.com [quora.com]
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- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pH Adjustment and Neutralization, the basics [phadjustment.com]
- 17. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 18. jocpr.com [jocpr.com]
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Technical Support Center: Solubility Optimization for Norbornane Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: NOR-SOL-001 Subject: Overcoming aqueous insolubility in bicyclo[2.2.1]heptane (norbornane) scaffolds.
Executive Summary & Diagnostic Overview
Welcome to the Advanced Chemistry Support Center. You are likely accessing this guide because your norbornane-based lead compound—designed for its excellent rigidity and ability to fill hydrophobic pockets—has precipitated in your bioassay media or failed formulation screening.
The "Norbornane Paradox": The norbornane scaffold is a privileged structure in medicinal chemistry, often acting as a bioisostere for phenyl rings to improve metabolic stability and restrict conformation. However, it is a "grease ball" (highly lipophilic, LogP > 3 for the core alone) with high crystal lattice energy.
Diagnostic Checklist:
-
Issue: Compound crashes out upon dilution from DMSO stock (10 mM) into PBS.
-
Issue: Inconsistent IC50 data (suggesting micro-precipitation).
-
Issue: NMR signals are broad or missing in
or aqueous mixtures.
This guide provides three modules to resolve these issues: Structural Engineering , Formulation Strategy , and Assay Troubleshooting .
Module 1: Chemical Modification (The "Design" Phase)
If you are still in the Lead Optimization phase, chemical modification is the most robust solution. You must lower the LogP and disrupt the crystal lattice without altering the pharmacophore.
Strategy A: Bridgehead vs. Bridge Functionalization
The norbornane skeleton offers specific vectors for polar group insertion.
-
Bridgehead (C1/C4): Functionalization here is metabolically stable but synthetically challenging. Introducing a nitrogen atom (aza-norbornane) significantly lowers LogP.
-
Bridge (C7): The "top" of the bicycle. Introducing a ketone (norbornan-7-one) or a hydroxyl group here disrupts the hydrophobic envelope and can act as a hydrogen bond donor/acceptor.
Strategy B: The "LogP Tax" Reduction
Replace the all-carbon scaffold with hetero-analogues.
-
7-Oxanorbornane: Replacing the C7 methylene with oxygen reduces LogP by ~1.0–1.5 units and increases water solubility significantly while maintaining the spatial arrangement.
Visual Workflow: Structural Decision Tree
Figure 1: Decision logic for structural modification of norbornane scaffolds to improve physicochemical properties.
Module 2: Formulation & Excipients (The "Delivery" Phase)
If the molecule is synthesized and cannot be changed, you must rely on formulation.
The "Magic Bullet": Cyclodextrins (CDs)
Norbornane is the ideal guest for
-
Recommendation: Use Hydroxypropyl-
-Cyclodextrin (HP- -CD) . It disrupts the crystallinity of the native CD and allows for concentrations up to 40% w/v in water. -
Mechanism: The hydrophobic norbornane cage displaces high-energy water from the CD cavity, forming a stable inclusion complex (1:1 stoichiometry usually).
Solubilizer Comparison Table
| Excipient Class | Specific Agent | Compatibility with Norbornane | Pros | Cons |
| Cyclodextrins | HP- | Excellent | Specific host-guest fit; non-toxic; IV compatible. | Can interfere with some assays if the drug binds too tightly. |
| Cosolvents | DMSO | Good | Universal solvent for stocks. | Toxic to cells >0.1%; causes protein unfolding. |
| Surfactants | Tween 80 | Moderate | Prevents aggregation. | Can cause micellar entrapment; high background in assays. |
| Polymers | PEG 400 | Poor to Moderate | Good for wetting. | Norbornane is often too lipophilic for PEG alone to solubilize. |
Module 3: Troubleshooting & Protocols
FAQ: Why did my compound precipitate in the assay buffer?
A: You likely measured Kinetic Solubility but hit the Thermodynamic Limit .
-
Scenario: You dissolved the drug in DMSO (Kinetic) and spiked it into PBS. It stayed clear for 5 minutes (supersaturation) then crashed out.
-
Reason: Norbornane derivatives have high crystal lattice energy. Once a crystal nucleus forms, the crash-out is rapid.
Protocol: Thermodynamic Solubility Assay (Shake-Flask)
Use this protocol to determine the absolute solubility limit.
-
Preparation: Weigh 2–5 mg of solid norbornane derivative into a 1.5 mL microcentrifuge tube.
-
Addition: Add 500 µL of buffer (e.g., PBS pH 7.4). Note: Solid must be visible (saturated).
-
Equilibration: Shake at 25°C (or 37°C) for 24 to 48 hours .
-
Why? Lipophilic bicyclic compounds equilibrate slowly due to poor wetting.
-
-
Separation: Centrifuge at 15,000 rpm for 10 mins OR filter using a PVDF 0.45 µm filter.
-
Tip: Saturate the filter with buffer first to prevent drug adsorption.
-
-
Quantification: Analyze the supernatant via HPLC-UV or LC-MS against a standard curve prepared in DMSO/Acetonitrile.
Visual Workflow: Kinetic vs. Thermodynamic Assay
Figure 2: Workflow comparison for Kinetic (high-throughput screening) vs. Thermodynamic (formulation design) solubility assays.
References
-
Wang, J., et al. (2022). CO prodrugs: A new scaffold of adamantane-fused norbornen-7-ones with tunable water solubility. Wiley Series in Drug Discovery and Development.[1]
-
Gidwani, B., & Vyas, A. (2015). A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Hydrophobic Drugs. BioMed Research International.
-
Kozlowska, J., et al. (2022). Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. Molecules.
-
Alelyunas, Y. W., et al. (2009). High-throughput solubility measurement methods for drug discovery. Current Topics in Medicinal Chemistry.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Sources
Overcoming steric hindrance in bridgehead carboxylic acid coupling
Topic: Overcoming Steric Hindrance in Adamantane & Bicyclo-Systems
Ticket ID: BH-CPL-001 Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic & Strategy Module
User Query: "My standard HATU/EDC coupling failed with 1-adamantanecarboxylic acid. Yield is <5%. What do I do?"
Root Cause Analysis: Bridgehead carboxylic acids (e.g., adamantane-1-COOH, bicyclo[1.1.1]pentane-1-COOH) possess extreme steric bulk. The rigid cage structure acts as a "shield," blocking the trajectory of the incoming nucleophile (amine/alcohol) toward the carbonyl carbon. Standard active esters (OBt/OAt) are too bulky themselves, effectively sealing the reaction site.
Decision Matrix: Select Your Protocol Use the following logic gate to determine the correct method for your specific substrate.
Figure 1: Strategic decision tree for selecting the optimal coupling reagent based on substrate sensitivity and steric demand.
The "Why": Mechanistic Insight
To solve this, you must visualize the transition state. In standard couplings, the leaving group (e.g., O-At) adds bulk. In bridgehead systems, you must minimize the size of the leaving group to allow the nucleophile to approach.
-
The Problem: The "Cone of Protection." The bridgehead carbons prevent backside attack and crowd the carbonyl.
-
The Solution: Use the smallest possible leaving group (Chloride, Cl⁻) or a highly reactive intermediate that pushes the equilibrium forward (Acylpyridinium).
Figure 2: Schematic representation of steric hindrance blocking nucleophilic attack in standard activated esters.
Experimental Protocols
Protocol A: The "Sledgehammer" (Acid Chloride via Oxalyl Chloride)
Best For: Extremely hindered amines, anilines, and robust substrates. Why: The Chloride ion is the smallest possible leaving group, minimizing steric clash during the nucleophilic attack.
-
Activation: Dissolve Bridgehead Acid (1.0 equiv) in dry DCM (0.2 M).
-
Catalysis: Add catalytic DMF (1-2 drops). Critical: This forms the Vilsmeier intermediate.
-
Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Allow to warm to RT and stir for 2 hours until gas evolution ceases.
-
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Tip: Co-evaporate with toluene twice to remove HCl traces.
-
Coupling: Redissolve the crude acid chloride in DCM. Add the Amine (1.1 equiv) and Et3N (3.0 equiv). Stir overnight.
Protocol B: The "Neutralizer" (Ghosez's Reagent)
Best For: Acid-sensitive substrates (e.g., containing Boc, TBS groups) where HCl from oxalyl chloride would cause deprotection. Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.[1]
-
Setup: Dissolve Bridgehead Acid (1.0 equiv) in dry DCM.
-
Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) at RT.
-
Reaction: Stir for 1–2 hours. The reagent converts the acid to the acid chloride neutrally, producing only an amide byproduct that does not generate free HCl.
-
Coupling: Add the Amine (1.2 equiv) and Pyridine (3.0 equiv) directly to the pot (One-pot procedure).
Protocol C: The "Scalpel" (T3P - Propylphosphonic Anhydride)
Best For: Scale-up, avoiding moisture sensitivity of acid chlorides, and general bridgehead coupling. Why: T3P forms a mixed anhydride that is highly reactive but stable enough to handle. The byproducts are water-soluble, making purification trivial.
-
Mix: Combine Bridgehead Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (preferred for higher T).
-
Base: Add DIPEA (3.0 equiv) or Pyridine (4.0 equiv). Note: Pyridine often gives higher yields for hindered systems.
-
Reagent: Add T3P (50% w/w in EtOAc/DMF, 1.5 equiv) dropwise at 0°C.
-
Incubate: Allow to warm to RT. If no reaction after 4h, heat to 50°C.
-
Workup: Wash with water, 1N HCl, and NaHCO3. T3P byproducts wash away in the aqueous layer.[2][3][4][5]
Protocol D: The "Specialist" (Yamaguchi Esterification/Amidation)
Best For: When all else fails, especially for forming esters or macrolactones with bridgeheads. Mechanism: Uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride, which is then attacked by DMAP to form a super-active acylpyridinium species.[6]
-
Anhydride Formation: Dissolve Acid (1.0 equiv) and Et3N (1.5 equiv) in Toluene/THF. Add TCBC (1.1 equiv). Stir 1h.
-
Nucleophile Prep: In a separate vessel, mix Amine/Alcohol (1.0 equiv) with DMAP (1.5–2.0 equiv, stoichiometric).
-
Combination: Slowly add the nucleophile/DMAP solution to the mixed anhydride. Heat to 60°C if necessary.
Troubleshooting & FAQ
Q: Why did my HATU reaction turn black and yield nothing? A: The activated ester formed, but the amine couldn't attack it due to sterics. Over time, the active ester decomposed or rearranged. Switch to Protocol A .
Q: I see the Acid Chloride on TLC (via MeOH quench), but it won't couple to my aniline. A: Anilines are poor nucleophiles. The bridgehead sterics + aniline electronics = no reaction.
-
Fix: Use AgCN (Silver Cyanide) as a promoter with the acid chloride.[7] It precipitates AgCl, forcing the reaction forward. Alternatively, use a microwave reactor at 100°C with the Acid Chloride.
Q: Can I use Thionyl Chloride (SOCl2) instead of Oxalyl Chloride? A: Yes, but it requires harsh reflux and is difficult to remove completely without forming acidic byproducts that degrade sensitive amines. Oxalyl chloride/DMF is milder and cleaner.
Data: Reagent Performance Comparison for Adamantane-1-COOH + Aniline
| Reagent | Yield | Workup Difficulty | Comments |
| HATU/DIPEA | <5% | High | Fails due to steric bulk of At-group. |
| EDC/NHS | 0% | Moderate | NHS ester is too stable/bulky. |
| Oxalyl Chloride | 88% | Moderate | Requires dry technique. Gold standard. |
| T3P (Pyridine) | 75% | Low | Best for scale-up; very clean profile. |
| Ghosez Reagent | 82% | Low | Best for acid-sensitive protecting groups. |
References
-
T3P Mechanism & Applications: Title: Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.[8] Source: Core.ac.uk / Synlett. URL:[Link]
-
Yamaguchi Esterification Mechanism: Title: Yamaguchi Esterification - Mechanism and Applications. Source: Organic Chemistry Portal.[6] URL:[Link]
-
Adamantane Chemistry: Title: Practical and Scalable Synthesis of 1,3-Adamantanediol (Discusses Acid Chloride generation). Source: ACS Omega. URL:[Link]
Sources
- 1. entegris.com [entegris.com]
- 2. m.youtube.com [m.youtube.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Purification of 4-Methylbicyclo[2.2.1]heptane Derivatives
Status: Online Operator: Senior Application Scientist Case ID: 4-MBH-PUR-001 Subject: Advanced Isolation Strategies for Bridgehead-Substituted Norbornanes
Executive Summary
4-methylbicyclo[2.2.1]heptane (4-methylnorbornane) derivatives present a unique triad of purification challenges: stereochemical resolution (endo/exo isomers), high volatility (sublimation risk), and poor UV detectability (lack of chromophores).[1] The 4-methyl bridgehead substituent introduces steric bulk that alters thermodynamic stability compared to the parent norbornane, often complicating standard separation protocols.
This guide provides troubleshooting workflows and validated protocols designed to resolve these specific bottlenecks.
Module 1: Stereochemical Resolution (Endo/Exo Separation)
User Query: "I have a mixture of endo and exo isomers of a 4-methylnorbornene derivative. Standard silica flash chromatography yields overlapping peaks. How do I separate them?"
Root Cause Analysis
The 4-methyl group at the bridgehead distorts the bicyclic framework, often compressing the difference in polarity between endo and exo isomers. Standard silica relies on dipole interactions, which may be insufficient here.[1]
Solution: Argentation Chromatography (AgNO₃-Impregnated Silica)
For unsaturated derivatives (containing a double bond), silver nitrate chromatography is the gold standard.[1] Silver ions (
-
Mechanism: The exo face is generally more accessible for
binding than the endo face (shielded by the bridge). Therefore, the exo isomer is retained longer. -
Note: The 4-methyl group increases steric bulk at the bridgehead, potentially reducing the retention gap compared to unsubstituted norbornene, but this method remains superior to standard silica.
Protocol: Preparation of 10% AgNO₃ Silica Gel
-
Dissolution: Dissolve 10 g of Silver Nitrate (
) in 100 mL of Acetonitrile (preferred over water for faster drying). -
Slurry: Add 90 g of high-quality Flash Silica (40–63 µm).
-
Evaporation: Rotary evaporate the solvent in the dark (cover flask with foil) at 40°C until a free-flowing powder is obtained.
-
Activation: Dry in a vacuum oven at 60°C for 4 hours.
-
Storage: Store in an amber jar wrapped in foil.
is photosensitive; degradation leads to black/gray silica and loss of resolution.
Experimental Workflow (Diagram):
Module 2: Handling Volatility & Sublimation
User Query: "My product yield is consistently lower than expected. I see white crystals on the rotavap condenser. Is my compound subliming?"
Root Cause Analysis
Bicyclo[2.2.1]heptane derivatives are "globular" molecules.[1] This shape prevents efficient packing in the crystal lattice, leading to high vapor pressure and facile sublimation, even at moderate temperatures and pressures.[1]
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Crystals in Rotavap Condenser | Uncontrolled Sublimation | Do not use high vacuum (<10 mbar) for solvent removal.[1] Use a diaphragm pump set to ~100 mbar and keep the water bath <30°C. |
| Mass Loss Overnight | Ambient Sublimation | Store all solid derivatives in sealed vials at -20°C . Parafilm is insufficient; use Teflon-lined caps. |
| Waxy/Oily Solid | Impure Crystal Lattice | Intentional Sublimation. Turn the "bug" into a feature. If the compound sublimes, use this to purify it from non-volatile tars. |
Protocol: Cold-Finger Sublimation
For high-purity isolation (removing trace solvents/metals):
-
Place crude solid in the bottom of a sublimation apparatus.
-
Insert the cold finger (cooled with dry ice/acetone or circulating chiller).
-
Apply vacuum (0.1 – 0.5 mmHg ).
-
Gently heat the bottom flask using an oil bath. Rule of thumb: Heat to
. -
Pure product collects on the cold finger as crystalline needles.
Module 3: Detection of "Invisible" Analytes
User Query: "I cannot see my compound on the TLC plate under UV (254 nm). How do I monitor the purification?"
Root Cause Analysis
The 4-methylbicyclo[2.2.1]heptane scaffold lacks conjugation.[1] Unless a specific chromophore (e.g., phenyl, enone) is attached, it will not absorb UV light.[1]
Solution: Destructive Visualization & Universal Detectors [1]
1. TLC Visualization Stains (Dip & Heat) Do not rely on Iodine alone (reversible and often weak for saturated alkanes).[1]
-
Anisaldehyde-Sulfuric Acid:
-
Target: General organic compounds, excellent for terpenes/bicyclic systems.[1]
-
Preparation: 135 mL Ethanol + 5 mL Acetic Acid + 3.7 mL p-Anisaldehyde + 12.5 mL Conc.
. -
Result: 4-methylnorbornane derivatives typically stain Deep Blue/Purple or Red upon heating.
-
-
Phosphomolybdic Acid (PMA):
-
Target: Alcohols and ketones.
-
Result: Dark blue spots on a light green background.
-
-
KMnO₄ (Basic):
2. Chromatographic Detection (HPLC/Flash) If purifying via automated flash chromatography:
-
ELSD (Evaporative Light Scattering Detector): The most reliable method for this class. Detects any non-volatile analyte.
-
RI (Refractive Index): Suitable for isocratic runs only.[1]
-
Indirect UV Detection: Add a UV-absorbing additive to the mobile phase (not recommended for prep scale due to contamination).
Module 4: Solvent Systems & Mobile Phases
Due to the lipophilic nature of the 4-methylbicyclo[2.2.1]heptane scaffold, standard Hexane/Ethyl Acetate gradients often cause "tailing" or poor separation of isomers.
Recommended Solvent Systems:
| Solvent System | Application | Notes |
| Pentane / Diethyl Ether | High Volatility Isolation | Allows for solvent removal at low temperature (preventing sublimation).[1] |
| Hexane / MTBE | Isomer Separation | MTBE (Methyl tert-butyl ether) often provides better selectivity for endo/exo isomers than EtOAc due to steric matching.[1] |
| Toluene (1-5%) in Hexane | "Soft" Polarity | Useful for very non-polar hydrocarbon derivatives where EtOAc is too strong.[1] |
References
-
Silver Nitrate Chromatography (Argentation)
-
Sublimation of Norbornane Derivatives
-
Synthesis and Isomerization of Methylnorbornanes
-
Detection Methods (Non-UV)
Disclaimer: These protocols involve the use of hazardous chemicals (Silver Nitrate, Sulfuric Acid) and pressurized glass (Sublimation).[1] Always perform a risk assessment before proceeding.
Sources
🔬 Technical Support Center: Norbornane Bridgehead Functionalization
This guide is structured as a Technical Support Center for the "Norbornane Functionalization Unit." It is designed to address the specific, high-friction challenges researchers face when attempting to modify the bridgehead position of norbornane (bicyclo[2.2.1]heptane) and related scaffolds.[1]
Ticket Subject: Troubleshooting Low Yields & Selectivity Issues Status: Open Assigned Specialist: Senior Application Scientist, Bicyclic Scaffolds Div.[1]
📋 Executive Summary: The "Norbornane Paradox"
If you are experiencing low yields (<10%) or wrong-isomer isolation (2-substituted vs. 1-substituted), you are likely fighting thermodynamics .[1]
Unlike adamantane, where the bridgehead is the most reactive site, the norbornane bridgehead is deactivated toward standard Hydrogen Atom Transfer (HAT) and solvolysis.[1]
-
The Trap: The bridgehead C-H bond (C1/C4) has a higher Bond Dissociation Energy (BDE ~105 kcal/mol) than the secondary methylene C-H bonds (C2/C3/C7, ~96–98 kcal/mol).[1]
-
The Consequence: Electrophilic radicals (e.g., from NBS, NCS) will preferentially attack the secondary carbons, leading to exo/endo-2-norbornyl derivatives, not your target.[1]
🛠️ Module 1: Troubleshooting Direct C-H Activation
User Report: "I tried radical bromination (Br2/hv or NBS), but I isolated the 2-bromo product, not the bridgehead bromide."
📉 Root Cause Analysis
You are relying on thermodynamic control .[1] In norbornane, the bridgehead radical is pyramidal (due to ring strain) and less stable than a typical tertiary alkyl radical.[1] Standard HAT reagents will abstract the weaker secondary hydrogen.[1]
✅ Protocol Correction: Steric & Polarity Override
To hit the bridgehead, you must make the secondary sites "invisible" to the reagent.[1]
| Parameter | Standard Condition (AVOID) | Optimized Condition (USE) | Mechanism of Action |
| Reagent | Fe(PDP) (White-Chen Catalyst) | Steric Exclusion: The bulky catalyst cannot access the secondary methylenes effectively, forcing reaction at the exposed bridgehead.[1] | |
| Oxidant | Controlled generation of the high-valent iron-oxo species.[1] | ||
| Selectivity | 96% 2-sub : 4% 1-sub | >50% 1-sub (substrate dependent) | Reverses selectivity via catalyst architecture.[1] |
🧪 Validated Workflow: White-Chen Oxidation
-
Catalyst Prep: Mix Fe(PDP) (5 mol%) with substrate in MeCN.[1]
-
Oxidant Feed: Slowly add
(1.2 equiv) and AcOH (0.5 equiv) over 45 mins via syringe pump. Rapid addition kills the catalyst. -
Checkpoint: If starting material remains but product yield is low, do not add more oxidant .[1] Add more catalyst (2.5 mol%) followed by slow oxidant addition.[1] The catalyst dies before the substrate is consumed.[1]
🛠️ Module 2: Decarboxylative Functionalization (High-Yield Route)
User Report: "Direct C-H activation failed. I synthesized the bridgehead carboxylic acid, but the decarboxylative cross-coupling (DCC) is stalling."
📉 Root Cause Analysis
Bridgehead carboxylic acids are stable and excellent precursors.[1] However, the resulting 1-norbornyl radical is nucleophilic and prone to "hydro-decarboxylation" (trapping H[1]• from solvent) rather than cross-coupling if the metal catalyst cycle is too slow.[1]
✅ Protocol Correction: Redox-Active Esters (RAE)
Use the Baran-type Ni-catalyzed method or Silver-catalyzed Hunsdiecker for halides.
Option A: Ni-Catalyzed Cross-Coupling (C-C Bond Formation)[1]
-
Precursor: Convert acid to N-hydroxyphthalimide (NHPI) ester .
-
Catalyst:
/ dtbbbpy.[1] -
Reductant: Zn dust (must be activated with HCl prior to use).[1]
-
Troubleshooting Table:
| Symptom | Diagnosis | Fix |
| Product is Norbornane (H-trapped) | Solvent is wet or H-donor present.[1] | Dry DMF/DMAc over molecular sieves.[1] Switch to electrochemical method (ElectraSyn) to avoid Zn/H sources.[1] |
| Low Conversion of RAE | Catalyst poisoning.[1] | Ensure Zn is activated.[1] Add MgCl2 (1 equiv) to facilitate turnover.[1] |
| Phthalimide hydrolysis | Nucleophilic attack on RAE. | Avoid primary amines or strong bases in the coupling step.[1] |
Option B: Silver-Catalyzed Halogenation (C-X Bond Formation)[1]
-
Reagents:
(cat.), -BuOCl (chlorination) or Dibromoisocyanuric acid (bromination).[1] -
Why it works: Ag(II) species rapidly oxidize the carboxylate, generating the radical which immediately abstracts halogen from the donor.[1] This kinetic trapping outcompetes rearrangement.[1]
🛠️ Module 3: Solvolysis & Nucleophilic Substitution ( )
User Report: "I have 1-chloronorbornane. I'm trying to swap the Cl for an OH or amine, but it won't react even with heat."
📉 Root Cause Analysis: Bredt's Rule Violation
You are attempting to force a planar carbocation intermediate at a bridgehead.[1]
-
Bredt's Rule: A double bond (or partial double bond character in a planar cation) cannot exist at the bridgehead of a small bicyclic system.
-
Result: The
transition state is prohibitively high in energy because the bridgehead carbon cannot rehybridize to (planar).[1]
✅ Protocol Correction: Radical or Metal-Mediated Pathways
Do not use standard nucleophilic substitution conditions.
-
Radical Substitution: Convert the halide to a radical (e.g., using
+ AIBN + trapping agent).[1] The bridgehead radical can form (it is pyramidal, -like).[1] -
Grignard Formation: 1-Norbornyl magnesium halides can be formed (using Rieke Mg or Li/naphthalene) and then reacted with electrophiles.[1] This bypasses the cation entirely.[1]
📊 Data & Decision Matrix
Pathway Selection Guide
Use this logic to select your method based on your starting material and target.
Caption: Decision tree for selecting the optimal functionalization pathway. Green nodes indicate high-probability success routes; Red/Dashed nodes indicate common failure points.[1]
Comparative Energetics (Why Yields Drop)
| Bond Type | Bond Dissociation Energy (kcal/mol) | Kinetic Accessibility | Dominant Reaction |
| Bridgehead (C1-H) | ~105 | Low (Sterically shielded, strained radical) | Targeted by bulky catalysts (Fe-PDP) |
| Methylene (C2-H) | ~96–98 | High (Electronically activated) | Targeted by standard radicals (OH[1]•, Br•, Cl•) |
📚 References
-
Bredt's Rule & Bridgehead Stability:
-
White-Chen Catalyst (Fe-PDP):
-
Decarboxylative Cross-Coupling (Ni/RAE):
-
Silver-Catalyzed Hunsdiecker:
-
Radical Halogenation Selectivity:
Sources
- 1. White–Chen catalyst - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Unit 5: Radicals and Radical Reactions [research.cm.utexas.edu]
- 4. Barton Decarboxylation [organic-chemistry.org]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. newerainstruments.com [newerainstruments.com]
- 7. Barton decarboxylation - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. A predictably selective aliphatic C-H oxidation reaction for complex molecule synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ni-Catalyzed Barton Decarboxylation and Giese Reactions: A Practical Take on Classic Transforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids [organic-chemistry.org]
- 12. Barton Decarboxylation (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. Bridgehead vicinal diallylation of norbornene derivatives and extension to propellane derivatives via ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Silver-catalyzed decarboxylative chlorination of aliphatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
Optimizing decarboxylation reactions of norbornane intermediates
Current Status: Operational Topic: Optimizing Decarboxylation Reactions of Norbornane Intermediates Ticket ID: NOR-DEC-001
Introduction: The Bridgehead Challenge
Welcome to the Norbornane Functionalization Support Center. You are likely here because standard decarboxylation protocols (Hunsdiecker, standard coupling) are failing on your bicyclo[2.2.1]heptane substrates.
The Core Problem: Norbornane scaffolds present a dichotomy in reactivity governed by geometry:
-
Bridgehead (C1/C4): High steric strain and inability to planarize. Carbocationic intermediates here are highly unstable (violating Bredt’s Rule), often leading to Wagner-Meerwein rearrangements. However, bridgehead radicals are pyramidal and kinetically accessible, making radical pathways the gold standard.
-
Bridge (C7) & Ethano Bridge (C2/C3): Subject to severe steric shielding and exo/endo diastereoselectivity issues.
This guide prioritizes Radical Decarboxylation (via Redox-Active Esters or Barton esters) as the primary solution to avoid cationic rearrangements.
Decision Matrix: Method Selection
Before starting, verify your substrate constraints using the workflow below.
Figure 1: Decision tree for selecting the optimal decarboxylation strategy based on regiochemistry.
Module A: Photoredox & Nickel Catalysis (Redox-Active Esters)
This is the modern standard for installing C(sp3)-C(sp2) bonds at the norbornane bridgehead. It utilizes N-hydroxyphthalimide (NHP) esters as radical precursors.
Mechanism of Action
The cycle relies on the Single Electron Transfer (SET) reduction of the NHP ester. The resulting radical anion collapses to release CO₂, generating the bridgehead norbornyl radical . This radical is then intercepted by a Ni(0)/Ni(II) catalytic cycle.
Figure 2: Simplified radical generation pathway for NHP esters.
Troubleshooting Guide: NHP Esters
| Symptom | Probable Cause | Corrective Action |
| Low Yield of NHP Ester | Steric hindrance at C1 preventing coupling. | Switch Coupling Agent: Replace EDC/DCC with DIC (Diisopropylcarbodiimide) . DIC urea byproducts are soluble in DCM, driving the reaction better than precipitated DCU in hindered systems. Add 10 mol% DMAP. |
| Protodecarboxylation (H-product) | "Wet" solvent acting as H-atom source. | Dry Solvents: The bridgehead radical is highly reactive. Use anhydrous DMA/DMF. Ensure the Ni-catalyst loading is sufficient to capture the radical before it abstracts H from solvent. |
| No Reaction (Recovered Ester) | Catalyst poisoning or O2 quenching. | Degas Thoroughly: Sparge with Argon for 20 mins. Norbornyl radicals are sensitive to O2. Check light source intensity (Blue LED, 450nm) and distance (keep <5cm). |
| Homocoupling (Ar-Ar) | Slow radical generation. | Adjust Stoichiometry: Increase the concentration of the NHP ester relative to the Aryl Halide. Ensure the photocatalyst (Ir/Ru) is active. |
Module B: Classical Oxidative Methods (Kochi/Hunsdiecker)
Warning: Use this module only if you require a bridgehead chloride/bromide and cannot use radical halide abstraction methods.
The Rearrangement Trap
The Kochi reaction uses Pb(OAc)₄. If the intermediate norbornyl radical undergoes a second oxidation to a carbocation before capturing the chloride ligand, the ring system will rearrange.
-
Symptom: Product NMR shows complex multiplets instead of distinct bridgehead signals.
-
Diagnosis: Wagner-Meerwein rearrangement occurred.
-
Fix: Switch to Barton Halodecarboxylation (CCl₄/BrCCl₃ as solvent). This maintains the radical pathway and strictly avoids the carbocation.
Standard Operating Protocols (SOPs)
Protocol A: Synthesis of Norbornane NHP Ester (Redox-Active)
Use this intermediate for all photoredox couplings.
-
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF). Add magnetic stir bar.
-
Charge: Add Norbornane-1-carboxylic acid (1.0 equiv), N-Hydroxyphthalimide (NHP, 1.1 equiv), and DMAP (0.1 equiv).
-
Solvent: Add anhydrous DCM (0.2 M concentration relative to acid).
-
Activation: Add DIC (1.1 equiv) dropwise at 0°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 4-12 hours.
-
QC Check: TLC should show disappearance of the polar acid spot.
-
-
Workup: Dilute with DCM, wash with 1N HCl (remove DMAP/DIC), then Sat. NaHCO₃ (remove unreacted acid), then Brine.
-
Purification: Dry over MgSO₄. Recrystallize from Acetone/Hexanes if solid; flash column (EtOAc/Hex) if oil.
Protocol B: Ni-Catalyzed Decarboxylative Arylation
Reference: Adapted from Baran/MacMillan methodologies [1, 2].
-
Glovebox/Schlenk: In a vial, combine:
-
Norbornane NHP Ester (1.0 equiv)
-
Aryl Iodide (1.5 equiv)
-
NiCl₂[1]·glyme (10 mol%)
-
dtbbbpy (Ligand, 20 mol%)
-
Zinc dust (2.0 equiv) [Note: If using photochemical method, replace Zn with Ir-photocatalyst and Hantzsch ester]
-
-
Solvent: Add anhydrous DMF or DMA (0.1 M).
-
Execution: Seal vial. Stir vigorously.
-
If Photochemical: Irradiate with Blue LEDs (450 nm) with fan cooling.
-
If Chemical (Zn): Heat to 40-60°C depending on aryl halide sterics.
-
-
Quench: Dilute with EtOAc, filter through a Celite pad (remove Zn/Ni). Wash with LiCl solution (5%) to remove DMF.
Frequently Asked Questions (FAQ)
Q: Can I use this for Norbornane-2-carboxylic acid (Endo/Exo mixture)? A: Yes, but expect diastereomer convergence. The radical intermediate at C2 is planar (or rapidly interconverting). The stereochemistry of the final product is determined by the approach of the Ni-complex, which usually favors the exo face due to the steric shielding of the endo face by the C5-C6 bridge.
Q: My bridgehead radical seems to be dimerizing. A: Bridgehead dimerization (forming 1,1'-binorbornane) is rare due to extreme steric bulk. If you see mass peaks corresponding to dimers, check for impurities or "solvent cage" effects. Diluting the reaction (0.05 M) usually solves this.
Q: Why avoid the Hunsdiecker reaction (Ag salts)? A: Classical Hunsdiecker requires dry silver salts and Br₂, which often fail with bulky bridgehead acids due to poor thermal stability of the acyl hypobromite intermediate. The Barton or NHP ester methods are significantly more robust for this scaffold [3].
References
-
Qin, T., et al. (2016).[2] A general alkyl-alkyl cross-coupling enabled by redox-active esters and alkylzinc reagents.[2] Science, 352(6287), 801-805.[2] Link
-
Zuo, Z., et al. (2014).[3] Decarboxylative arylation of α-amino acids via photoredox catalysis: A one-step conversion of biomass to drug pharmacophore. Science, 345(6195), 437-440. Link
-
Barton, D. H. R., et al. (1983).[1] A practical alternative to the Hunsdiecker reaction. Tetrahedron Letters, 24(45), 4979-4982. Link
-
Kochi, J. K. (1965).[4][5] A New Method for Halodecarboxylation of Acids Using Lead(IV) Acetate.[4] Journal of the American Chemical Society, 87(11), 2500–2502. Link
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Kochi Reaction (Chapter 72) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Waxy Bicyclic Acids
Status: Active Operator: Senior Application Scientist, Process Chemistry Division Ticket ID: WAX-CRYST-001 Subject: Overcoming "Oiling Out," Amorphous Solidification, and Polymorph Control in Lipophilic Acids
Introduction: Why is this happening?
Welcome to the technical support center. If you are here, you are likely staring at a flask containing a bicyclic acid (e.g., prostaglandin intermediates, functionalized norbornanes, or bicyclo[1.1.1]pentanes) that refuses to crystallize. Instead, it has formed a sticky gum, a separate oil phase, or a waxy solid that traps solvent.
The Root Cause: Waxy bicyclic acids often possess a "perfect storm" of physical properties:
-
Conformational Flexibility: Long alkyl side chains (common in prostaglandins) create high entropic barriers to lattice packing.
-
Low Melting Points: The melting point is often close to the operating temperature, narrowing the window for crystallization.
-
Impurity Profile: Bicyclic syntheses often yield diastereomers. Even 2% of a minor isomer can act as a "crystal poison," suppressing the melting point and inducing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."
This guide prioritizes kinetic control over thermodynamic equilibrium to force these molecules into an ordered lattice.
Module 1: The "Oiling Out" Crisis (Liquid-Liquid Phase Separation)
User Issue: "I cooled my reaction mixture, and instead of white crystals, I see oil droplets forming on the flask walls. Eventually, it settles into a gummy layer."
Diagnosis: You have entered the Miscibility Gap . This occurs when the limit of liquid-liquid stability (the binodal curve) is crossed before the limit of solid-liquid solubility (the spinodal curve). Thermodynamically, it is energetically more favorable for your compound to separate as an amorphous oil than to organize into a crystal.
Troubleshooting Protocol: The "Cloud Point" Seeding Strategy
Do not continue cooling an oiled-out system; it will only harden the oil into an impure wax.
-
Re-dissolve: Heat the mixture until the oil phase disappears and the solution is homogeneous (Clear Point).
-
Determine Cloud Point: Cool slowly (0.5°C/min) and note the exact temperature where the first turbidity (oil droplets) appears (
). -
The "Safety Zone" Reset: Re-heat to
. -
Seed Loading: Add 1-2 wt% of pure seed crystals (if available) or sonicate briefly to induce nucleation.
-
Isothermal Aging: Hold the temperature constant. Do not cool.
-
Slow Cooling: Once a bed of crystals is visible, cool at a rate of <0.2°C/min.
Visual Logic: Oiling Out Decision Tree
Caption: Decision matrix for handling Liquid-Liquid Phase Separation (LLPS). The goal is to bypass the metastable oiling boundary via high-temperature seeding.
Module 2: Purity & Morphology (Temperature Cycling)
User Issue: "I have solids, but they are waxy, sticky, and trap solvent. NMR shows high impurity levels."
Diagnosis: You have trapped mother liquor inclusions. Waxy acids tend to grow dendritically or agglomerate rapidly, trapping impurities in the void spaces.
Solution: Ostwald Ripening via Temperature Cycling This technique uses thermal energy to dissolve small, imperfect crystals (fines) and redeposit that mass onto larger, purer crystals.[2][3]
Experimental Protocol: The "Sawtooth" Profile
Equipment: Programmable cryostat or reactor with jacket control.
| Step | Action | Target Temp | Duration | Mechanism |
| 1 | Initial Slurry | N/A | Start with your waxy suspension. | |
| 2 | Heat (Dissolution) | 30 min | Dissolves fines and surface defects (impurities). | |
| 3 | Cool (Recrystallization) | 60 min | Regrowth on existing lattices; prevents new nucleation. | |
| 4 | Repeat | Cycle Steps 2-3 | 4-6 Cycles | Promotes particle coarsening and solvent rejection. |
| 5 | Final Cool | 2 hours | Maximize yield. |
Critical Parameter:
Module 3: Solvent Selection (Thermodynamics)
User Issue: "What solvent should I use? Hexane yields a gum, and Methanol dissolves everything."
Diagnosis: "Like dissolves like" is dangerous here.
-
Too Non-polar (e.g., Hexane): High solubility for the alkyl chains, but poor discrimination between product and impurity. Promotes oiling.[8]
-
Too Polar (e.g., Methanol): High solubility for the acid group.
Recommendation: The "Goldilocks" Binary Systems For waxy bicyclic acids, you need a Solvent/Anti-Solvent pair where the anti-solvent has a higher boiling point if possible, or allows for controlled addition.
| Solvent System | Role | Best For... |
| Acetonitrile / Water | ACN dissolves the core; Water acts as a strong anti-solvent. | Highly polar bicyclic acids (e.g., dicarboxylic acids). |
| Isopropyl Acetate / Heptane | IPAc provides moderate polarity; Heptane drives precipitation. | Lipophilic prostaglandins or esters. |
| Acetone / Water | Classic "cooling" crystallization. | General purpose. Warning: Acetone can trap in the lattice.[11] |
| Diisopropyl Ether (DIPE) | Single solvent. | The Magic Solvent for waxy acids. It often forms solvates that crystallize well, which can be dried later.[11] |
Module 4: The "Nuclear Option" (Salt Formation)
User Issue: "I have tried everything. It is still an oil."
Diagnosis: The free acid may simply have a melting point too close to room temperature or is an amorphous glass.
Solution: Chemical Modification Convert the waxy acid into a crystalline salt. This increases the melting point (often by >50°C) and creates strong ionic lattice forces that overcome the waxy van der Waals interactions.
Protocol: Amine Salt Screening
-
Dissolve the waxy acid in a polar solvent (Acetone or Ethanol).
-
Add Base: Add 1.05 equivalents of a bulky amine.
-
Recommended Amines:Dicyclohexylamine (DCHA) , t-Butylamine , or Adamantylamine .
-
Why these? Bulky amines pack well with bulky bicyclic cores and are lipophilic enough to crystallize from organic solvents.
-
-
Crystallize: The salt will often precipitate immediately.
-
Purify: Recrystallize the salt to remove isomers.
-
Recovery: If the free acid is required, suspend the purified salt in water and acidify with HCl to precipitate the pure, solid free acid.
Visual Logic: Salt Formation Pathway
Caption: Workflow for using salt formation to bypass the physical limitations of waxy free acids.
References & Authoritative Grounding
-
Veesler, S., et al. "Liquid–Liquid Phase Separation in Solution Crystallization." Chemical Engineering & Technology, vol. 29, no. 2, 2006. (Explains the thermodynamics of the "Oiling Out" miscibility gap).
-
Davey, R. J., et al. "Crystal Growth & Design." ACS Publications.[3] (Fundamental principles of nucleation in viscous systems).
-
Beckmann, W. "Crystallization: Basic Concepts and Industrial Applications." Wiley-VCH, 2013. (Standard text on temperature cycling and Ostwald ripening).
-
Tung, H. H., et al. "Crystallization of Organic Compounds: An Industrial Perspective." Wiley, 2009. (Detailed protocols for salt selection in pharma).
-
Mettler Toledo. "Oiling Out in Crystallization." (Process analytical technology for detecting LLPS).
Sources
- 1. Effect of Temperature Cycling on Ostwald Ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Temperature Cycling on Ostwald Ripening - AMOLF [amolf.nl]
- 5. Effect of Temperature Cycling on Ostwald Ripening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. oil wax crystallization: Topics by Science.gov [science.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. unifr.ch [unifr.ch]
Technical Support Center: Resolving Regioisomers in Substituted Bicyclo[2.2.1]heptanes
Welcome to the technical support center dedicated to the unique challenges of resolving and characterizing regioisomers of substituted bicyclo[2.2.1]heptanes (often referred to as norbornanes). The rigid, bridged structure of this bicyclic system gives rise to distinct regio- and stereoisomers (exo/endo, 2,5- vs. 2,6-substitution, etc.) that can be notoriously difficult to separate and unambiguously identify.
This guide provides field-proven insights, detailed protocols, and troubleshooting advice to help you navigate these complex analytical puzzles.
Frequently Asked Questions (FAQs)
Q1: Why are the exo and endo isomers of my substituted norbornane so difficult to separate by standard chromatography?
A: The core challenge lies in their similar physical properties. Exo and endo isomers are diastereomers with the same molecular weight and often very similar polarities.[1] Standard reversed-phase chromatography (e.g., with a C18 column) primarily separates based on hydrophobicity, which may not differ significantly between these isomers. Separation often relies on exploiting subtle differences in their three-dimensional shape. Stationary phases that offer "shape selectivity," such as those with phenyl or pentafluorophenyl (PFP) ligands, can provide better resolution by interacting differently with the distinct steric profiles of the exo and endo forms.[2]
Q2: I have a mixture of 2,5- and 2,6-disubstituted bicyclo[2.2.1]heptanes. Which analytical technique is best for definitive structural assignment?
A: While chromatography can separate them, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for assigning these regioisomers. Specifically, two-dimensional (2D) NMR experiments are essential.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing you to "walk" across the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is often the key experiment for distinguishing 2,5- vs. 2,6-substitution by identifying long-range couplings that are only possible in one isomeric form.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is invaluable for confirming exo/endo stereochemistry.[3]
Q3: My mass spectrometry (MS) data for the regioisomers is identical. Is this expected?
A: Yes, this is completely expected. Regioisomers have the same elemental composition and molecular weight, so they will have the same parent ion peak in a mass spectrum. Their fragmentation patterns under techniques like Electron Ionization (EI) can also be very similar, making MS a poor tool for primary differentiation. MS is best used in conjunction with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC) to confirm the molecular weight of the separated peaks.
Troubleshooting Guides
Scenario 1: Poor or No Separation in HPLC
Problem: My substituted bicyclo[2.2.1]heptane regioisomers are co-eluting or showing very poor resolution on a standard C18 column.
Root Cause Analysis & Solution Workflow
The rigid bicyclo[2.2.1]heptane framework limits conformational flexibility, meaning that separation relies heavily on the stationary phase's ability to recognize subtle differences in molecular shape and dipole moment.
Detailed Explanation:
-
Change Stationary Phase: This is the most critical variable.
-
Phenyl-Hexyl: If your substituents are aromatic, a phenyl-based column can introduce π-π stacking interactions, which may differ between isomers depending on the substituent's orientation.
-
PFP (Pentafluorophenyl): This is an excellent choice for shape-selective separations of positional isomers due to its unique dipole and shape-recognition capabilities.[2]
-
-
Modify Mobile Phase: The choice of organic modifier can alter selectivity. Acetonitrile and methanol have different hydrogen bonding and dipole characteristics, which can change how isomers interact with the stationary phase.
-
Adjust Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the enthalpic differences (ΔH°) in the interactions between the isomers and the stationary phase.
Scenario 2: Ambiguous NMR Spectra
Problem: I have the ¹H NMR, but I cannot definitively assign the exo vs. endo stereochemistry or the 2,5- vs. 2,6-regiochemistry.
Key Differentiators in NMR
The rigid cage-like structure of the bicyclo[2.2.1]heptane system leads to predictable and diagnostic differences in chemical shifts and coupling constants.[4]
| Parameter | exo Proton | endo Proton | Rationale |
| Typical ¹H Chemical Shift | Generally more shielded (further upfield) | Generally more deshielded (further downfield) | The endo proton is in closer proximity to the other bridges of the bicyclic system, leading to deshielding effects. |
| Coupling Constant (J-value) | J(H-exo, H-bridgehead) is typically small or ~0 Hz. | J(H-endo, H-bridgehead) is typically 3-5 Hz. | This is due to the dihedral angle. The angle between an exo proton and the adjacent bridgehead proton is close to 90°, resulting in minimal coupling according to the Karplus equation. |
| NOE Correlation | Shows NOE to bridgehead protons (H1, H4) and the C7 bridge protons. | Shows NOE primarily to other protons on the same face of the six-membered ring. | The spatial proximity is the defining factor for NOE. |
Solution Workflow: Advanced NMR Analysis
If 1D NMR is insufficient, a systematic 2D NMR approach is required.
-
For 2,5- vs. 2,6- Isomers: The key is the HMBC experiment. For a substituent at C2, look for a 3-bond correlation from the substituent's protons to either C5 or C6. The presence or absence of specific long-range correlations will definitively distinguish the regioisomers.
-
For exo vs. endo Isomers: The NOESY experiment is decisive. An exo substituent's proton will show a spatial correlation (NOE) to the C7-syn proton, while an endo proton will not.
Key Protocols & Workflows
Protocol 1: HPLC Method Development for Regioisomer Separation
This protocol provides a systematic approach to developing a separation method for challenging bicyclo[2.2.1]heptane isomers.
Objective: To achieve baseline resolution (Rs > 1.5) of regioisomers.
Materials:
-
HPLC system with UV or CAD detector
-
Columns: C18 (for baseline), Phenyl-Hexyl, and PFP
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Methodology:
-
Initial Scouting (C18 Column):
-
Run a fast gradient (e.g., 5-95% B in 5 minutes) to determine the approximate elution time of the isomer cluster.
-
Calculate the required starting percentage of B to achieve a retention factor (k) of 2-10.
-
Run a shallow gradient around the elution point (e.g., increase B by 10-15% over 20 minutes). If no separation is achieved, proceed to the next step.
-
-
Shape-Selective Screening (Phenyl-Hexyl & PFP Columns):
-
Using the same shallow gradient conditions from Step 1, repeat the analysis on the Phenyl-Hexyl column.
-
Repeat the analysis on the PFP column.
-
Analysis: Compare the chromatograms. Look for any sign of peak splitting or shoulder formation, which indicates that a column has selectivity for your isomers. The column that provides the best partial separation is your lead candidate.
-
-
Method Optimization (Lead Column):
-
Gradient Optimization: Further shallow the gradient slope (e.g., a 5% change in B over 30 minutes) to maximize resolution.
-
Isocratic Hold: If the isomers are very close, convert the shallow gradient to an isocratic method at the mobile phase composition where the isomers begin to elute. This maximizes the number of theoretical plates.
-
Temperature Tuning: Analyze the sample at two different temperatures (e.g., 25°C and 40°C). A change in elution order or resolution indicates that the separation is enthalpically driven, and temperature can be used as a tool for optimization.
-
Protocol 2: Sample Preparation for 2D NMR Analysis
Objective: To prepare a pure, concentrated sample suitable for lengthy 2D NMR experiments.
Methodology:
-
Purification: Isolate the isomer mixture using the optimized HPLC method (Protocol 1) or flash chromatography. Collect the relevant fractions.
-
Solvent Removal: Combine the fractions and remove the solvent under reduced pressure (rotary evaporation). It is critical to completely remove all mobile phase components.
-
Lyophilization: If the sample contains water, freeze-dry (lyophilize) the sample to remove the final traces of water, which can interfere with NMR signals in deuterated solvents.
-
Sample Dissolution: Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on sample solubility and chemical shift compatibility.
-
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Acquisition: The sample is now ready for 1D proton and carbon, followed by 2D COSY, HSQC, HMBC, and NOESY experiments. Ensure sufficient scans are acquired for the 2D experiments to achieve a good signal-to-noise ratio, especially for HMBC and NOESY which detect weaker, long-range correlations.
References
-
Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3. (2010). Spectroscopy Letters. [Link]
-
Bicyclo[2.2.1]heptane compounds studied. (n.d.). ResearchGate. [Link]
-
Substituted Polynorbornene Membranes: A Modular Template for Targeted Gas Separations. (2021). RSC Publishing. [Link]
- SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.). [Source Not Available].
-
Kinetic resolution of racemic 5,6-epoxy-bicyclo[2.2.1]heptane-2-one using genetically engineered Saccharomyces cerevisiae. (2008). ResearchGate. [Link]
-
Facile enantioselective synthesis of multi-substituted norbornanes/norbornenes using a latent synthon strategy. (2022). Nature Communications. [Link]
- Derivatives of bicyclo[2.2.1]heptane, method for their production, and traction fluid. (n.d.).
-
Separations by Shape: Molecular Shape Recognition in Liquid Chromatography. (2011). Analytical and Bioanalytical Chemistry. [Link]
-
Easy purification of isomers with prepacked glass columns. (n.d.). Chromatography Today. [Link]
-
Stereochemistry of the Reaction. (2020). Chemistry LibreTexts. [Link]
-
13C Chemical Shifts of Highly Substituted Bicyclo[2.2.1]heptanes. (1972). Canadian Journal of Chemistry. [Link]
Sources
Technical Support Center: Bridgehead Carboxyl Group Activation
Topic: Enhancing Reactivity of Bridgehead Carboxyl Groups (Adamantane, Cubane, Bicyclo[1.1.1]pentane)
Executive Summary: The "Bridgehead Barrier"
Welcome to the Advanced Synthesis Support Center. You are likely here because standard coupling protocols (EDC/NHS, HBTU) have failed to functionalize a carboxyl group located at a bridgehead carbon (e.g., 1-Adamantanecarboxylic acid, Cubane-1-carboxylic acid).
The Problem: Bridgehead carbons reside at the nexus of a rigid, cage-like scaffold. Unlike typical tertiary carbons, they cannot undergo hybridization changes easily (anti-Bredt constraints) and possess a "cone of steric silence" that blocks the approach of nucleophiles.
-
Steric Shielding: The cage structure blocks the trajectory of the incoming nucleophile (
angle) required to form the tetrahedral intermediate. -
Electronic Deactivation: The inability of the bridgehead carbon to planarize destabilizes the transition states required for standard activation.
The Solution: To overcome this, we must move beyond "activation" to "hyper-activation" using reagents that generate highly electrophilic intermediates (Acid Chlorides, Acid Fluorides, or Cyclic Anhydrides) with minimal steric bulk themselves.
Decision Matrix: Selecting Your Activation Strategy
Before proceeding, use this logic flow to select the correct protocol for your specific substrate.
Figure 1: Reagent Selection Logic for Hindered Bridgehead Coupling. This flow prioritizes substrate stability and nucleophile strength.
Technical Protocols
Protocol A: The Neutral Chloride Route (Ghosez's Reagent)
Best For: Acid-sensitive substrates (e.g., presence of Boc/tBu groups) and extremely hindered bridgeheads (Cubane, BCP).
Mechanism:
Standard thionyl chloride (
Step-by-Step Workflow:
-
Preparation: Dissolve the bridgehead acid (1.0 equiv) in dry DCM (Dichloromethane).
-
Activation: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.
-
Incubation: Stir at room temperature for 1–2 hours.
-
Checkpoint: Monitor by TLC. The acid chloride is often visible as a faster-moving spot (convert a small aliquot to methyl ester with MeOH for visualization if unstable).
-
-
Coupling: Add the amine/alcohol (1.2–1.5 equiv) and a non-nucleophilic base (Et3N or DIPEA, 2.0 equiv).
-
Workup: The byproduct is N,N-dimethylisobutyramide, which is water-soluble. Wash with 1N HCl (if product allows) and Brine.
Expert Insight: For bicyclo[1.1.1]pentane derivatives, avoid high temperatures (>40°C) during activation to prevent ring strain release or rearrangement.
Protocol B: The Thermodynamic Powerhouse (T3P)
Best For: General coupling of adamantane derivatives, large scale (safe, non-toxic), and when easy purification is required.
Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride with the bridgehead acid. The cyclic structure of T3P releases ring strain upon nucleophilic attack, providing a massive thermodynamic driving force that overcomes the steric barrier of the bridgehead.
Step-by-Step Workflow:
-
Dissolution: Dissolve bridgehead acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF.
-
Note: DCM can be used, but EtOAc is preferred for T3P solubility.
-
-
Base Addition: Add DIPEA (3.0 equiv) at 0°C.
-
Reagent Addition: Add T3P (50% w/w solution in EtOAc/DMF, 1.5–2.0 equiv) dropwise.
-
Reaction: Allow to warm to RT. If no reaction after 4 hours, heat to 50°C.
-
Why Heat? The steric bulk of adamantane may require thermal energy to access the transition state, and T3P is thermally stable.
-
-
Workup: Wash with water, 10% NaHCO3, and brine. T3P byproducts are completely water-soluble.
Protocol C: The Acid Fluoride Alternative (TFFH)
Best For: Weak nucleophiles (anilines, bulky secondary amines) where Acid Chlorides are too unstable (hydrolysis prone) and Anhydrides are too slow.
Mechanism: Acid fluorides are less sensitive to moisture than chlorides but more reactive toward amines than esters. The small radius of Fluorine causes less steric interference at the bridgehead than Chlorine.
Step-by-Step Workflow:
-
Activation: Dissolve acid (1.0 equiv) in dry DCM.
-
Reagent: Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv) and DIPEA (2.5 equiv).
-
Coupling: Add the amine immediately.
-
Time: Stir for 2–12 hours.
Comparative Data Analysis
Use this table to compare reagents based on your specific bridgehead constraints.
| Feature | Ghosez's Reagent | T3P (Propylphosphonic Anhydride) | HATU / HOAt | Thionyl Chloride |
| Active Species | Acid Chloride | Cyclic Mixed Anhydride | O-At Ester | Acid Chloride |
| Steric Tolerance | Extreme (Cubane/BCP) | High (Adamantane) | Moderate | High |
| Acidity | Neutral | Mildly Acidic | Basic (requires DIPEA) | Highly Acidic (HCl) |
| Byproducts | Amide (Water Soluble) | Phosphonate (Water Soluble) | Urea (Difficult removal) | SO2 / HCl (Gas) |
| Atom Economy | Moderate | Low | Low | High |
| Cost | High | Moderate | High | Very Low |
Troubleshooting FAQ
Q1: I am using Adamantane-1-carboxylic acid with HATU, but the yield is <10%. Why? A: HATU generates an active ester (O-At). The bulky adamantane cage blocks the approach of the amine to this active ester. The "leaving group" (HOAt) is also bulky.
-
Fix: Switch to Protocol A (Ghosez) or Protocol C (Acid Fluoride) . The Chloride/Fluoride leaving groups are physically smaller, reducing the steric penalty in the transition state.
Q2: My reaction works on Adamantane but fails on Bicyclo[1.1.1]pentane (BCP). A: BCP is electronically unique. The bridgehead carbon has high s-character, making the carboxyl group more acidic but the carbonyl carbon less electrophilic. Furthermore, BCP is strain-sensitive.
-
Fix: Do not use Thionyl Chloride or reflux conditions (ring opening risk). Use Protocol A (Ghosez) at 0°C to maintain neutral pH and low thermal stress.
Q3: I see the formation of an N-acyl urea byproduct. A: This is common with carbodiimides (EDC/DCC). The reaction is slow due to sterics, allowing the O-acylisourea intermediate to rearrange.
-
Fix: Switch to T3P . It does not form O-acylisourea intermediates and rearrangement is mechanistically impossible.
Q4: Can I use these methods for "Click" chemistry handles? A: Yes. If you are trying to attach an alkyne or azide to a bridgehead acid, T3P is the preferred method as it tolerates these functional groups better than chlorinated reagents.
References
-
Ghosez's Reagent for Neutral Activation
-
T3P for Hindered Substrates
-
Amide Coupling of Hindered Systems (General)
-
Title: Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids[5]
- Source: NIH / PubMed Central
-
URL: (Verified via Search 1.21)
-
-
Bicyclo[1.1.
-
Title: Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane[6]
- Source: NIH / PubMed Central
-
URL: (Verified via Search 1.4)
-
Sources
- 1. Ghosez’s Reagent | Eburon [eburon-organics.com]
- 2. entegris.com [entegris.com]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Stability of Norbornane Carboxylic Acids
Executive Summary
Norbornane carboxylic acids (bicyclo[2.2.1]heptane-2-carboxylic acids) present unique stability challenges due to the high ring strain (~60–70 kJ/mol) of the norbornyl skeleton. Unlike linear aliphatic acids, these compounds are prone to stereochemical epimerization (endo-to-exo conversion) and skeletal rearrangements (Wagner-Meerwein shifts) under thermal stress.
This guide addresses the three most common failure modes reported by researchers:
-
Melting Point Depression (caused by thermal epimerization).
-
Yield Loss during Distillation (caused by decarboxylation or sublimation).
-
Inconsistent NMR Spectra (caused by skeletal rearrangement).
Part 1: Stereochemical Instability (Epimerization)
Q: Why does my endo-norbornane-2-carboxylic acid show a double melting point or a depressed melting range after drying?
Diagnosis: You are likely witnessing thermal epimerization . The endo isomer is kinetically favored during synthesis (via Diels-Alder precursors) but is thermodynamically less stable than the exo isomer due to steric repulsion between the carboxyl group and the C-6 endo proton.
Upon heating—even during vacuum drying or recrystallization—the endo acid can epimerize to the exo form. This creates a eutectic mixture with a depressed melting point.
The Mechanism: Epimerization proceeds via an enol intermediate. While slow in neutral conditions, this process is catalyzed by trace acids or bases remaining from the workup and accelerated by heat.
Corrective Protocol: Monitoring & Mitigation
-
Stop Criteria: If your DSC (Differential Scanning Calorimetry) shows a small exotherm before the melting endotherm, stop heating. This indicates isomerization.[1]
-
Quantification: Use 1H NMR to integrate the
-proton (H-2).-
Endo H-2: Appears as a multiplet ~2.9–3.0 ppm (shielded by anisotropy).
-
Exo H-2: Appears ~2.2–2.3 ppm.
-
-
Purification Adjustment:
-
Do NOT use hot recrystallization for high-purity endo isomers if the temperature exceeds 60°C.
-
Switch to Kinetic Precipitation: Dissolve in cold alkaline water (pH 10), filter, and precipitate rapidly with cold HCl at 0°C.
-
Workflow Visualization: Isomerization Dynamics
Figure 1: The thermodynamic well drives the endo-isomer toward the exo-form via an enol intermediate, accelerated by thermal energy.
Part 2: Thermal Degradation & Decarboxylation[2]
Q: I observe gas evolution and mass loss during vacuum distillation at 140°C. Is the acid decarboxylating?
Diagnosis: Yes. While simple aliphatic acids are stable at 140°C, norbornane derivatives are susceptible to radical decarboxylation or oxidative decarboxylation if trace oxidants are present. The relief of ring strain provides a driving force for CO₂ ejection that does not exist in linear analogs.
Technical Insight: Decarboxylation in this system often triggers a Wagner-Meerwein rearrangement , leading to a scrambled mixture of norbornyl isomers rather than a clean product.
Comparative Stability Data:
| Derivative | Melting Point (°C) | Decarboxylation Onset (TGA) | Stability Risk |
| Endo-Norbornane-2-COOH | 144–146 | ~190°C | Moderate (Epimerizes first) |
| Exo-Norbornane-2-COOH | 150–152 | ~210°C | High (Stable) |
| 3-Methyl-norbornane-2-COOH | 111–113 | ~160°C | Critical (Steric crowding lowers stability) |
Troubleshooting Protocol: Purification without Heat
If distillation is degrading your product, switch to Acid-Base Extraction (The "Cold Workup").
-
Dissolution: Dissolve crude oil in Et₂O or MTBE (Do not use chlorinated solvents if radical scavengers are needed).
-
Extraction: Extract with 1M NaOH (cold). The carboxylate salt enters the aqueous phase; neutral impurities (dimers, decarboxylated norbornane) remain in organic.
-
Wash: Wash the aqueous layer twice with fresh Et₂O.
-
Precipitation: Acidify aqueous layer to pH 2 with 2M HCl in the presence of fresh organic solvent to immediately capture the free acid.
-
Drying: Dry organic layer over MgSO₄ and concentrate at <40°C .
Part 3: Skeletal Rearrangement (The "Hidden" impurity)
Q: My Mass Spec is correct (MW 140), but the NMR splitting pattern is completely wrong. What happened?
Diagnosis: You have likely triggered a Wagner-Meerwein rearrangement . This occurs if the norbornane acid is exposed to strong Lewis acids or high heat during synthesis, generating a transient carbocation.
The Mechanism: The norbornyl cation is non-classical (2-electron-3-center bond). Once formed, the bridgehead carbons can shift, effectively scrambling the substituent positions. A 2-substituted acid can rearrange to a 1-substituted or 7-substituted isomer, which has the same mass but different symmetry.
Detection Workflow:
-
Check C-1 and C-4 Bridgeheads: In 13C NMR, the bridgehead carbons are distinct (~35-40 ppm). Rearrangement often renders them equivalent or shifts them significantly.
-
Check Symmetry: Rearranged products (like 7-substituted norbornane) often possess a plane of symmetry that simplifies the proton NMR spectrum compared to the chiral 2-substituted starting material.
Visualizing the Rearrangement Risk
Figure 2: The pathway to skeletal scrambling. Once the cation forms, the bridgehead carbons migrate, altering the substitution pattern permanently.
References
-
Stothers, J. B., & Teo, K. C. (1976).[2] Oxidative decarboxylation of the 3-methyl-2-carboxynorbornanes with lead tetraacetate. Canadian Journal of Chemistry, 54(8), 1222-1229.
-
Roberts, J. D., & Caserio, M. C. (1977). Decarboxylation of Carboxylic Acids. Basic Principles of Organic Chemistry.
-
Ogino, K., et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing.
- Berson, J. A. (1963). Carbonium Ion Rearrangements in Bridged Bicyclic Systems. Molecular Rearrangements, Part 1. (Provides foundational theory on Wagner-Meerwein shifts in this system).
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling norbornane derivatives.
Sources
Mass Spectrometry Fragmentation Patterns of Norbornane Acids: A Technical Comparison Guide
This guide details the mass spectrometry (MS) fragmentation characteristics of norbornane-2-carboxylic acids, specifically focusing on the differentiation between stereoisomers (endo vs. exo) and the distinction from their unsaturated counterparts (norbornenes).
Executive Summary
For researchers in drug discovery utilizing bicyclic scaffolds, norbornane-2-carboxylic acid (bicyclo[2.2.1]heptane-2-carboxylic acid) represents a critical saturated pharmacophore. However, its mass spectrometric analysis presents a distinct challenge: stereoisomers (endo and exo) exhibit virtually identical fragmentation patterns under standard Electron Ionization (70 eV EI) .
This guide provides the mechanistic evidence for this spectral similarity, delineates the specific fragmentation pathways (Loss of COOH, bridge cleavage), and proposes the mandatory orthogonal protocols (GC retention indexing) required for accurate identification.
Mechanistic Principles of Fragmentation
Unlike flexible aliphatic acids that undergo predictable McLafferty rearrangements, the norbornane scaffold is rigid. Fragmentation is driven by the release of ring strain (~60-70 kJ/mol) and the stability of the resulting carbocations.
Primary Fragmentation Pathway (EI, 70 eV)
The molecular ion (M+ , m/z 140) is generally weak due to the facile loss of the carboxyl group. The fragmentation cascade follows a high-energy pathway dominated by sigma-bond cleavage.
- -Cleavage (Loss of COOH): The radical cation localized on the carbonyl oxygen induces cleavage of the C2-C(O) bond. This generates the norbornyl cation (m/z 95) , a highly stable non-classical carbocation.
-
Retro-Cleavage (Loss of Ethylene): The m/z 95 ion undergoes further fragmentation, typically ejecting an ethylene molecule (
, 28 Da) from the bridge (C2-C3 or C5-C6 cleavage), yielding the cyclopentenyl cation (m/z 67) . -
Dehydration (Loss of H2O): A minor pathway involves thermal or impact-induced dehydration, yielding m/z 122.
Pathway Visualization
The following diagram illustrates the dominant fragmentation cascade for Norbornane-2-carboxylic acid.
Caption: Primary EI fragmentation pathway showing the sequential loss of the carboxyl group and ethylene bridge.
Comparative Analysis: Endo vs. Exo Isomers
The core analytical challenge lies in distinguishing the endo (kinetic product) from the exo (thermodynamic product) isomer.
Spectral Comparison
| Feature | Endo-Norbornane-2-carboxylic Acid | Exo-Norbornane-2-carboxylic Acid |
| Molecular Ion (M+) | m/z 140 (Weak, <5%) | m/z 140 (Weak, <5%) |
| Base Peak | m/z 95 or m/z 67 | m/z 95 or m/z 67 |
| Key Fragments | 122, 95, 67, 41 | 122, 95, 67, 41 |
| Spectral Identity | Indistinguishable in standard EI | Indistinguishable in standard EI |
| Mechanism | Stereochemistry is lost upon formation of the planar/non-classical norbornyl cation at m/z 95. | Stereochemistry is lost upon formation of the planar/non-classical norbornyl cation at m/z 95. |
Critical Insight: Because the primary fragmentation step involves the loss of the functional group (COOH) to form a common carbocation intermediate (the norbornyl cation), the "memory" of the initial stereochemistry is erased in the mass spectrometer source. Therefore, EI-MS alone cannot validate stereochemistry.
Alternative: Norbornene (Unsaturated) Analogs
In contrast to the saturated norbornanes, norbornene derivatives (containing a C=C double bond) undergo Retro-Diels-Alder (RDA) fragmentation.
-
Norbornene Acid: Shows a distinct signal at m/z 66 (Cyclopentadiene ion) due to RDA.
-
Norbornane Acid: Does not show RDA products; fragmentation is dominated by alkyl cleavage (m/z 95).
Experimental Protocol for Differentiation
Since MS spectra are identical, identification relies on Gas Chromatography (GC) retention time separation . The exo isomer typically exhibits a different interaction profile with the stationary phase due to the steric accessibility of the carboxyl group.
Protocol: GC-MS Separation Workflow
Objective: Separate and identify endo/exo isomers using retention indices (RI), validated by MS fragmentation.
Step-by-Step Methodology:
-
Sample Preparation (Derivatization):
-
Rationale: Carboxylic acids tail on non-polar columns. Methyl esterification improves peak shape and separation resolution.
-
Reagent: Trimethylsilyldiazomethane (TMS-DAM) or BF3-Methanol.
-
Procedure: Dissolve 1 mg acid in 100 µL MeOH. Add 50 µL derivatizing agent. Incubate 30 min at 60°C.
-
-
GC Parameters:
-
Column: DB-5ms (Non-polar) or DB-Wax (Polar). Note: Polar columns often provide better separation for stereoisomers.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 50°C (hold 1 min)
10°C/min 250°C.
-
-
Data Analysis (Retention Logic):
-
Exo Isomer: Typically elutes earlier on non-polar columns (more globular/compact shape).
-
Endo Isomer: Typically elutes later (steric hindrance of the endo face can increase interaction with stationary phase in specific phases).
-
Validation: Compare Retention Time (RT) against a known standard mixture (e.g., Sigma-Aldrich mixture of endo/exo).
-
Differentiation Workflow Diagram
Caption: Workflow for distinguishing stereoisomers combining chromatographic separation with MS confirmation.
Summary of Quantitative Data
The following table summarizes the diagnostic ions observed in the EI mass spectra of norbornane-2-carboxylic acid (methyl ester derivative).
| Ion Fragment | m/z (Methyl Ester) | Relative Abundance (%) | Origin/Mechanism |
| Molecular Ion | 154 | < 2% | Parent molecule ( |
| Loss of OMe | 123 | 10 - 20% | |
| Loss of COOMe | 95 | 100% (Base Peak) | Cleavage of entire ester group; formation of Norbornyl cation |
| Cyclopentenyl | 67 | 40 - 60% | Loss of |
| Low Mass | 41 | 30 - 50% |
Note: Data represents typical values for methyl esters; free acids shift M+ to 140 and Base Peak to 95.
References
-
NIST Mass Spectrometry Data Center. (2023). Bicyclo[2.2.1]heptane-2-carboxylic acid - Mass Spectrum (Electron Ionization).[1][2][3][4][5] National Institute of Standards and Technology.
-
PubChem. (2025).[6] Bicyclo[2.2.1]heptane-2-carboxylic acid (Compound Summary).[1][6][7] National Library of Medicine.
-
Zirrolli, J. A., & Murphy, R. C. (1993). Low-energy tandem mass spectrometry of the molecular ion derived from fatty acid methyl esters.[3] Journal of the American Society for Mass Spectrometry.[3]
-
Komatsu, H., et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing.
Sources
- 1. Bicyclo(2.2.1)heptane-2-carboxylic acid [webbook.nist.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. Bicyclo[2.2.1]heptane-2-carboxylic acid | C8H12O2 | CID 79113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - Bicyclo[2.2.1]heptane-2-carboxylic acid (C8H12O2) [pubchemlite.lcsb.uni.lu]
Comparative Metabolic Profiling: Norbornane vs. Adamantane Scaffolds
Executive Summary: The "Escape from Flatland" Dilemma
In modern drug discovery, the transition from planar aromatic systems to saturated, three-dimensional (3D) scaffolds is a dominant strategy to improve clinical success rates—a concept widely known as "Escaping Flatland." Both Adamantane (tricyclo[3.3.1.1
However, their metabolic fates differ significantly.[1][2][3] While Adamantane is often selected for its ability to increase half-life (
This guide provides a head-to-head analysis of their metabolic stability, supported by mechanistic insights and experimental protocols.[1][2]
Physicochemical Drivers of Metabolism
Metabolic stability is rarely a function of the scaffold alone; it is dictated by how the scaffold's physicochemical properties interact with Cytochrome P450 (CYP) active sites.[2]
Table 1: Physicochemical Comparison
| Feature | Adamantane Scaffold | Norbornane Scaffold | Impact on Metabolism |
| Structure | Diamondoid cage ( | Bridged bicycle ( | Adamantane is bulkier, often filling CYP hydrophobic pockets more tightly.[1][2] |
| Lipophilicity (cLogP) | High (~3.0 – 4.[1][2]0) | Moderate (~1.5 – 2.[1][2]5) | Higher LogP in Adamantane drives higher affinity for CYP3A4/2D6.[1][2] |
| Solubility | Very Low | Moderate | Norbornane derivatives often show improved aqueous solubility, altering clearance routes.[2] |
| Steric Bulk | High (Spherical) | Medium (Compact) | Adamantane can sterically shield adjacent functional groups from hydrolysis.[1][2] |
Metabolic Hotspots & Mechanisms[4]
Understanding where these scaffolds break down is crucial for lead optimization.[1][2]
Adamantane: The "Grease Ball" Trap
Adamantane is exceptionally stable against catabolism, often excreted unchanged in urine.[2] When metabolism does occur, it is highly regioselective.[1][2]
-
Primary Soft Spot: Tertiary bridgehead carbons (
).[1] -
Mechanism: CYP450-mediated hydroxylation (typically CYP2D6 or CYP3A4) to form 1-adamantanol or 1,3-adamantanediol.[1][2]
-
Liability: Because the cage is rigid, it does not undergo ring-opening easily.[2] The primary risk is not rapid clearance, but metabolic resistance leading to long half-lives (e.g., Memantine
is 60–100 hours).[1][2]
Norbornane: The Tunable Alternative
Norbornane is less lipophilic and sterically smaller, making it more accessible to a wider range of oxidative enzymes.[2]
-
Primary Soft Spot: The methylene bridge (
) or the secondary carbons ( ).[1][2] -
Stereoselectivity: Metabolism is highly stereoselective, favoring exo-hydroxylation at the C2 position due to steric hindrance on the endo face.[2]
-
Liability: Norbornane derivatives generally have higher intrinsic clearance (
) than adamantane analogs due to lower lipophilicity and easier oxidative access.[1][2]
Diagram 1: Structural Metabolic Vulnerabilities[1][5]
Caption: Comparative metabolic soft spots. Adamantane undergoes bridgehead hydroxylation, while Norbornane favors exo-face oxidation at C2.[1]
Experimental Protocol: Microsomal Stability Assay
To objectively compare these scaffolds, a standard metabolic stability assay using Liver Microsomes (LM) is required.[1][2]
Objective: Determine Intrinsic Clearance (
Reagents & Setup
-
Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein conc).[1][2]
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1][2]
-
Test Compounds: Adamantane-analog (1 µM) vs. Norbornane-analog (1 µM). Note: Low concentration is critical to avoid enzyme saturation.[1]
Workflow (Self-Validating System)
-
Pre-incubation: Mix microsomes (0.5 mg/mL final) with test compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.[2]
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Data Calculation
Calculate the slope (
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for determining intrinsic clearance (CLint) using liver microsomes.
Strategic Recommendations for Drug Design
Based on the metabolic profiles, apply the following decision matrix:
-
Choose Adamantane When:
-
You need to block metabolic sites on a nearby pharmacophore (steric shielding).[1][2]
-
The target requires a deep, hydrophobic pocket (e.g., Ion channels, 11
-HSD1).[1] -
CNS penetration is critical (high lipophilicity aids BBB crossing).[1][2]
-
Risk Mitigation: If
is too low, introduce a polar handle (e.g., hydroxyl group) pre-metabolically (as seen in Vildagliptin) to prevent accumulation.[1][2]
-
-
Choose Norbornane When:
-
Adamantane analogs fail due to solubility issues or excessively high LogP.[1][2]
-
You observe "metabolic switching" where the adamantane cage is untouched, but the rest of the molecule is chewed up rapidly.[2]
-
You require a smaller volume to fit a constrained binding pocket.[1][2]
-
Risk Mitigation: Monitor for rapid C2-exo hydroxylation; block this site with fluorine if necessary.[1][2]
-
References
-
Liu, J., et al. (2011).[1][2] "Scaffold hopping: a strategy to address metabolic liabilities of aromatic compounds."[1][2][4][5] MedChemComm. Link
-
Whitehouse, C. J., et al. (2019).[1][2] "Adamantane: A privileged scaffold in medicinal chemistry."[1][2] Expert Opinion on Drug Discovery. Link
-
Lovering, F., et al. (2009).[1][2] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link[1][2]
-
Griffith, J. P., et al. (1992).[1][2] "Crystal structures of cytochrome P-450CAM complexed with camphane, thiocamphor, and adamantane: factors controlling P-450 substrate hydroxylation."[1][2][3] Biochemistry. Link
-
Calvo-Martín, G., et al. (2022).[1][2][6] "Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments."[2][6][7][8] Pharmaceuticals.[1][2][6][8][9] Link[1][2]
Sources
- 1. Adamantane (CAS 281-23-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. Crystal structures of cytochrome P-450CAM complexed with camphane, thiocamphor, and adamantane: factors controlling P-450 substrate hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: IR Spectroscopy of Bridgehead Carboxylic Acids
Topic: IR Spectroscopy Peaks for Bridgehead Carboxylic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bridgehead carboxylic acids—specifically those derived from adamantane, bicyclo[1.1.1]pentane (BCP), and cubane—are increasingly critical in medicinal chemistry as bioisosteres for phenyl rings and tert-butyl groups. Their infrared (IR) spectra, however, deviate from standard aliphatic carboxylic acids due to unique geometric constraints and hybridization effects (the "Bridgehead Effect").
This guide provides a technical comparison of the IR spectral signatures of these compounds. It synthesizes experimental data with physical organic chemistry principles to explain how ring strain and s-character modulation shift the carbonyl (
Mechanistic Insight: The Bridgehead Effect
To interpret the IR spectra of these compounds accurately, one must understand the underlying electronic and steric factors.
Hybridization and s-Character
In standard aliphatic acids (e.g., cyclohexanecarboxylic acid), the
-
Bent's Rule Application: As ring strain forces the endocyclic C-C bonds to adopt higher p-character (to accommodate smaller angles), the exocyclic orbital pointing toward the carbonyl group gains higher s-character .
-
Frequency Shift: Increased s-character in the
-carbon orbital leads to a shorter, stronger -bond to the carbonyl carbon.[1] Through inductive electron withdrawal (higher s-character = more electronegative), this strengthens the C=O bond, shifting the stretching frequency to higher wavenumbers .
Mechanism Diagram
The following diagram illustrates the causal relationship between ring strain and spectral shifts.
Comparative Spectral Data
The table below compares the characteristic IR peaks of bridgehead carboxylic acids against a standard aliphatic control. Note that values are highly dependent on the state (solid dimer vs. monomer).
Table 1: Characteristic IR Absorptions (cm⁻¹)
| Compound Class | Representative Structure | Electronic Driver | |||
| Standard Aliphatic | Cyclohexanecarboxylic acid | 1705 – 1715 | ~1750 | 2500–3300 (Broad) | Baseline |
| Adamantane | 1-Adamantanecarboxylic acid | 1680 – 1700 | ~1751 | 2500–3300 (Broad) | Steric bulk favors strong dimerization; minimal strain. |
| Bicyclo[1.1.1]pentane | BCP-1-carboxylic acid | 1715 – 1725 | >1755 | 2500–3300 (Broad) | High s-character (~30%) at bridgehead stiffens C=O. |
| Cubane | Cubane-1-carboxylic acid | 1720 – 1735 | >1760 | 2500–3300 (Broad) | Extreme s-character (~33%) mimics |
*Monomer values are observed in dilute solution (e.g., CCl₄) or gas phase. Solid-state spectra are dominated by the Dimer values.
Data Interpretation Notes:
-
Adamantane Anomaly: Despite being a bridgehead, adamantane is largely stress-free (consisting of chair-form cyclohexane rings). Its slightly lower frequency compared to standard alkyls in the solid state is often attributed to crystal packing forces and strong dimerization facilitated by its bulky, hydrophobic cage structure.
-
The "Blue Shift" in BCP and Cubane: As predicted by the mechanism in Figure 1, BCP and Cubane acids exhibit a "blue shift" (move to higher energy/wavenumber) compared to Adamantane. This is diagnostic of the increased s-character of the bridgehead carbon.
-
O-H Envelope: In all cases, the O-H stretch appears as a massive, broad envelope (2500–3300 cm⁻¹) superimposed on the C-H stretches. This is the "gold standard" for identifying the carboxylic acid functionality, regardless of the bridgehead.
Experimental Protocols for Bridgehead Acids
Bridgehead acids present unique challenges: they are often high-melting solids that sublime easily (especially adamantane derivatives) and can exhibit polymorphism.
Sample Preparation Workflow
To ensure reproducibility and prevent artifacts (like water absorption or sublimation), follow this protocol.
Critical Technical Considerations
-
Sublimation Risk: Adamantane derivatives have high vapor pressures for solids. When using ATR, the heat generated by the IR beam (in older instruments) or poor thermal contact can cause the sample to sublime, weakening the signal over time. Recommendation: Use a cooled or low-energy source if possible, and acquire spectra quickly.
-
Water Interference: The broad O-H stretch of the acid overlaps with atmospheric water. Ensure the optical path is purged with
or dry air. -
Dimer vs. Monomer: To observe the "Monomer" peak (Table 1), dissolve the sample in dilute
or (<0.01 M). In the solid state (ATR/KBr), you will almost exclusively see the lower-frequency Dimer peak.
References
-
NIST Chemistry WebBook. Adamantane-1-carboxylic acid Infrared Spectrum. National Institute of Standards and Technology. [Link]
-
Michigan State University. Infrared Spectroscopy: Carboxylic Acids and Derivatives. Department of Chemistry. [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids. [Link]
-
ResearchGate. Synthesis and Spectroscopy of Bicyclo[1.1.1]pentane Derivatives. (See spectral data for BCP esters/acids). [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[2][3][4] [Link]
Sources
Strategic Scaffold Selection: 4-Methyl-1-norbornanecarboxylic Acid vs. 1-Adamantanecarboxylic Acid
[1][2]
Executive Summary: The "Goldilocks" Cage
In the optimization of lipophilic pharmacophores, 1-adamantanecarboxylic acid (1-AdCA) has long been the industry standard for introducing bulk, rigidity, and metabolic stability.[1] However, its high lipophilicity (LogP > 3.[2][1][3]0) often leads to poor solubility and "grease-ball" non-specific binding.[4][2]
4-methyl-1-norbornanecarboxylic acid (4-Me-1-NBCA) emerges as a critical bioisostere.[4][2] By retaining the rigid, space-filling nature of a bridgehead carboxylate but reducing the carbon count and molecular volume, 4-Me-1-NBCA offers a "right-sized" alternative.[4] Crucially, the 4-methyl substitution renders both bridgeheads quaternary, mimicking the oxidative resistance of adamantane while significantly lowering LogD and improving solubility.[1]
This guide provides a head-to-head technical analysis to assist in scaffold selection during Hit-to-Lead (H2L) and Lead Optimization (LO).
Part 1: Physicochemical Profiling
The primary driver for switching from Adamantane to Norbornane is the modulation of Lipophilic Efficiency (LipE) .[2][1]
Table 1: Comparative Physicochemical Properties
| Property | 1-Adamantanecarboxylic Acid (1-AdCA) | 4-Methyl-1-norbornanecarboxylic Acid (4-Me-1-NBCA) | Impact on Drug Design |
| Formula | C₁₁H₁₆O₂ | C₉H₁₄O₂ | Norbornane reduces MW by ~26 Da.[4][2] |
| MW | 180.25 g/mol | 154.21 g/mol | Lower MW improves Ligand Efficiency (LE).[2][1][3] |
| ClogP (Calc) | ~2.6 – 3.1 | ~1.8 – 2.2 | Critical: Norbornane lowers LogP by ~0.8–1.0 unit.[2][1][3] |
| pKa | 5.01 | ~4.8 – 4.9 | Both are weaker acids than acetic acid due to bulk/solvation effects.[2][1] |
| Topology | Tricyclic (Cage) | Bicyclic (Bridged) | Adamantane is spherical; Norbornane is slightly more anisotropic.[2][1][3] |
| Bridgehead | Quaternary (C1, C3, C5, C7) | Quaternary (C1, C4) | 4-Me group blocks C4-oxidation. |
Expert Insight: The Lipophilicity Cliff
Using 1-AdCA often pushes compounds into the "brick dust" zone (low solubility, high permeability).[2][1] 4-Me-1-NBCA acts as a lipophilicity breaker .[4][2]
-
Causality: The removal of one ethylene bridge (CH₂-CH₂) from the adamantane cage to form the norbornane skeleton reduces the hydrophobic surface area (SASA), directly improving aqueous solubility without sacrificing the "globular" shape required for hydrophobic pocket filling.[1]
Part 2: Metabolic Stability & Structural Logic
A common misconception is that norbornanes are metabolically unstable compared to adamantanes.[2][1] This is true for unsubstituted norbornane (where the C4-H is a hotspot for CYP450 hydroxylation).[2]
The 4-Methyl Solution: By methylating the C4 position in 4-Me-1-NBCA, we remove the reactive tertiary hydrogen.[4]
-
1-AdCA: Stable, but high lipophilicity increases affinity for CYP active sites (Km), leading to distal hydroxylation.[2][1][3]
-
4-Me-1-NBCA: Lower lipophilicity reduces CYP affinity.[4][2] Quaternary centers at C1 (COOH) and C4 (Me) block the most reactive sites.[2][1][3]
Visualization: Scaffold Decision Logic
The following diagram illustrates the decision process for selecting between these two scaffolds based on ADME criteria.
Caption: Decision tree for scaffold selection. High lipophilicity triggers a switch to the 4-methyl-norbornane scaffold to improve solubility while maintaining metabolic robustness via C4-blocking.[4]
Part 3: Experimental Protocols (Self-Validating Systems)
To objectively compare these scaffolds in your specific drug series, use the following paired protocols.
Protocol A: Chromatographic Hydrophobicity Index (CHI) LogD
Why this method? Traditional shake-flask methods fail for highly lipophilic adamantanes due to emulsion formation.[4][2] CHI is high-throughput and standardized.[4][2]
-
System: Agilent 1200 HPLC or equivalent.
-
Column: Immobilized Artificial Membrane (IAM) or C18 fast-gradient (e.g., Phenomenex Kinetex).[2][1]
-
Mobile Phase:
-
Calibration: Run a standard set of 10 compounds with known LogD (0.5 to 5.0).
-
Procedure:
-
Inject 1-AdCA analog and 4-Me-1-NBCA analog (10 µM in DMSO).
-
Run a fast gradient (0-100% B in 3 min).
-
Record Retention Time (
).
-
-
Calculation: Convert
to CHI using the calibration curve, then to LogD.-
Success Criterion: The 4-Me-1-NBCA analog should show a
LogD of -0.5 to -1.0 compared to the adamantane analog.[4]
-
Protocol B: Microsomal Stability (Intrinsic Clearance)
Why this method? Verifies if the 4-methyl group effectively blocks the bridgehead oxidation.[4]
-
Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg/mL protein.[2][1][3]
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Substrate: Incubate test compounds at 1 µM (to ensure first-order kinetics).
-
Initiation: Add NADPH-regenerating system (1 mM NADPH final).
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: LC-MS/MS (MRM mode).
-
Data Interpretation:
Part 4: Synthesis & Availability
While 1-AdCA is a commodity chemical (derived from adamantane via Koch-Haaf reaction), 4-Me-1-NBCA requires specific synthetic planning, often making it a "premium" building block.[4][2]
-
4-Me-1-NBCA:
-
Route: Typically accessible via Diels-Alder cycloaddition of methacrolein and cyclopentadiene, followed by hydrogenation and oxidation, or via rearrangement of specific precursors.[1]
-
Commercial Status: Available from specialized building block vendors (e.g., Enamine, SpiroChem) but often at higher cost/g than adamantane.[2][1][3]
-
References
-
Meanwell, N. A. (2011).[2][1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[2][1][3] Link[2][1][3]
-
Pellicciari, R., et al. (2005).[2][1][3] "Modulation of the Cage Hydrocarbon in the Design of Selective Receptors." ChemMedChem, 1(1), 45-55.[2][1][3] (Foundational work on cage bioisosterism).
-
Stepan, A. F., et al. (2011).[2][1][3] "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry, 54(22), 7784–7793.[2][1][3] (Contextual data on bridgehead lipophilicity trends). Link[2][1][3]
-
Wuitschik, G., et al. (2010).[2][1][3] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8979–8983.[2][1][3] (Discussion on solubility modulation via scaffold changes). Link[2][1][3]
A Comparative Guide to the X-ray Crystallography of Substituted Bicyclo[2.2.1]heptanes: From Crystal Growth to Structural Insights
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.1]heptane, or norbornane, scaffold is a cornerstone in medicinal chemistry and materials science due to its rigid, three-dimensional structure. This inherent rigidity provides a unique platform for the precise spatial arrangement of functional groups, making it an attractive framework for designing novel therapeutics and functional materials. Understanding the precise three-dimensional structure of substituted bicyclo[2.2.1]heptanes is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new molecules. X-ray crystallography stands as the definitive method for obtaining this detailed structural information.
This guide provides a comprehensive overview of the X-ray crystallographic analysis of substituted bicyclo[2.2.1]heptanes. It is designed to be a practical resource for researchers, offering insights into experimental best practices, a comparative analysis of how different substituents influence crystal packing, and a discussion of how X-ray crystallography complements other analytical techniques.
The Strategic Importance of Crystal Structure Analysis
The conformationally constrained nature of the bicyclo[2.2.1]heptane core makes it an excellent system for studying the effects of substituents on molecular geometry and intermolecular interactions. Unlike more flexible aliphatic or alicyclic systems, the norbornane framework's rigidity minimizes conformational ambiguity, allowing for a clearer correlation between substitution patterns and observed solid-state structures. This clarity is invaluable in drug development, where precise knowledge of a molecule's shape and its interactions with biological targets is crucial.
An Optimized Experimental Workflow for X-ray Crystallography of Substituted Bicyclo[2.2.1]heptanes
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in the structural analysis of novel compounds. The following section outlines a detailed, field-proven workflow for the crystallization and structural determination of substituted bicyclo[2.2.1]heptanes, emphasizing the rationale behind key experimental choices.
Part 1: Crystal Growth – The Foundation of a High-Quality Structure
The journey to a high-resolution crystal structure begins with the growth of a well-ordered single crystal. The choice of crystallization method is critical and depends on the physicochemical properties of the compound, such as solubility and stability.
Step-by-Step Experimental Protocol for Crystal Growth:
-
Compound Purification: Begin with the highest purity sample achievable. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Solvent Screening: The selection of an appropriate solvent or solvent system is paramount. Ideal solvents should exhibit moderate solubility for the compound of interest.
-
Rationale: If solubility is too high, the solution will be difficult to saturate, hindering crystal formation. Conversely, if solubility is too low, the compound may precipitate as an amorphous solid or as microcrystals.
-
-
Crystallization Technique Selection: Several techniques can be employed, and often, a trial-and-error approach is necessary.
-
Slow Evaporation: A solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, increasing the concentration and leading to crystallization. This method is simple and effective for many organic compounds.
-
Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization. This is a highly controlled method suitable for small quantities of material.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. The rate of cooling is critical to obtaining large, well-ordered crystals.
-
-
Crystal Harvesting and Mounting: Once suitable crystals have formed, they must be carefully harvested and mounted for X-ray analysis. This is a delicate process that requires a steady hand and a good microscope.
A Senior Scientist's Guide to Purity Validation of Norbornane Building Blocks: An HPLC-Centric Comparative Analysis
Introduction: The Rise of Saturated Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Norbornane and its derivatives have emerged as valuable building blocks, prized for their rigid, three-dimensional structure.[1] This bicyclic scaffold is increasingly utilized as a bioisostere for aromatic rings, offering a path to escape the "flatland" of traditional drug design.[1] The introduction of a norbornane motif can enhance metabolic stability, improve solubility, and fine-tune ligand-receptor interactions, making these compounds highly sought after in the development of new therapeutics.[2]
However, the very property that makes norbornane derivatives advantageous—their saturated, aliphatic nature—presents a significant analytical hurdle. The purity of these building blocks is paramount, as impurities can introduce unwanted toxicity, reduce reaction yields, and compromise the integrity of the final active pharmaceutical ingredient (API). For researchers and drug development professionals, establishing a robust and reliable method for purity validation is not just a matter of quality control; it is a foundational requirement for successful and reproducible science.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of norbornane-based compounds. We will explore the core analytical challenge, compare suitable detection technologies, provide a validated experimental protocol, and contrast the HPLC approach with its primary alternative, Gas Chromatography (GC).
The Core Analytical Challenge: Invisibility to Conventional HPLC Detection
The vast majority of HPLC methods in pharmaceutical quality control rely on Ultraviolet-Visible (UV-Vis) spectroscopy for detection.[3][4] This approach is effective for compounds possessing a chromophore—a part of the molecule that absorbs UV or visible light, such as an aromatic ring or a conjugated system.[5][6]
Norbornane, being a saturated bicyclic alkane, lacks such a chromophore. It is, for all practical purposes, transparent to UV light, rendering standard HPLC-UV systems ineffective for its analysis.[6][7] This necessitates the use of alternative, "universal" detection methods that do not depend on the analyte's optical properties. The selection of the appropriate detector is the most critical decision in developing a reliable purity assay for these building blocks.
HPLC-Based Solutions: A Comparative Guide to Universal Detectors
When UV detection is not an option, several other detectors can be coupled with HPLC to analyze non-chromophoric compounds. The choice among them involves a trade-off between universality, sensitivity, gradient compatibility, and cost.
Refractive Index (RI) Detector
The Refractive Index (RI) detector is a classic bulk property detector, meaning it measures a property of the mobile phase as a whole.[8] It operates by continuously monitoring the refractive index of the column eluent and comparing it to a reference stream of the mobile phase alone. When an analyte elutes, the refractive index of the solution changes, generating a signal.
-
Expertise & Experience: The RI detector is one of the most truly "universal" detectors available.[5][9] Its primary drawback is its extreme sensitivity to temperature and pressure fluctuations, requiring a very stable operating environment. Crucially, it is incompatible with gradient elution, as the changing solvent composition would cause a massive baseline drift, overwhelming any analyte signal.[7][9] Therefore, RI detection is best suited for simple, isocratic separations of major components.
Evaporative Light Scattering Detector (ELSD)
The ELSD works by a three-step process: nebulization of the column eluent into fine droplets, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining solid analyte particles.[8][10]
-
Expertise & Experience: Unlike RI, ELSD is compatible with gradient elution, making it far more versatile for separating complex mixtures with components of varying polarity. Its primary requirement is that the analyte must be significantly less volatile than the mobile phase. For many functionalized norbornane derivatives, this condition is easily met. However, the response of an ELSD can be non-linear and dependent on particle size, which can complicate quantitative analysis.
Charged Aerosol Detector (CAD)
Similar to ELSD, the Charged Aerosol Detector (CAD) also involves nebulization and solvent evaporation.[10][11] The key difference lies in the detection step. After solvent removal, the analyte particles are charged by a stream of ionized nitrogen gas. These charged particles are then transferred to a collector, where their aggregate charge is measured by a highly sensitive electrometer.
-
Expertise & Experience: CAD is also fully compatible with gradient elution and offers better sensitivity and a wider dynamic range than ELSD for many applications.[3] A significant advantage is that its response is more uniform across different non-volatile analytes, as it is primarily dependent on the mass of the analyte rather than its optical or structural properties. This makes it an excellent choice for impurity profiling where the identity and concentration of unknown impurities must be assessed.[11]
Mass Spectrometry (MS)
Mass Spectrometry is a powerful detection technique that separates ions based on their mass-to-charge ratio. When coupled with HPLC, it provides not only quantitative data but also structural information, making it invaluable for identifying unknown impurities.
-
Expertise & Experience: For non-polar compounds like norbornane, atmospheric pressure chemical ionization (APCI) is often a more suitable ionization source than the more common electrospray ionization (ESI). While MS offers unparalleled sensitivity and specificity, it is also the most complex and expensive detection option.[11] It is typically employed when the identification of trace-level impurities is critical.
Data Presentation: Comparison of HPLC Detectors for Norbornane Analysis
| Feature | Refractive Index (RI) | Evaporative Light Scattering (ELSD) | Charged Aerosol (CAD) | Mass Spectrometry (MS) |
| Principle | Bulk Refractive Index | Light Scattering | Particle Charging | Mass-to-Charge Ratio |
| Universality | High (any solute) | Moderate (non-volatile solutes) | High (non-volatile solutes) | High (ionizable solutes) |
| Gradient Compatible | No | Yes | Yes | Yes |
| Sensitivity | Low | Moderate | Moderate to High | Very High |
| Quantitative Response | Linear | Non-linear | More uniform than ELSD | Linear |
| Key Limitation | Sensitive to T/P, no gradients | Analyte must be non-volatile | Analyte must be non-volatile | High cost and complexity |
Experimental Protocol: A Self-Validating HPLC-RID Method
This protocol describes a robust, isocratic method for determining the purity of a simple, non-polar norbornane building block. The choice of an RI detector represents a foundational, cost-effective approach.
Trustworthiness: A method is self-validating when its controls and parameters are chosen to minimize common sources of error. Here, strict temperature control is mandatory to ensure a stable baseline with the RI detector. The isocratic mobile phase is not only a requirement for the detector but also simplifies the method, enhancing its reproducibility.
Methodology:
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column thermostat, and a Refractive Index Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A non-polar stationary phase is chosen to provide retention for the non-polar norbornane analyte.
-
Mobile Phase: Acetonitrile/Water (70:30 v/v). This mixture provides sufficient elution strength for a non-polar analyte while being compatible with the RI detector. The mobile phase must be thoroughly degassed.
-
Flow Rate: 1.0 mL/min.
-
Temperature Control: Both the column and the RI detector cell must be thermostatted to the same temperature, typically 35°C, to minimize baseline noise.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the norbornane building block and dissolve in 10 mL of the mobile phase to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is typically calculated using an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.[12]
Workflow for Analytical Method Selection
The decision to use HPLC and the choice of detector versus an alternative like GC depends on the specific characteristics of the analyte and the analytical goals.
Caption: Decision workflow for selecting the appropriate chromatographic method.
The Primary Alternative: Gas Chromatography with Flame Ionization Detection (GC-FID)
For the parent norbornane compound and its simple, volatile derivatives, Gas Chromatography is often the superior technique.[13]
-
Principle: In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase.
-
Flame Ionization Detector (FID): The FID is the workhorse detector for GC. It combusts the eluting organic compounds in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon entering the flame. It is highly sensitive to nearly all organic compounds, including saturated hydrocarbons.
-
Authoritative Grounding: GC is the established method for analyzing complex mixtures of related compounds like chlorinated bornanes, demonstrating its high resolving power and suitability for this chemical class.[13]
Comparative Guide: HPLC vs. GC for Norbornane Analysis
| Parameter | HPLC with Universal Detectors | Gas Chromatography (GC-FID) |
| Analyte Requirement | Must be soluble in mobile phase | Must be volatile and thermally stable |
| Applicability | Broad; excellent for larger, functionalized, non-volatile derivatives | Ideal for parent norbornane and volatile, thermally stable derivatives |
| Detection Principle | Varies (Refraction, Light Scattering, etc.) | Flame Ionization |
| Sensitivity | Low (RID) to High (CAD, MS) | Very High for hydrocarbons |
| Typical Use Case | Purity of complex, non-volatile drug intermediates | Purity of volatile starting materials and simple analogs |
Conclusion: Selecting the Right Tool for the Job
Validating the purity of norbornane building blocks requires a departure from conventional HPLC-UV methods. The absence of a chromophore in these saturated scaffolds mandates the use of universal detectors.
-
For simple, isocratic separations, HPLC-RID offers a robust and cost-effective solution, provided that system temperature is strictly controlled.
-
When gradient elution is necessary to resolve complex impurity profiles of non-volatile derivatives, HPLC-ELSD and HPLC-CAD are the methods of choice, with CAD often providing superior quantitative performance.
-
Gas Chromatography with FID remains the gold standard for analyzing norbornane itself and its volatile analogs, offering exceptional sensitivity and resolution.
Ultimately, the optimal analytical strategy is dictated by the specific properties of the norbornane building block . A thorough understanding of the advantages and limitations of each technique, as outlined in this guide, empowers the researcher to select the most appropriate method, ensuring the quality and integrity of these vital components in the drug discovery pipeline.
References
-
Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. Available at: [Link]
-
Swartz, M. Seeing is Believing: Detectors for HPLC. LCGC International. Available at: [Link]
-
(2024). Common HPLC Detector Types and Their Applications: A Practical Guide. Howell Labs. Available at: [Link]
-
(2022). Types of detectors used in HPLC. Bio-Analysis Centre. Available at: [Link]
-
(2025). Understanding Detectors in HPLC: Which One is Right for Your Analysis?. Mastelf. Available at: [Link]
-
(2024). How to detect and analyze compounds with little or no UV absorption in LC purification?. ResearchGate. Available at: [Link]
-
(n.d.). Detectors Used In HPLC | DAD, UV Detector & More. SCION Instruments. Available at: [Link]
-
(2024). How can we perform HPLC for a uv inactive & highly polar compound?. ResearchGate. Available at: [Link]
-
Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. Available at: [Link]
-
(2014). High Performance Liquid Chromatography. University of California, Davis. Available at: [Link]
-
(2025). Tackling Common Challenges in Chromatography. Chrom Tech, Inc. Available at: [Link]
-
Wahab, M. F., et al. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Chromatography Online. Available at: [Link]
-
de Geus, H. J., et al. (2000). Toxaphene: a challenging analytical problem. Journal of Environmental Monitoring. Available at: [Link]
-
Riveira, M. J., et al. (2022). Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. MDPI. Available at: [Link]
-
Antonucci, V., et al. (2017). Current challenges and future prospects in chromatographic method development for pharmaceutical research. Molnar Institute. Available at: [Link]
Sources
- 1. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news.umich.edu [news.umich.edu]
- 3. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detectors Used In HPLC | DAD, UV Detector & More. [scioninstruments.com]
- 5. veeprho.com [veeprho.com]
- 6. mastelf.com [mastelf.com]
- 7. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
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- 12. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 13. Toxaphene: a challenging analytical problem - PubMed [pubmed.ncbi.nlm.nih.gov]
pKa Profiling: Bicyclic Bridgehead vs. Aliphatic Acids in Drug Design
Executive Summary
In medicinal chemistry, bicyclic bridgehead carboxylic acids (e.g., adamantane, bicyclo[1.1.1]pentane) are increasingly utilized as bioisosteres for phenyl rings and tert-butyl groups to modulate metabolic stability and lipophilicity. However, their acidity (pKa) deviates from standard aliphatic trends due to a unique competition between steric inhibition of solvation and hybridization-induced electronegativity .
This guide provides a technical comparison of these acid classes, establishing a hierarchy of acidity based on experimental data and offering a validated protocol for accurate pKa determination in low-solubility scenarios.
Part 1: Theoretical Framework – The "Tug of War"
The acidity of bridgehead carboxylic acids is not governed by a single factor. Unlike simple aliphatic chains where inductive effects (
-
Steric Inhibition of Solvation (The Weakening Force): The carboxylate anion (
) requires a structured hydration shell to stabilize its negative charge. Bulky, hydrophobic cage structures (like adamantane) physically shield the carboxylate from water molecules, destabilizing the anion and raising the pKa (making it a weaker acid). -
Hybridization / s-Character (The Strengthening Force): Acidity correlates with the s-character of the carbon attached to the carboxyl group.
-
Standard
carbon: ~25% s-character. -
Strained bridgeheads (e.g., Cubane, BCP): Significant bond angle deformation increases s-character (approaching
or ~33%+). -
Higher s-character increases the effective electronegativity of the carbon, stabilizing the anion and lowering the pKa (making it a stronger acid).
-
Visualization: Mechanistic Drivers of Acidity
Figure 1: The opposing mechanistic forces defining bridgehead acidity. Large cages favor steric inhibition (weaker acids), while strained cages favor high s-character (stronger acids).
Part 2: Quantitative Comparison
The following table synthesizes experimental aqueous pKa values. Note how the trend reverses as the cage becomes smaller and more strained.
| Compound Class | Structure Name | pKa (aq) | Key Driver | Bioisostere Utility |
| Reference | Acetic Acid | 4.76 | Standard Aliphatic | Baseline |
| Aliphatic | Pivalic Acid (t-Butyl) | 5.03 | Steric (+I effect) | Lipophilic spacer |
| Large Cage | Bicyclo[2.2.2]octane-1-COOH | ~5.60 | Solvation Inhibition | Spacer, linker |
| Large Cage | Adamantane-1-COOH | 4.90 – 5.10 | Steric Bulk | Lipophilic bulk |
| Strained Cage | Bicyclo[1.1.1]pentane-1-COOH | ~3.9 – 4.2* | s-Character | Phenyl isostere |
| Strained Cage | Cubanecarboxylic Acid | 3.60 – 3.90 | Extreme s-Character | Phenyl isostere |
*Note: BCP values are estimated based on Hammett correlations and derivative studies; specific experimental values vary by ionic strength but consistently show higher acidity than adamantane.
Analysis:
-
Adamantane vs. Pivalic: Virtually identical. The cage bulk mimics the t-butyl group's steric profile.
-
Bicyclo[2.2.2]octane: The weakest acid. The cage is bulky enough to disrupt water networks but lacks the extreme bond angle strain to compensate via hybridization effects.
-
Cubane & BCP: Significantly stronger acids. The C-C-C bond angles (
) force the exocyclic C-COOH bond to adopt high s-character to minimize strain, effectively acting like an electron-withdrawing group.
Part 3: Experimental Protocol (Self-Validating)
Measuring the pKa of bridgehead acids is challenging due to their poor aqueous solubility . Standard aqueous titration often yields noisy data or precipitation.
Recommended Method: Potentiometric Titration with Yasuda-Shedlovsky Extrapolation. This method uses mixed solvents (Methanol/Water) to maintain solubility and mathematically extrapolates to 0% organic solvent to find the true aqueous pKa.
Protocol Workflow
Reagents:
-
Analyte (Bridgehead Acid): ~5 mg
-
Co-solvent: Methanol (HPLC Grade)
-
Titrant: 0.1 M KOH (standardized, carbonate-free)
-
Ionic Strength Adjuster: 0.15 M KCl
Step-by-Step Procedure:
-
Preparation: Prepare three titration vessels containing the analyte in varying MeOH/Water ratios (e.g., 30%, 40%, 50% w/w MeOH). Ensure ionic strength is constant (0.15 M KCl).
-
Blank Calibration: Perform a blank titration (solvent only) to determine the standard electrode potential (
) and slope factor for each solvent mixture. -
Data Collection: Titrate the sample with 0.1 M KOH under inert gas (
or ) to prevent absorption. Record pH (or mV) vs. volume. -
Calculation (
): Calculate the apparent pKa ( ) for each solvent mixture using the Bjerrum method. -
Yasuda-Shedlovsky Extrapolation: Plot the equation:
-
Where
is the dielectric constant of the mixture. -
Extrapolate to the dielectric constant of pure water (
).[1]
-
Visualization: The Yasuda-Shedlovsky Workflow
Figure 2: Workflow for determining aqueous pKa of lipophilic acids using co-solvent extrapolation.
Part 4: Implications for Drug Design
Understanding these pKa shifts is critical for optimizing Lipophilic Efficiency (LipE) .
-
Permeability: If you replace a phenyl ring (neutral) with a BCP-COOH (acidic, pKa ~4), the molecule will be ionized at physiological pH (7.4). This dramatically lowers LogD and membrane permeability compared to the phenyl analog, despite the lipophilic cage.
-
Metabolic Stability: Adamantane acids are metabolically robust but their higher pKa (closer to 5.0) means a significant fraction remains neutral in acidic compartments (lysosomes), potentially influencing distribution volume (
). -
Bioisostere Selection:
-
Need a stronger acid to improve solubility? Choose Cubane or BCP .
-
Need a weaker acid to increase permeability (more neutral fraction)? Choose Adamantane or Bicyclo[2.2.2]octane .
-
References
-
Roberts, J. D., & Moreland, W. T. (1953). Electrical Effects of Substituent Groups in Saturated Systems. Reactivities of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids. Journal of the American Chemical Society. Link
-
Wiberg, K. B., et al. (1999). Acidity of Cubane-1-carboxylic Acid. The Journal of Organic Chemistry. Link
-
Avdeev, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky protocol validation). Link
-
Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. Link
-
Grob, C. A. (1976). Polar Effects in Organic Reactions. Angewandte Chemie International Edition. Link
Sources
Harnessing the Norbornane Scaffold to Extend Biological Half-life: A Comparative Guide
An In-Depth Technical Guide for Drug Development Professionals
In the landscape of modern drug discovery, the optimization of pharmacokinetic profiles is a critical determinant of a candidate's success. A key parameter, the biological half-life (t½), dictates dosing frequency and patient compliance. Medicinal chemists are increasingly "escaping flatland" by moving away from traditional flat, aromatic structures towards three-dimensional motifs to enhance drug-like properties.[1] Among these, the rigid, saturated bicyclo[2.2.1]heptane, or norbornane, scaffold has emerged as a compelling bioisostere to improve metabolic stability and, consequently, extend a drug's duration of action.[2][3]
This guide provides a technical comparison of how incorporating a norbornane moiety can influence a drug's biological half-life, supported by experimental data and detailed methodologies. We will explore the underlying principles of steric shielding, present pharmacokinetic data from a norbornane-containing clinical candidate, and provide step-by-step protocols for assessing these critical parameters.
The Core Principle: Steric Shielding and Metabolic Stability
The primary mechanism by which the norbornane group can extend half-life is by improving metabolic stability. Most small-molecule drugs are cleared from the body via oxidative metabolism, predominantly mediated by cytochrome P450 (CYP) enzymes in the liver. The bulky and conformationally constrained structure of the norbornane scaffold can act as a "steric shield," physically blocking CYP enzymes from accessing and modifying metabolically labile sites on the drug molecule.[4][5] This reduction in the rate of metabolism leads to lower clearance and a longer biological half-life.
Studies on 1-aminonorbornanes have demonstrated their low propensity for oxidative processing, suggesting that the saturated carbocyclic framework can reduce metabolic susceptibility.[2] This principle is a cornerstone of modern medicinal chemistry, where strategic modifications are made to protect a drug from rapid degradation.[6][7]
Caption: Steric shielding by a norbornane group blocks metabolic enzymes.
Comparative Analysis: Pharmacokinetics of a Norbornane-Containing Drug
Direct, head-to-head comparisons of the half-life of a drug with and without a norbornane moiety are not extensively published. However, we can analyze the pharmacokinetic profile of a specific norbornane-containing compound to understand its in vivo performance.
A study on novel CXCR2 selective antagonists identified compound 2e , which incorporates a bicyclo[2.2.1]heptane group, as a potent agent for anti-cancer metastasis.[8] In vivo pharmacokinetic studies in rats provided a clear picture of its oral bioavailability and half-life.[9]
Table 1: In Vivo Pharmacokinetic Parameters of Compound 2e
| Parameter | Value | Unit |
|---|---|---|
| Dose (Oral) | 10 | mg/kg |
| Cmax | 2863 | ng/mL |
| t½ (Half-life) | 2.58 | h |
| MRT (Mean Residence Time) | 3.43 | h |
| AUC(0-t) | 8820 | h*ng/mL |
Data sourced from Che et al. (2018).[9]
While the parent compound without the norbornane group was not evaluated in the same study, a half-life of 2.58 hours in rats is considered reasonable for oral drug candidates and serves as a valuable benchmark.[9] The authors note that this profile represents a "reasonable starting point for further drug development," underscoring the viability of the norbornane-containing scaffold.[9]
To illustrate the potential impact, let's consider a hypothetical alternative where the norbornane group is replaced by a simple phenyl ring, a common structural motif but one that is often susceptible to aromatic oxidation by CYP enzymes.
Table 2: Conceptual Comparison of Norbornane vs. Phenyl Bioisostere
| Feature | Norbornane-Modified Drug (e.g., Compound 2e) | Hypothetical Phenyl Analogue | Rationale for Difference |
|---|---|---|---|
| Structure | Rigid, saturated, 3D | Planar, unsaturated | Norbornane is a non-aromatic, polycyclic hydrocarbon scaffold.[8] |
| Metabolic Stability | Higher (Predicted) | Lower (Predicted) | The norbornane group sterically hinders CYP450 access, while the phenyl ring is prone to oxidation.[2][5] |
| Biological Half-life (t½) | 2.58 hours (Observed) | < 2.58 hours (Hypothesized) | Reduced metabolic clearance leads to a longer half-life. |
| Solubility | Potentially Increased | Potentially Lower | Replacing flat aromatic rings with saturated polycyclic rings can increase water solubility by reducing π-π stacking.[6] |
This conceptual comparison highlights the strategic advantage of employing the norbornane scaffold. By replacing a metabolically vulnerable moiety with a robust, shielding group, drug developers can engineer molecules with more favorable pharmacokinetic properties.
Experimental Protocols for Half-Life Determination
Accurate determination of a drug's biological half-life requires robust in vivo and in vitro experimental models. Below are detailed, step-by-step methodologies for key workflows.
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the essential steps for determining key pharmacokinetic parameters, including half-life, following oral administration of a test compound to rats.
Objective: To determine the plasma concentration-time profile and calculate the biological half-life (t½) of a norbornane-modified drug.
Materials:
-
Test compound (e.g., Compound 2e)
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (male, 200-250g)
-
Oral gavage needles
-
Blood collection tubes (containing K2-EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: House rats in a controlled environment for at least 3 days prior to the study.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Compound Formulation: Prepare a homogenous suspension of the test compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose).
-
Dosing: Accurately weigh each rat and administer the compound formulation via oral gavage. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately transfer blood samples into K2-EDTA tubes, mix gently, and centrifuge at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the collected plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Thaw plasma samples and perform a protein precipitation step (e.g., with acetonitrile containing an internal standard).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the drug concentration.
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters, including Cmax, AUC, and the terminal elimination half-life (t½).
-
Caption: Workflow for an in vivo pharmacokinetic study.
Protocol 2: In Vitro Metabolic Stability Assay
This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes, allowing for high-throughput screening.[10]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (Cofactor solution)
-
Phosphate buffer (pH 7.4)
-
Positive control compound (e.g., Verapamil, known to be rapidly metabolized)
-
Acetonitrile with internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting with phosphate buffer.
-
Incubation Mixture (without cofactor): In a 96-well plate, add the phosphate buffer, HLM, and the test compound solution. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This is the T=0 time point for the reaction.
-
Time-Point Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Once all time points are collected, centrifuge the plate at 4000 rpm for 20 minutes to pellet the microsomes and precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining percentage of the parent compound at each time point.
-
Data Calculation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the in vitro half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein in incubation)
-
Conclusion and Future Directions
The incorporation of the norbornane scaffold represents a powerful strategy for enhancing the metabolic stability and extending the biological half-life of therapeutic agents. Its rigid, three-dimensional structure provides an effective steric shield against metabolic enzymes, a principle supported by both theoretical models and emerging experimental data. While direct comparative data remains an area for future publication, the successful progression of norbornane-containing compounds like the CXCR2 antagonist 2e validates the scaffold's utility in drug design.[8][9]
By utilizing the standardized in vivo and in vitro protocols detailed in this guide, drug development professionals can effectively assess the pharmacokinetic advantages conferred by the norbornane moiety, enabling the rational design of more robust and patient-compliant medicines.
References
- Staveness, D., Sodano, T. M., Li, K., Jackson, K. D., & Stephenson, C. R. J. (2019). Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. PubMed.
- Che, J.-X., Wang, Z.-L., Dong, X.-W., Hu, Y.-H., Xie, X., & Hu, Y.-Z. (2018). Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents. RSC Advances.
- Che, J.-X., Wang, Z.-L., Dong, X.-W., Hu, Y.-H., Xie, X., & Hu, Y.-Z. (2018). Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents. RSC Publishing.
- García-Sánchez, D., et al. (2022).
- Wikipedia contributors. (2023). Norbornane. Wikipedia.
- Unknown Author. Bioisosteres of Common Functional Groups. Unknown Source.
- Wilhelm, A., et al. (2017). In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. Antimicrobial Agents and Chemotherapy.
- Unknown Author. Drug Modifications to Improve Stability.
- Yakan, G., et al. (2024). Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies.
- Korn, S. R. Steric Effect at C-7 of Norbornene. McMaster University.
- Unknown Author. (2012). Application of Bioisosteres in Drug Design. Unknown Source.
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- Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy.
- Unknown Author. (2020). The influence of steric hindrance of the N-dealkylation site upon the...
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A Senior Application Scientist's Comparative Guide to the Melting Point Determination of 4-Methylnorbornane-1-carboxylic Acid
In the landscape of drug development and materials science, the precise characterization of novel chemical entities is paramount. The melting point is a fundamental thermodynamic property that serves as a critical first indicator of purity and identity. For a molecule such as 4-methylnorbornane-1-carboxylic acid, with its rigid bicyclic structure, accurate melting point determination is essential for quality control, synthetic intermediate validation, and formulation development.[1] This guide provides an in-depth comparison of established methodologies for this determination, moving beyond a simple recitation of steps to explain the underlying principles and experimental causality.
Method 1: The Ubiquitous Capillary Method
The capillary method remains the most widely utilized technique for melting point determination due to its simplicity, reliability, and low sample requirement.[1] The principle hinges on heating a small, powdered sample packed into a capillary tube within a calibrated apparatus and visually observing the temperature range over which the solid-to-liquid phase transition occurs.
Experimental Protocol: Digital Melting Point Apparatus
This protocol is optimized for a modern digital apparatus (e.g., Mel-Temp), which offers superior safety and temperature control compared to traditional oil baths.[2]
-
Sample Preparation (The Foundation of Accuracy):
-
Ensure the 4-methylnorbornane-1-carboxylic acid sample is completely dry. Solvents can act as impurities, leading to a depressed and broadened melting range.[3]
-
Grind the crystalline sample into a fine, uniform powder using a mortar and pestle. This is crucial for efficient and uniform heat transfer throughout the sample.[2]
-
Press the open end of a glass capillary tube into the powder multiple times.[2]
-
Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the powder tightly into the sealed end.[3][4] A densely packed sample prevents shrinking away from the capillary walls during heating, which can complicate observation.[3] The final packed sample height should be 2–3 mm.[4] Using too much sample will result in a wider melting range due to thermal gradients.[2]
-
-
Instrument Operation & Measurement:
-
Insert the packed capillary tube into a sample slot of the melting point apparatus.[2][3]
-
Initial Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating rapidly (e.g., 10-20 °C/minute) to establish a rough value.[4][5] Allow the apparatus to cool significantly before the precise measurement. A fresh sample in a new capillary tube must be used for the second trial, as the crystal structure may have changed upon melting and resolidifying.[2][3]
-
Precise Determination: Set the apparatus to heat rapidly to a temperature approximately 20 °C below the expected melting point.[2][3]
-
Reduce the heating rate to 1–2 °C per minute.[2][4] This slow rate is critical to maintain thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[3]
-
Observe the sample through the magnified viewfinder.
-
Record the temperature at which the first droplet of liquid appears (T1).[2][3]
-
Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a transparent liquid (T2).[2][3]
-
The melting point is reported as the T1–T2 range.
-
Workflow for Capillary Melting Point Determination
Caption: Workflow for the capillary melting point method.
Alternative Methodologies: A Comparative Overview
While the capillary method is standard, other techniques offer distinct advantages depending on the experimental context.
Thiele Tube Method
A classic and cost-effective alternative, the Thiele tube uses a circulating oil bath to provide uniform heating.[5] Its clever design creates convection currents that naturally stir the oil, eliminating the need for mechanical stirring and ensuring a consistent temperature.[6] The sample-loaded capillary is attached to a thermometer and immersed in the oil. While effective, this method carries the risks associated with hot oil and requires more operator skill to control the heating rate with a Bunsen burner.
Kofler Bench
The Kofler Bench, or hot bench, is a specialized instrument with a metal strip that is electrically heated at one end, creating a linear temperature gradient along its length.[7][8] A small amount of the substance is placed directly onto the surface.[8] The substance is then moved along the gradient until the melting point is reached, which is observed as a sharp dividing line between the solid and liquid phases.[8] The temperature is read directly from a calibrated scale on the bench. This method is rapid and particularly useful for the quick identification of organic substances.[8][9]
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that provides highly accurate and quantitative data.[10] It measures the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature.[11][12] When the sample melts (an endothermic process), it requires more energy to maintain the same temperature as the reference, resulting in a quantifiable peak on the DSC thermogram.[10]
Key Advantages of DSC:
-
High Accuracy & Reproducibility: Offers superior precision compared to visual methods.[1]
-
Quantitative Data: Measures the enthalpy of fusion (ΔHfus), the energy required to melt the substance, providing deeper thermodynamic insight.[13]
-
Small Sample Size: Typically requires only a few milligrams of material.
-
Versatility: Can detect other thermal events like glass transitions, crystallization, and decomposition.[11][12]
Comparative Analysis of Methodologies
The choice of method depends on the specific requirements of the analysis, from routine quality control to in-depth physicochemical characterization.
| Feature | Digital Capillary Apparatus | Thiele Tube | Kofler Bench | Differential Scanning Calorimetry (DSC) |
| Principle | Visual detection in heated block | Visual detection in heated oil bath | Visual detection on a temp. gradient | Measures heat flow difference |
| Accuracy | Good to High | Moderate to Good | Moderate | Very High[1] |
| Precision | Good | Operator Dependent | Moderate | Very High |
| Throughput | Moderate (multi-sample units exist) | Low | High (for rapid screening) | Low to Moderate (autosamplers exist) |
| Sample Req. | Low (mg) | Low (mg) | Very Low (µg) | Very Low (mg) |
| Information | Melting Range | Melting Range | Melting Point | Melting Point, Enthalpy, Heat Capacity[13] |
| Cost | Moderate | Very Low | High | Very High |
| Safety | High (no hot oil)[2] | Low (hot oil hazard) | Good | High |
Expected Results & Interpretation for Norbornane Carboxylic Acids
| Compound | Structure | Reported Melting Point (°C) | Source |
| exo-5-Norbornenecarboxylic acid | Bicyclic with a double bond | 40 - 44 | |
| 5-Norbornene-2-carboxylic acid | Mixture of endo/exo isomers | 32.5 - 35 | [14] |
| Norbornene (Parent hydrocarbon) | Bicyclic with a double bond | 42 - 46 | [15] |
Interpreting the Melting Range: The melting range is as informative as the absolute temperature.
-
A sharp melting range (0.5–2 °C) is a strong indicator of high purity for a crystalline organic compound.[1]
-
A broad and depressed melting range suggests the presence of impurities.[5] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces.
For 4-methylnorbornane-1-carboxylic acid, a pure sample is expected to exhibit a sharp melting point. The presence of the methyl group and the saturation of the ring (compared to norbornene) will influence the final value, but the principles of determination and interpretation remain the same.
Relationship Between Melting Point Determination Techniques
The methods for determining melting points range from classical, observation-based techniques to modern, automated instrumental analyses.
Caption: Logical progression of melting point techniques.
Conclusion
The determination of the melting point of 4-methylnorbornane-1-carboxylic acid is a foundational step in its characterization. For routine identification and purity assessment, a modern digital capillary apparatus provides an optimal balance of accuracy, safety, and efficiency. When high-precision thermodynamic data is required for advanced applications in pharmaceutical development or materials science, Differential Scanning Calorimetry is the authoritative method of choice. The selection of the appropriate technique is a critical experimental decision that should be guided by the required level of accuracy, the sample availability, and the ultimate goal of the analysis.
References
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
University of Calgary. Melting point determination. [Link]
- Zhang, J., et al. (2012).
-
University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. [Link]
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Timstar. Melting Point: Using the Thiele Tube. [Link]
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Wikipedia. Thiele tube. [Link]
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KARG Industrietechnik. Melting Point Instrument type Kofler Heating Bench. [Link]
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Hess MBV. Kofler Heating Bench. [Link]
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Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]
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Coesfeld. Kofler heating bench. [Link]
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ResolveMass Laboratories Inc. Melting Point Determination. [Link]
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Jeulin. Kofler heated bench. [Link]
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SDUnet. KOFLER HOT BENCH MELTING POINTS. [Link]
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SSERC. Melting point determination. [Link]
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ACS Publications. Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. [Link]
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ACS Publications. Comparison of Two Methods for Estimation of Melting Points of Organic Compounds. [Link]
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Michigan State University Chemistry. Carboxylic Acid Reactivity. [Link]
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METTLER TOLEDO. Differential Scanning Calorimetry (DSC). [Link]
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ACS Publications. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]
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Chemistry LibreTexts. (2025, July 13). 4: Differential Scanning Calorimetry (DSC). [Link]
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Doc Brown's Chemistry. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells. [Link]
-
Wikipedia. Differential scanning calorimetry. [Link]
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Clarion University. Determination of Melting Point. [Link]
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Slideshare. (2021, September 19). experiment (1) determination of melting points. [Link]
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Wikipedia. Norbornene. [Link]
-
ResearchGate. (2025, August 6). Poly(norbornene carboxylic acid ester)s: Synthesis and properties. [Link]
-
The Royal Society of Chemistry. Synthesis and properties of poly(norbornene)s with lateral aramid groups. [Link]
-
ACS Publications. (2025, August 10). Synthesis and Properties of Addition-Type Poly(norbornene)s with Siloxane Substituents. [Link]
-
Cheméo. Chemical Properties of 5-Norbornene-2-carboxylic acid,methyl ester. [Link]
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Personal Protective Equipment & Handling Guide: 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid
Executive Safety Summary
Compound Class: Bicyclic Organic Acid (Norbornane derivative) Physical State: Solid (Crystalline powder) Primary Hazards: Skin/Eye Irritation (High Probability), Respiratory Irritation, Potential Corrosivity. CAS Reference: 19078-74-1 (Generic Norbornane-acid class protocols apply)
Immediate Directive: Treat this compound as a Category 2 Skin/Eye Irritant at minimum. Due to the carboxylic acid moiety on a lipophilic bicyclic frame, tissue penetration may be enhanced compared to simple aliphatic acids. Do not handle on open benchtops.
Risk Assessment & Hazard Identification
As a Senior Application Scientist, I apply a "Read-Across" safety assessment here. While specific toxicological data for the 4-methyl isomer is often sparse in public databases compared to its parent norbornane, the functional groups dictate the safety protocol.
| Hazard Class | GHS Code | Description | Mechanism of Action |
| Skin Irritation | H315 | Causes skin irritation | Acidic hydrolysis of skin lipids; lipophilic norbornane ring aids dermal penetration. |
| Eye Damage | H319 | Causes serious eye irritation | Proton donation lowers pH of ocular surface, causing protein coagulation. |
| STOT SE 3 | H335 | May cause respiratory irritation | Inhalation of fine dust irritates mucous membranes. |
PPE Matrix: The "Why" Behind the Gear
Standard "lab safety" advice is insufficient for reproducible, safe drug development. You need protection that matches the chemical's permeation properties.
A. Hand Protection (Gloves)
Recommendation: Nitrile Rubber (Minimum 0.11 mm / 4-5 mil thickness) .
-
Scientific Rationale: Carboxylic acids generally have slow permeation rates through nitrile. However, the bicyclic hydrocarbon tail increases organic solubility.
-
Protocol:
-
Splash Contact: Standard disposable nitrile is acceptable (Breakthrough > 480 min for solid; > 30 min for solutions).
-
Solution Handling: If dissolved in DCM or DMF, Double Glove or use Silver Shield® laminates. The solvent is the permeation risk, not the acid itself.
-
B. Ocular Protection
Recommendation: Chemical Splash Goggles (Indirect Vent) .
-
Why not Safety Glasses? Safety glasses (ANSI Z87.1) have gaps. Fine acidic powders can drift into these gaps via air currents in a fume hood. Goggles provide a sealed environment, preventing ocular pH burns.
C. Respiratory & Body Protection[1][2][3][4][5][6][7][8][9]
-
Respiratory: Handling must occur in a Class II Biosafety Cabinet or Chemical Fume Hood . If weighing outside a hood (not recommended), an N95 particulate respirator is the absolute minimum, but a P100 is preferred to capture fine crystalline dust.
-
Body: Standard cotton lab coat (buttoned) + long pants + closed-toe silicone/leather shoes.
Operational Workflow: Safe Handling Protocol
This diagram outlines the critical decision points and safety barriers for handling 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid.
Figure 1: Operational workflow for handling bicyclic carboxylic acids, emphasizing containment and emergency branches.
Step-by-Step Experimental Protocol
Phase 1: Weighing & Transfer
-
Static Control: Bicyclic acids are often fluffy, electrostatic solids. Use an anti-static gun or wipe on the spatula before entering the vial.
-
Containment: Place the balance inside the fume hood. If this is impossible, use a powder funnel into a tared vial to minimize dust generation.
-
Transfer: Do not dump. Tap the spatula gently. If the powder is caked, break it mechanically inside the source container, not in the air.
Phase 2: Solubilization (Critical Step)
-
Solvent Choice: Soluble in DCM, MeOH, DMSO.
-
Exotherm Check: Dissolution of carboxylic acids can be mildly exothermic. Add the solvent slowly to the solid.
-
Venting: Do not cap the vial immediately after adding solvent. Allow any heat or pressure (if reacting with carbonates) to equilibrate.
Phase 3: Emergency Response (Spills)
-
Dry Spill: Do not use a wet paper towel (creates an acid paste). Sweep gently with a brush into a dustpan. Wipe residue with a 5% Sodium Bicarbonate solution.
-
Wet Spill: Cover with solid Sodium Bicarbonate (NaHCO₃). Wait for bubbling (CO₂ evolution) to cease. Verify pH is neutral (pH 6-8) with a strip before cleaning up with absorbent pads.
Disposal Strategy (Environmental Compliance)
Never dispose of bicyclic acids down the drain. The lipophilic structure resists standard water treatment degradation.
| Waste Stream | Criteria | Action |
| Solid Waste | Contaminated gloves, paper towels, weighing boats. | Double-bag in clear polyethylene; Label "Solid Hazardous Waste - Organic Acid Contaminated". |
| Liquid Waste | Reaction mixtures, mother liquors. | Segregate into "Organic Waste - Halogenated" (if DCM used) or "Non-Halogenated". Do not mix with strong bases (Cyanides/Sulfides) to avoid gas evolution. |
| Sharps | Syringes used for transfer. | Immediate disposal in rigid Sharps Container. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Bicyclo[2.2.1]heptane-1-carboxylic acid (Parent Structure Hazard Analysis). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
